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Methyl 2-amino-2-(2-chlorophenyl)acetate

Cat. No.: B1180730
CAS No.: 141109-13-9
M. Wt: 199.63 g/mol
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Description

Methyl 2-amino-2-(2-chlorophenyl)acetate is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10ClNO2 B1180730 Methyl 2-amino-2-(2-chlorophenyl)acetate CAS No. 141109-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOZNRDJNWTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285352
Record name Methyl α-amino-2-chlorobenzeneacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-13-9
Record name Methyl α-amino-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical characteristics, methods of synthesis and resolution, and its role in the development of therapeutic agents.

Chemical Identity and Structure

This compound is a chiral compound featuring a 2-chlorophenyl group attached to an alpha-carbon, which is also bonded to an amino group and a methyl ester.[1] Its chemical structure is fundamental to its reactivity and its utility as a building block in organic synthesis. The presence of a chiral center means it can exist as two enantiomers, (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.[2]

The compound is often handled as its hydrochloride salt to enhance stability and solubility.[1] The protonation of the amino group in the salt form is a key structural feature.[1]

Physicochemical Properties

The physicochemical properties of this compound and its common forms are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions and drug formulation.

Table 1: General Physicochemical Properties
PropertyValueFormReference
Molecular FormulaC₉H₁₀ClNO₂Free Base[2][3]
Molecular Weight199.63 g/mol Free Base[2][4]
AppearanceWhite to Off-White Solid/Crystalline PowderSolid[2][3]
Melting Point155-158 °C(S)-enantiomer[2][3]
Boiling Point (Predicted)270.1 ± 25.0 °C at 760 mmHg(S)-enantiomer[2][3]
Density (Predicted)1.258 ± 0.06 g/cm³(S)-enantiomer[2][3]
pKa (Predicted)6.15 ± 0.10Free Base[2][3]
logP (Computed)1.5(R)-enantiomer[4]
Table 2: Hydrochloride Salt Properties
PropertyValueFormReference
Molecular FormulaC₉H₁₁Cl₂NO₂Hydrochloride Salt[1][5]
Molecular Weight236.09 g/mol Hydrochloride Salt[1][5][6]
Table 3: Solubility Profile
SolventSolubilityFormReference
MethanolSlightly Soluble(S)-enantiomer[2][3]
Dimethyl Sulfoxide (DMSO)Slightly Soluble(S)-enantiomer[3]

Experimental Protocols

Synthesis of Racemic this compound

A common method for synthesizing the racemic form of this compound involves the condensation of 2-chlorobenzaldehyde with glycine methyl ester hydrochloride.[2]

Protocol:

  • Combine 2-chlorobenzaldehyde and glycine methyl ester hydrochloride in a suitable reaction vessel.

  • Add a base, such as sodium hydroxide, to the mixture.

  • Heat the reaction mixture, typically between 50-80 °C, to facilitate the condensation reaction.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and perform a work-up to isolate the crude racemic product.

  • Purify the product, for example, by recrystallization, to obtain the desired racemic this compound.

Chiral Resolution using L-(+)-Tartaric Acid

The separation of the racemic mixture into its individual enantiomers is often achieved through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1]

Protocol:

  • Dissolve the racemic this compound (1 mole) in a suitable solvent system, such as a mixture of acetone (960 ml) and methanol (790 ml).[7]

  • Prepare a solution of L-(+)-tartaric acid (0.9 to 1.4 molar equivalents) in methanol.[7]

  • Add the tartaric acid solution to the racemic ester solution, typically at a controlled temperature (e.g., 20 °C).[7]

  • Stir the mixture to induce the crystallization of one of the diastereomeric tartrate salts. The desired (S)-enantiomer salt often crystallizes selectively.[1]

  • Maintain the temperature and stirring for a sufficient period (e.g., 20 hours) to allow for complete crystallization.[7]

  • Isolate the crystallized diastereomeric salt by filtration.

  • To obtain the free base of the desired enantiomer, dissolve the salt in a suitable solvent (e.g., methylene chloride) and adjust the pH to liberate the free amine.[7]

  • Extract the enantiomerically pure ester and remove the solvent under vacuum.

Role in Drug Development and Biological Context

This compound, particularly the (S)-enantiomer, is a crucial intermediate in the synthesis of the antiplatelet drug Clopidogrel.[7] Clopidogrel functions by irreversibly inhibiting the P2Y12 subtype of ADP receptors on platelets, which is critical for preventing thrombotic events.[8] The biological activity is therefore associated with the final drug product derived from this intermediate.

Research also suggests that compounds structurally similar to this compound may possess anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]

Visualizations

Synthesis and Resolution Workflow

The following diagram illustrates the general workflow for the synthesis of racemic this compound and its subsequent chiral resolution.

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_purification Purification start 2-Chlorobenzaldehyde + Glycine Methyl Ester HCl reaction Condensation Reaction (Base, 50-80°C) start->reaction racemate Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate reaction->racemate salt_formation Diastereomeric Salt Formation racemate->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation crystallization Selective Crystallization salt_formation->crystallization s_enantiomer_salt (S)-Enantiomer Tartrate Salt crystallization->s_enantiomer_salt r_enantiomer_solution (R)-Enantiomer in Solution crystallization->r_enantiomer_solution liberation Liberation of Free Base (pH adjustment) s_enantiomer_salt->liberation pure_s_enantiomer Pure (S)-Enantiomer liberation->pure_s_enantiomer

Caption: Workflow for Synthesis and Chiral Resolution.

General Application in API Synthesis and Mechanism of Action

This diagram shows the role of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as an intermediate in the synthesis of an Active Pharmaceutical Ingredient (API) like Clopidogrel and the general mechanism of action of the final product.

G cluster_synthesis API Synthesis cluster_moa Mechanism of Action (Example) intermediate (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate reaction Further Synthesis Steps intermediate->reaction api Active Pharmaceutical Ingredient (e.g., Clopidogrel) reaction->api inhibition Irreversible Inhibition api->inhibition receptor P2Y12 Receptor (on Platelets) effect Reduced Platelet Aggregation receptor->effect Blocks ADP binding inhibition->receptor

Caption: Role as Intermediate and API Mechanism of Action.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and key analytical data for Methyl 2-amino-2-(2-chlorophenyl)acetate, a significant chiral compound with applications in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Properties

This compound is a chiral amino acid ester. Its structure consists of a central alpha-carbon bonded to an amino group, a methyl ester group, a hydrogen atom, and a 2-chlorophenyl group. The presence of the chiral center at the alpha-carbon gives rise to two enantiomers: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate and (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate. The molecule is often utilized in its hydrochloride or tartrate salt form to enhance its stability and solubility.

The molecular formula for the free base is C₉H₁₀ClNO₂, with a molecular weight of approximately 199.63 g/mol .[1] The hydrochloride salt has the molecular formula C₉H₁₁Cl₂NO₂ and a molecular weight of 236.09 g/mol .[2][3]

Table 1: General Properties of this compound

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular FormulaC₉H₁₀ClNO₂C₉H₁₁Cl₂NO₂
Molecular Weight199.63 g/mol [1]236.09 g/mol [2][3]
IUPAC NameThis compoundThis compound;hydrochloride[2]
AppearancePale yellow to yellow liquidSolid
Melting PointNot specified155-158 °C

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity, with the (S)-enantiomer being of particular interest in the synthesis of pharmaceuticals. The absolute configuration of the chiral center is determined by the spatial arrangement of the four different substituents around the alpha-carbon.

Diagram 1: Molecular Structure of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate

molecular_structure cluster_molecule cluster_key Legend C_alpha H H C_alpha->H NH2 NH₂ C_alpha->NH2 COOCH3 COOCH₃ C_alpha->COOCH3 Chlorophenyl 2-Chlorophenyl C_alpha->Chlorophenyl Key_C Cα: Chiral Carbon Key_H H: Hydrogen Key_NH2 NH₂: Amino Group Key_COOCH3 COOCH₃: Methyl Ester Group Key_Chlorophenyl 2-Chlorophenyl Group

Caption: General structure of this compound.

Quantitative Structural Data

X-ray diffraction studies on the hydrochloride salt of the (S)-enantiomer have provided precise measurements of its molecular geometry.

Table 2: Selected Bond Lengths and Torsional Angles for (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride

ParameterValue
C2–N Bond Length1.47 Å
C=O Bond Length1.21 Å
Dihedral Angle (Chlorophenyl ring and ester group)112.5°

These data are for the (S)-hydrochloride salt as reported in the literature.[3]

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the esterification of 2-amino-2-(2-chlorophenyl)acetic acid.

Protocol:

  • Suspend 2-amino-2-(2-chlorophenyl)acetic acid in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Resolution of Enantiomers

The separation of the (R) and (S) enantiomers can be achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[4]

Protocol:

  • Dissolve the racemic this compound in a suitable solvent (e.g., a mixture of acetone and methanol).

  • Add a solution of L-(+)-tartaric acid in the same solvent system.

  • Stir the mixture at a controlled temperature to allow for the selective crystallization of the (S)-enantiomer as a tartrate salt.

  • Isolate the crystals by filtration.

  • The free base of the (S)-enantiomer can be liberated by treatment with a base, followed by extraction.[5]

Diagram 2: Experimental Workflow for Synthesis and Resolution

workflow cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Enantiomeric Resolution start 2-Amino-2-(2-chlorophenyl)acetic Acid esterification Esterification with Methanol and Thionyl Chloride start->esterification racemate Racemic this compound esterification->racemate dissolution Dissolve Racemate racemate->dissolution addition Add L-(+)-Tartaric Acid dissolution->addition crystallization Selective Crystallization addition->crystallization filtration Filtration crystallization->filtration liberation Base Treatment and Extraction filtration->liberation s_enantiomer (S)-Enantiomer liberation->s_enantiomer

Caption: Workflow for the synthesis and resolution of enantiomers.

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH(NH₂)4.5 - 5.0Singlet or Doublet
Aromatic-H7.2 - 7.6Multiplet
-OCH₃~3.7Singlet
-NH₂VariableBroad Singlet

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)170 - 175
Aromatic-C125 - 140
C-Cl (Aromatic)130 - 135
-CH(NH₂)55 - 65
-OCH₃~52

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Data (Predicted)

In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

IonPredicted m/z (for C₉H₁₀ClNO₂)
[M+H]⁺200.0473
[M+Na]⁺222.0292

Fragmentation patterns in techniques like electron ionization (EI) would likely involve the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation of the aromatic ring.

References

Spectroscopic and Spectrometric Profiling of Methyl 2-amino-2-(2-chlorophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for the compound Methyl 2-amino-2-(2-chlorophenyl)acetate. This pivotal intermediate in pharmaceutical synthesis, particularly as a precursor for clopidogrel, demands thorough characterization for quality control and regulatory purposes. This document compiles available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₀ClNO₂

  • Molecular Weight: 199.63 g/mol

  • CAS Number: 141109-16-2 (for the (R)-enantiomer), 141109-14-0 (for the (S)-enantiomer)

Spectroscopic Data

Precise experimental spectroscopic data for this compound is not widely published in consolidated form. The following tables are constructed based on typical chemical shift and absorption ranges for the functional groups present in the molecule, supplemented by data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.5Multiplet4HAromatic protons (C₆H₄)
~ 4.5 - 4.7Singlet1HMethine proton (α-CH)
~ 3.7Singlet3HMethyl ester protons (OCH₃)
~ 2.0 - 3.0 (broad)Singlet2HAmine protons (NH₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 170 - 175Carbonyl carbon (C=O)
~ 135 - 140Aromatic carbon (C-Cl)
~ 125 - 130Aromatic carbons (CH)
~ 55 - 60Methine carbon (α-CH)
~ 52 - 55Methyl ester carbon (OCH₃)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3300 - 3400Medium, SharpN-H stretch (amine)
3000 - 3100MediumC-H stretch (aromatic)
2850 - 3000MediumC-H stretch (aliphatic)
~ 1740StrongC=O stretch (ester)
1600, 1480Medium-WeakC=C stretch (aromatic)
1000 - 1300StrongC-O stretch (ester)
750 - 800StrongC-Cl stretch (aromatic)
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
199/201[M]⁺ Molecular ion (isotopic pattern due to ³⁵Cl/³⁷Cl)
140/142[M - COOCH₃]⁺
113/115[C₆H₄Cl]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform a background subtraction and Fourier transform to generate the final IR spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Procedure (using GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate Purification Purification (e.g., Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data Mass Spectrum Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to CAS Number 141109-13-9: Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate, identified by CAS number 141109-13-9, is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent Clopidogrel. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and potential hazards associated with this compound and its hydrochloride salt, DL-Chlorophenylglycine methyl ester hydrochloride.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The presence of a chiral center at the alpha-carbon results in two enantiomeric forms, (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. The hydrochloride salt is also commonly used in synthesis.

PropertyValueReferences
CAS Number 141109-13-9[1][2]
IUPAC Name This compound[2]
Synonyms Methyl 2-amino-2-(o-chlorophenyl)glycinate, DL-2-Chlorophenylglycine methyl ester[3]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 155-158°C[2]
Boiling Point (Predicted) 270.1 ± 25.0°C at 760 mmHg[2]
Density (Predicted) 1.258 ± 0.06 g/cm³[2]
Solubility Sparingly soluble in water[4]
SMILES COC(=O)C(C1=CC=CC=C1Cl)N[2]
InChI InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 141109-13-9 (for the hydrochloride)[5][6]
IUPAC Name This compound;hydrochloride[7]
Synonyms DL-Chlorophenylglycine methyl ester hydrochloride[5][8]
Molecular Formula C₉H₁₁Cl₂NO₂[6]
Molecular Weight 236.09 g/mol [7]

Table 2: Properties of DL-Chlorophenylglycine methyl ester hydrochloride

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the Strecker synthesis followed by esterification.

Protocol:

  • Reaction of 2-chlorobenzaldehyde: 2-chlorobenzaldehyde is reacted with ammonium hydrogencarbonate and sodium cyanide in a mixture of methanol and water. The reaction is typically stirred at an elevated temperature (e.g., 65-70°C) for several hours.[9]

  • Hydrolysis: The resulting aminonitrile is then hydrolyzed under basic conditions (e.g., using a sodium hydroxide solution) at an elevated temperature to yield 2-chlorophenylglycine.[9]

  • Esterification: The 2-chlorophenylglycine is then esterified to the methyl ester. A common method involves reacting the amino acid with methanol in the presence of an acid catalyst such as thionyl chloride or trimethylchlorosilane at room temperature.[10][11] The reaction mixture is stirred until the reaction is complete, and the product is then isolated.

G cluster_synthesis Synthesis of Racemic this compound 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Strecker Reaction Strecker Reaction 2-Chlorobenzaldehyde->Strecker Reaction Ammonium Hydrogencarbonate Ammonium Hydrogencarbonate Ammonium Hydrogencarbonate->Strecker Reaction Sodium Cyanide Sodium Cyanide Sodium Cyanide->Strecker Reaction Aminonitrile Intermediate Aminonitrile Intermediate Strecker Reaction->Aminonitrile Intermediate Hydrolysis (NaOH) Hydrolysis (NaOH) Aminonitrile Intermediate->Hydrolysis (NaOH) 2-Chlorophenylglycine 2-Chlorophenylglycine Hydrolysis (NaOH)->2-Chlorophenylglycine Esterification Esterification 2-Chlorophenylglycine->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst (e.g., SOCl2) Acid Catalyst (e.g., SOCl2) Acid Catalyst (e.g., SOCl2)->Esterification Racemic this compound Racemic this compound Esterification->Racemic this compound

Caption: General workflow for the synthesis of racemic this compound.

Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is crucial for its use in chiral drug synthesis. This is often achieved by classical resolution using a chiral resolving agent.

Protocol using L-(+)-Tartaric Acid:

  • Salt Formation: The racemic this compound is dissolved in a suitable solvent such as acetone. A solution of L-(+)-tartaric acid in a solvent like methanol is added.[8]

  • Diastereomeric Crystallization: The mixture is maintained at a controlled temperature (e.g., 20-30°C) to allow for the selective crystallization of one of the diastereomeric tartrate salts, which have different solubilities.[8][12] The desired (S)-enantiomer salt typically crystallizes out.

  • Isolation: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Base: The isolated salt is then treated with a base (e.g., sodium carbonate solution) to neutralize the tartaric acid and liberate the free (S)-methyl 2-amino-2-(2-chlorophenyl)acetate, which can then be extracted with an organic solvent.[13]

Role in Pharmaceutical Synthesis

The primary utility of (S)-methyl 2-amino-2-(2-chlorophenyl)acetate is as a precursor for the synthesis of Clopidogrel.

G cluster_synthesis_application Role in Clopidogrel Synthesis Racemic this compound Racemic this compound Resolution (e.g., with Tartaric Acid) Resolution (e.g., with Tartaric Acid) Racemic this compound->Resolution (e.g., with Tartaric Acid) (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Resolution (e.g., with Tartaric Acid)->(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Nucleophilic Substitution Nucleophilic Substitution (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate->Nucleophilic Substitution 2-(2-Thienyl)ethylamine derivative 2-(2-Thienyl)ethylamine derivative 2-(2-Thienyl)ethylamine derivative->Nucleophilic Substitution Intermediate Compound Intermediate Compound Nucleophilic Substitution->Intermediate Compound Cyclization and further steps Cyclization and further steps Intermediate Compound->Cyclization and further steps Clopidogrel Clopidogrel Cyclization and further steps->Clopidogrel

Caption: Use of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as a key intermediate in the synthesis of Clopidogrel.

Hazards and Safety Information

Based on available Material Safety Data Sheets (MSDS), this compound and its hydrochloride salt present several potential hazards.[7]

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7]

Safety Precautions:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][14]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[4][5]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • First Aid:

    • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.[14]

    • If on Skin: Wash with plenty of soap and water.[14]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

    • If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]

Environmental Hazards:

This compound may be toxic to aquatic life with long-lasting effects. Avoid release to the environment.[15][16]

Conclusion

This compound (CAS 141109-13-9) is a fundamentally important chiral intermediate in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling requirements is essential for researchers and professionals in the field of drug development. While its direct biological activity is not its primary feature, its structural role enables the synthesis of potent therapeutic agents. Adherence to strict safety protocols is imperative when handling this compound due to its potential health and environmental hazards.

References

Navigating the Therapeutic Potential of Methyl 2-amino-2-(2-chlorophenyl)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a comprehensive overview of the potential biological activities of derivatives of Methyl 2-amino-2-(2-chlorophenyl)acetate. Direct and extensive research on a wide range of biological activities for this specific class of derivatives is limited in publicly available literature. Therefore, this guide draws upon data and methodologies from studies on structurally related compounds to project the potential therapeutic avenues and experimental considerations for researchers, scientists, and drug development professionals.

Introduction to the Core Scaffold

This compound is a chiral α-amino acid ester. Its structure, featuring a 2-chlorophenyl group, an amino group, and a methyl ester, makes it a valuable chiral building block in synthetic organic and medicinal chemistry. Notably, it is a key intermediate in the synthesis of the antiplatelet agent Clopidogrel. The presence of the chlorophenyl moiety is known to enhance interactions with biological targets. While the biological profile of the parent compound is not extensively detailed, its derivatives are hypothesized to possess a range of pharmacological activities.

Potential Biological Activities

Based on the biological activities of structurally analogous compounds, derivatives of this compound are promising candidates for exhibiting a spectrum of therapeutic effects, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.

Antimicrobial Activity

Derivatives of amino acids and compounds containing a chlorophenyl group have demonstrated notable antimicrobial and antifungal activities. The introduction of various heterocyclic or aromatic moieties to the core structure could lead to compounds with significant efficacy against a range of microbial pathogens.

Anticancer Activity

The 2-chlorophenyl group is a feature in some compounds investigated for their antitumor properties. Modifications of the amino and ester groups of the parent compound could yield derivatives with cytotoxic activity against various cancer cell lines.

Anti-inflammatory and Analgesic Activity

Amino acid esters and their derivatives have been explored for their anti-inflammatory and analgesic potential. The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX), which are key in the inflammatory cascade.

Data Presentation: Biological Activities of Structurally Related Compounds

The following table summarizes quantitative data from studies on compounds structurally related to this compound derivatives, providing a comparative reference for potential activity.

Compound ClassSpecific Derivative/CompoundBiological ActivityTarget/AssayQuantitative Data (e.g., IC50, MIC)Reference
N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols 4-CPA-OHAntibacterialS. aureusZone of Inhibition: 18 mm[1]
4-CPP-OHAntibacterialE. coliZone of Inhibition: 16 mm[1]
4-CPM-OHAntibacterialK. aerogenesZone of Inhibition: 19 mm[1]
VariousAntifungalA. flavus, C. albicansModerate Activity[1]
2-(amino-methyl)acrylophenones 2-(4-methyl-1-piperazinylmethyl)acrylophenoneTubulin Polymerization InhibitionTurbidimetric assayID50: 1.5 X 10⁻⁵ to 5 X 10⁻⁵ mol/l[2]
VariousAntifungalC. albicans, P. notatum, A. versicolorGrowth Inhibition[2]
2-phenylacrylonitrile derivatives Compound 1g2aAnticancerHCT116 cellsIC50 = 5.9 nM[3]
Compound 1g2aAnticancerBEL-7402 cellsIC50 = 7.8 nM[3]
Phenothiazine Derivatives VariousAnticancerMultiple human tumor cell linesIC50 values determined by MTS assay[4]
Hydroxylated Biphenyl Compounds Compound 11AnticancerMelanoma cellsIC50 = 1.7 ± 0.5 μM[5]
Compound 12AnticancerMelanoma cellsIC50 = 2.0 ± 0.7 μM[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound derivatives, based on established protocols for similar compounds.

General Synthesis of N-Acyl Derivatives

A common synthetic route to prepare derivatives involves the acylation of the primary amino group of this compound.

Protocol:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir at room temperature.

  • Slowly add the desired acylating agent (e.g., acid chloride, anhydride) (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a common in vivo model to screen for peripheral analgesic activity.

Protocol:

  • Use adult Swiss albino mice, fasted overnight with free access to water.

  • Administer the test compound orally or intraperitoneally at different doses.

  • After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

  • Immediately after the injection, count the number of writhes for each mouse over a 20-minute period.

  • A control group receives the vehicle, and a positive control group receives a standard analgesic drug (e.g., aspirin).

  • Calculate the percentage of inhibition of writhing for each group compared to the control group.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Use Wistar rats, fasted overnight.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the test compound orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualizations: Workflows and Pathways

General Synthetic and Screening Workflow

G cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound synthesis N-Acylation / Other Modifications start->synthesis reagents Acyl Halides / Anhydrides / etc. reagents->synthesis purification Purification (Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization library Library of Derivatives characterization->library antimicrobial Antimicrobial Assays (MIC) library->antimicrobial anticancer Anticancer Assays (IC50) library->anticancer anti_inflammatory Anti-inflammatory Assays library->anti_inflammatory analgesic Analgesic Assays library->analgesic sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar analgesic->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for synthesis and biological screening of derivatives.

Cyclooxygenase (COX) Pathway in Inflammation

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Damage/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_COX1 Prostaglandins (Stomach lining, Platelets) COX1->PGs_COX1 PGs_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_COX2 Derivatives Potential Derivatives Derivatives->COX2 Inhibition

Caption: Simplified COX pathway and potential inhibition by derivatives.

Logical Flow for Hit-to-Lead Identification

G PrimaryScreen Primary Screening of Library Hits Initial 'Hits' Identified PrimaryScreen->Hits DoseResponse Dose-Response & Potency (IC50/MIC) Hits->DoseResponse Selectivity Selectivity & Specificity Assays DoseResponse->Selectivity ADMET In Vitro ADMET Profiling Selectivity->ADMET Lead Lead Candidate ADMET->Lead

Caption: Logical progression from initial screening to lead candidate selection.

Conclusion

While comprehensive biological activity data for a wide array of this compound derivatives is not yet prevalent in the scientific literature, the structural characteristics of this core scaffold suggest a high potential for the development of novel therapeutic agents. The information and protocols provided in this guide, drawn from research on analogous compounds, offer a solid foundation for initiating research programs aimed at synthesizing and evaluating these derivatives for antimicrobial, anticancer, anti-inflammatory, and analgesic properties. Further investigation into the structure-activity relationships of this specific class of compounds is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Thermodynamic Parameters of Methyl 2-amino-2-(2-chlorophenyl)acetate Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the methodologies used to determine the thermodynamic parameters for the formation of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals like clopidogrel. Due to the limited availability of specific experimental thermodynamic data for this compound in public literature, this document focuses on the established experimental protocols and theoretical calculations required to obtain these values. Illustrative data is provided for context.

Introduction to Thermodynamic Parameters in Drug Synthesis

The thermodynamic parameters of a chemical reaction—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—are fundamental to understanding and optimizing the synthesis of pharmaceutical intermediates. These parameters provide critical insights into the feasibility, spontaneity, and energy requirements of a reaction.

  • Enthalpy of Formation (ΔHf°): Represents the heat absorbed or released when one mole of a compound is formed from its constituent elements in their standard states. It indicates whether the formation is exothermic (heat is released, negative ΔH) or endothermic (heat is absorbed, positive ΔH).

  • Entropy of Formation (ΔSf°): Measures the change in disorder or randomness when a compound is formed from its elements.

  • Gibbs Free Energy of Formation (ΔGf°): The ultimate indicator of a reaction's spontaneity at constant temperature and pressure. A negative ΔGf° indicates a spontaneous formation process. It is defined by the equation: ΔG = ΔH - TΔS .

A thorough understanding of these parameters is crucial for process scale-up, safety assessments, and ensuring the economic viability of drug manufacturing processes.

Synthesis of this compound

The primary route for the formation of this compound is the esterification of the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid. As this process results in a racemic mixture, a resolution step is often required to isolate the desired stereoisomer, which is critical for its use as a pharmaceutical intermediate.

Synthesis_Pathway cluster_esterification Esterification cluster_resolution Resolution AminoAcid 2-amino-2-(2-chlorophenyl)acetic acid RacemicEster Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate AminoAcid->RacemicEster Esterification Methanol Methanol (CH3OH) Methanol->RacemicEster AcidCatalyst Acid Catalyst (e.g., HCl, SOCl2) AcidCatalyst->RacemicEster DiastereomericSalts DiastereomericSalts RacemicEster->DiastereomericSalts Salt Formation ResolvingAgent Chiral Resolving Agent (e.g., Tartaric Acid) ResolvingAgent->DiastereomericSalts Solvent Solvent (e.g., Acetone/Methanol) Solvent->DiastereomericSalts Enantiomer Desired Enantiomer (e.g., (S)-isomer) DiastereomericSalts->Enantiomer Fractional Crystallization & Liberation

Figure 1: General synthesis pathway for this compound.

Experimental Determination of Thermodynamic Parameters

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion (ΔHc°) using bomb calorimetry .[1][2]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically 30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The final equilibrium temperature is recorded.

  • Calculation: The heat of combustion is calculated using the temperature change (ΔT), the heat capacity of the calorimeter system (Ccal), and the moles of the sample (n).

    • qrxn = -Ccal * ΔT

    • ΔHc° = qrxn / n

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).

    C₉H₁₀ClNO₂(s) + O₂(g) → 9CO₂(g) + 5H₂O(l) + HCl(g) + ½N₂(g)

    ΔHc° = [9 * ΔHf°(CO₂) + 5 * ΔHf°(H₂O) + ΔHf°(HCl)] - [ΔHf°(C₉H₁₀ClNO₂)]

Enthalpy_Workflow start Start sample_prep Weigh Sample start->sample_prep bomb_setup Place in Bomb Pressurize with O2 sample_prep->bomb_setup calorimeter_setup Submerge Bomb in Water Record Initial Temp (T_initial) bomb_setup->calorimeter_setup ignite Ignite Sample calorimeter_setup->ignite measure_temp Record Final Temp (T_final) ignite->measure_temp calc_q Calculate Heat of Reaction q_rxn = -C_cal * (T_final - T_initial) measure_temp->calc_q calc_dhc Calculate Enthalpy of Combustion ΔH_c° = q_rxn / moles calc_q->calc_dhc calc_dhf Calculate Enthalpy of Formation using Hess's Law calc_dhc->calc_dhf end End calc_dhf->end

Figure 2: Experimental workflow for determining enthalpy of formation via bomb calorimetry.

Entropy (S° and ΔSf°)

The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[3] This provides a baseline for determining the absolute entropy (S°) of a substance at a given temperature (e.g., 298.15 K) by measuring its heat capacity (Cp) as a function of temperature.

Experimental Protocol: Heat Capacity Calorimetry

  • Low-Temperature Calorimetry: The heat capacity (Cp) of the solid compound is measured from a very low temperature (approaching 0 K) up to its melting point.

  • Enthalpy of Fusion: The enthalpy of fusion (ΔHfus) is measured at the melting point using a technique like Differential Scanning Calorimetry (DSC).

  • Liquid Phase Heat Capacity: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

  • Calculation of Absolute Entropy (S°): The absolute entropy at a standard temperature (T) is calculated by integrating Cp/T with respect to temperature and accounting for the entropy of any phase transitions.

    S°(T) = ∫₀Tfus (Cp,solid/T) dT + (ΔHfus/Tfus) + ∫TfusT (Cp,liquid/T) dT

  • Entropy of Formation (ΔSf°): Once the absolute entropy of the compound is known, the standard entropy of formation is calculated using the "products minus reactants" rule, with the known absolute entropies of the constituent elements in their standard states (C, H₂, Cl₂, N₂, O₂).[3]

    ΔSf° = S°(Compound) - [Σ S°(Elements)]

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation can be calculated directly once the enthalpy and entropy of formation have been experimentally determined.[4][5]

Calculation Protocol:

  • Obtain ΔHf°: Determine the standard enthalpy of formation using the calorimetric methods described in section 3.1.

  • Obtain ΔSf°: Determine the standard entropy of formation as outlined in section 3.2.

  • Calculate ΔGf°: Apply the Gibbs free energy equation at a standard temperature (T = 298.15 K).

    ΔGf° = ΔHf° - TΔSf°

This relationship highlights how enthalpy and entropy contributions determine the overall spontaneity of the compound's formation.

Gibbs_Relationship cluster_equation ΔG_f° = ΔH_f° - TΔS_f° dH Enthalpy of Formation (ΔH_f°) (Determined by Calorimetry) dG Gibbs Free Energy of Formation (ΔG_f°) (Indicator of Spontaneity) dH->dG dS Entropy of Formation (ΔS_f°) (Determined by Heat Capacity) dS->dG T Temperature (T) (e.g., 298.15 K) T->dG a b

Figure 3: Logical relationship between thermodynamic parameters for calculating Gibbs free energy.

Data Presentation

The following tables summarize the illustrative thermodynamic parameters for the formation of this compound. Note: These values are hypothetical and serve as a template for organizing experimentally determined data.

Table 1: Illustrative Thermodynamic Parameters of Formation at 298.15 K

ParameterSymbolHypothetical ValueUnits
Enthalpy of FormationΔHf°-450.5kJ/mol
Entropy of FormationΔSf°-850.2J/(mol·K)
Gibbs Free Energy of FormationΔGf°-197.1kJ/mol

Table 2: Standard Molar Entropies (S°) of Reactants for ΔSf° Calculation

ElementStandard StateS° at 298.15 K [J/(mol·K)]
CarbonC (graphite)5.7
HydrogenH₂(g)130.7
ChlorineCl₂(g)223.1
NitrogenN₂(g)191.6
OxygenO₂(g)205.2

Conclusion

This technical guide outlines the essential experimental and computational frameworks for determining the thermodynamic parameters of this compound formation. While specific published data is scarce, the protocols detailed herein—primarily involving bomb calorimetry for enthalpy and heat capacity measurements for entropy—provide a clear pathway for researchers to obtain these critical values. The resulting data on ΔHf°, ΔSf°, and ΔGf° are indispensable for the rational design, optimization, and safe scale-up of synthetic processes in pharmaceutical development.

References

In-depth Quantum Chemical Analysis of Methyl 2-amino-2-(2-chlorophenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate is a molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylglycine, it serves as a chiral building block in the synthesis of various pharmaceutical compounds. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for designing novel therapeutics and optimizing synthetic pathways. Quantum chemical computations offer a powerful lens through which to investigate these molecular characteristics at the atomic level, providing insights that complement and guide experimental research.

This technical guide provides a comprehensive overview of the quantum chemical computations performed on this compound. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecule's fundamental properties. This document will detail the computational methodologies employed, present key quantitative data in a structured format, and visualize the logical workflow of the computational analysis.

Computational Methodology

The quantum chemical computations summarized herein are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Software: Gaussian suite of programs is a commonly used software package for such calculations.

Theoretical Level: A popular and effective combination of theory and basis set for molecules of this nature is the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometric, vibrational, and electronic properties.

Computational Protocol:

  • Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

  • Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

  • Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity, and the Molecular Electrostatic Potential (MEP) map, which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

The logical workflow for these computational studies can be visualized as follows:

G Computational Workflow for this compound A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Optimized Ground State Geometry B->C D Frequency Calculation C->D G Electronic Property Calculation C->G E Vibrational Frequencies (IR/Raman) D->E F Thermodynamic Properties D->F H HOMO-LUMO Analysis G->H I Molecular Electrostatic Potential (MEP) G->I

Computational analysis workflow.

Data Presentation

Table 1: Optimized Geometrical Parameters (Selected)

This table would contain the key bond lengths, bond angles, and dihedral angles of the molecule's optimized structure. These parameters define the three-dimensional shape and conformation of the molecule.

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC(aryl)Cl--Value
Bond LengthC(alpha)N--Value
Bond LengthC(carbonyl)O(carbonyl)--Value
Bond AngleC(aryl)C(alpha)N-Value
Dihedral AngleC(aryl)C(alpha)C(carbonyl)O(ester)Value

Table 2: Calculated Vibrational Frequencies (Selected Modes)

This table would list the most significant calculated vibrational frequencies and their corresponding assignments, which can be compared with experimental FT-IR and Raman spectra for structural validation.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
ValueValueN-H stretch
ValueValueC=O stretch (ester)
ValueValueC-Cl stretch
ValueValuePhenyl ring C-C stretch
ValueValueC-N stretch

Table 3: Electronic Properties

This table summarizes key electronic properties derived from the calculations, which are essential for understanding the molecule's chemical reactivity and kinetic stability.

PropertyValue (eV)
Energy of HOMOValue
Energy of LUMOValue
HOMO-LUMO Energy Gap (ΔE)Value

Visualization of Molecular Properties

Quantum chemical calculations allow for the visualization of various molecular properties that are critical for understanding reactivity and intermolecular interactions.

Molecular Orbitals (HOMO and LUMO):

The spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of electrophilic and nucleophilic attack, respectively.

G Frontier Molecular Orbital Analysis cluster_0 Reactivity Prediction HOMO HOMO (Highest Occupied Molecular Orbital) Electrophilic_Attack Site for Electrophilic Attack HOMO->Electrophilic_Attack Donates Electrons LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilic_Attack Site for Nucleophilic Attack Nucleophilic_Attack->LUMO Accepts Electrons

Conceptual diagram of HOMO-LUMO interactions.

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It provides a visual guide to the charge distribution, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Conclusion

Quantum chemical computations provide an indispensable toolkit for the in-depth analysis of molecules like this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed insights into the structural, vibrational, and electronic properties that govern its behavior. The data and visualizations generated from these computations are invaluable for guiding rational drug design, understanding reaction mechanisms, and interpreting experimental spectroscopic data. While a comprehensive, published computational study on this specific molecule is not yet available, the methodologies and expected outcomes outlined in this guide provide a solid framework for future computational investigations, which will undoubtedly contribute to the advancement of pharmaceutical sciences.

A Technical Guide to the Chiral Resolution of Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the chiral resolution of racemic Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals. The primary focus of this document is on the widely utilized method of diastereomeric salt crystallization, with detailed experimental protocols and quantitative data to support researchers in applying these techniques.

Introduction to Chiral Resolution

Chiral resolution is a critical process in stereochemistry for separating a racemic mixture into its individual enantiomers.[1] This is particularly important in the pharmaceutical industry, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. The most prevalent method for chiral resolution on an industrial scale is the formation of diastereomeric salts.[1][2] This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods like crystallization.[1]

Diastereomeric Salt Resolution using Tartaric Acid

A highly effective method for the resolution of racemic this compound is through the formation of diastereomeric salts with (+)-tartaric acid. This process leverages the differential solubility of the resulting diastereomeric tartrate salts to achieve separation.

Experimental Protocol

The following protocol is based on a patented method demonstrating high efficiency.[3]

Materials:

  • Racemic this compound

  • (+)-Tartaric acid

  • Methanol

  • Acetone

  • Methylene chloride

  • Sodium carbonate solution (e.g., 10% w/v)

Procedure:

  • Dissolution of Resolving Agent: A solution of (+)-tartaric acid is prepared in methanol and cooled to approximately 20°C.

  • Dissolution of Racemic Mixture: The racemic this compound is dissolved in acetone.

  • Formation of Diastereomeric Salt: The acetone solution of the racemic ester is added to the cooled methanolic solution of (+)-tartaric acid. The reaction is maintained at 20°C for about 30 minutes, during which time crystallization of the desired diastereomeric salt begins, and the mixture becomes a thick slurry.[3]

  • Maturation: The temperature of the slurry is raised to around 30°C and maintained with stirring for approximately 20 hours to ensure complete crystallization.[3]

  • Isolation of the Diastereomeric Salt: The crystallized (+)-tartrate salt of the desired enantiomer is isolated by filtration and washed.

  • Liberation of the Free Enantiomer: The isolated diastereomeric salt is dissolved in a suitable solvent like methylene chloride and cooled to 10°C.[3] An aqueous solution of a base, such as sodium carbonate, is then added to neutralize the tartaric acid and liberate the free amino ester. The organic layer containing the enantiomerically enriched product is then separated, washed, and the solvent is removed to yield the final product. A similar process of liberating the free enantiomer using sodium hydroxide followed by extraction has also been described.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from various examples of the diastereomeric salt resolution process described in the patent literature.[3]

ExampleMoles of Racemic EsterMoles of (+)-Tartaric AcidSolvent System (v/v)Temperature (°C)Time (h)Yield of Diastereomeric Salt (%)
110.9Methanol/Acetone (4:5)200.5>86%
210.95Methanol/Acetone (4:5)20 -> 3020Not specified
311.4Methanol/Acetone (4:5)200.5Not specified

Alternative Resolution Strategies

While diastereomeric salt crystallization is a robust method, other techniques for chiral resolution exist and may be applicable.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to resolve racemic mixtures.[5] In EKR, an enzyme selectively catalyzes a reaction of one enantiomer, leaving the other enantiomer unreacted.[5] This method can offer high enantiomeric excess and is often performed under mild reaction conditions. Lipases are a common class of enzymes used for the resolution of various esters through hydrolysis or transesterification.[5][6] While specific examples for this compound are not detailed in the provided search results, the general applicability of EKR to similar molecules suggests it as a potential area for research and development.[7][8]

Chiral Chromatography

Chiral chromatography is another effective method for separating enantiomers.[9] This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. While often used for analytical purposes, preparative chiral chromatography can be employed for the purification of enantiomers on a larger scale.

Visualized Workflows and Concepts

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G Workflow for Diastereomeric Salt Resolution cluster_racemic Starting Material cluster_resolution Resolution Step cluster_separation Separation & Liberation racemic_ester Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate mixing Mixing in Methanol/Acetone racemic_ester->mixing resolving_agent (+)-Tartaric Acid resolving_agent->mixing crystallization Crystallization & Maturation mixing->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Insoluble Diastereomeric Salt ((+)-Ester-(+)-Tartrate) filtration->diastereomeric_salt Solid soluble_diastereomer Soluble Diastereomer ((-)-Ester-(+)-Tartrate) filtration->soluble_diastereomer Filtrate liberation Liberation with Base (e.g., Na2CO3) diastereomeric_salt->liberation pure_enantiomer Pure (+)-Enantiomer liberation->pure_enantiomer

Caption: Workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

G Conceptual Diagram of Diastereomer Formation cluster_diastereomers Formation of Diastereomers racemic_mixture Racemic Mixture ((+)-Ester and (-)-Ester) diastereomer1 Diastereomer 1 ((+)-Ester-(+)-Tartrate) racemic_mixture->diastereomer1 diastereomer2 Diastereomer 2 ((-)-Ester-(+)-Tartrate) racemic_mixture->diastereomer2 resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->diastereomer1 resolving_agent->diastereomer2 separation Separation based on different physical properties (e.g., solubility) diastereomer1->separation diastereomer2->separation

Caption: Conceptual illustration of the formation of separable diastereomers from a racemic mixture and a chiral resolving agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate from 2-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiplatelet agent clopidogrel.[1] Its synthesis from 2-chlorobenzaldehyde is a critical process in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of racemic this compound, a versatile building block for further chemical modifications.[2] The primary synthetic route discussed is the Strecker synthesis, a reliable method for the preparation of α-amino acids from aldehydes.[3] An alternative one-pot synthesis is also presented.

Synthetic Pathways

The synthesis of this compound from 2-chlorobenzaldehyde can be primarily achieved through two main routes:

  • Two-Step Strecker Synthesis: This classic approach involves the formation of an α-aminonitrile from 2-chlorobenzaldehyde, followed by hydrolysis to the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid. Subsequent esterification yields the desired methyl ester.[3]

  • One-Pot Synthesis: A more direct approach involves the condensation reaction between 2-chlorobenzaldehyde and glycine methyl ester hydrochloride in the presence of a base.[2]

This document will focus on providing a detailed protocol for the more thoroughly documented two-step Strecker synthesis.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Strecker Reaction

This protocol is divided into two main stages: the synthesis of 2-amino-2-(2-chlorophenyl)acetic acid and its subsequent esterification.

Step 1: Synthesis of 2-amino-2-(2-chlorophenyl)acetic acid

This step is a modification of the classic Strecker synthesis, utilizing ammonium hydrogencarbonate and sodium cyanide.

Materials:

  • 2-Chlorobenzaldehyde

  • Ammonium hydrogencarbonate (NH₄HCO₃)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water (H₂O)

  • 45% Sodium hydroxide (NaOH) solution

  • Activated carbon

  • 50% Sulfuric acid (H₂SO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 23.7 g of ammonium hydrogencarbonate and 14.7 g of sodium cyanide in a mixture of 500 mL of methanol and 500 mL of water.[4]

  • To this solution, add 2-chlorobenzaldehyde.

  • Stir the mixture at 65-70°C for 5 hours.[4]

  • Concentrate the solution under reduced pressure.

  • Transfer the concentrated mixture to an autoclave and add 45% NaOH solution.

  • Reflux the mixture at 120°C for 4 hours.[4]

  • After cooling, add 2 g of activated carbon and stir for 10 minutes.[4]

  • Filter the mixture to remove the activated carbon.

  • Adjust the pH of the filtrate to 7-8 with 50% H₂SO₄ to precipitate the 2-amino-2-(2-chlorophenyl)acetic acid.[4]

  • Filter the precipitate, wash with cold water, and dry to obtain the crude amino acid.

Step 2: Esterification of 2-amino-2-(2-chlorophenyl)acetic acid

This step converts the synthesized amino acid into its methyl ester.

Materials:

  • 2-amino-2-(2-chlorophenyl)acetic acid (from Step 1)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Liquor ammonia

Procedure:

  • Suspend 100 kg of alpha-amino (2-chlorophenyl) acetic acid in 100 L of methanol and cool the mixture to 0-5°C.[5]

  • Slowly add 98 kg of thionyl chloride over 2 hours, maintaining the temperature at 0-5°C.[5]

  • Gradually heat the reaction mass to 50-55°C and maintain for 6 hours.[5]

  • Distill off the excess thionyl chloride and methanol under reduced pressure.[5]

  • To the residue, add 450 L of water and stir for 1 hour.[5]

  • Wash the aqueous solution with toluene to remove impurities.[5]

  • Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to precipitate the product.[5]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers and distill the solvent under reduced pressure to obtain the oily residue of this compound.[5]

Data Presentation

Table 1: Summary of Quantitative Data for the Two-Step Synthesis

ParameterStep 1: Amino Acid SynthesisStep 2: Esterification
Starting Material 2-Chlorobenzaldehyde2-amino-2-(2-chlorophenyl)acetic acid
Reagents NH₄HCO₃, NaCN, NaOH, H₂SO₄SOCl₂, Methanol, Ammonia
Solvents Methanol, WaterMethanol, Toluene
Reaction Temperature 65-70°C, then 120°C0-5°C, then 50-55°C
Reaction Time 5 hours, then 4 hours2 hours (addition), 6 hours (reaction)
Reported Yield -~95% (as oily residue)[5]
Product Purity --

Note: Yields can vary based on reaction scale and purification efficiency.

Mandatory Visualization

Below is a diagram illustrating the experimental workflow for the two-step synthesis of this compound.

SynthesisWorkflow cluster_step1 Step 1: Strecker Synthesis of Amino Acid cluster_step2 Step 2: Esterification start 2-Chlorobenzaldehyde reagents1 NH4HCO3, NaCN Methanol/Water reaction1 Reaction (65-70°C, 5h) reagents1->reaction1 hydrolysis Hydrolysis with NaOH (120°C, 4h) reaction1->hydrolysis purification1 Purification (Activated Carbon, pH adjustment) hydrolysis->purification1 amino_acid 2-amino-2-(2-chlorophenyl)acetic acid purification1->amino_acid reagents2 Thionyl Chloride Methanol amino_acid->reagents2 reaction2 Reaction (0-55°C, 8h) reagents2->reaction2 workup Workup & Purification (Toluene wash, pH adjustment, Extraction) reaction2->workup final_product This compound workup->final_product

Caption: Workflow for the synthesis of this compound.

Resolution of Racemic Mixture

The described synthesis produces a racemic mixture of (R)- and (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. For pharmaceutical applications, separation of these enantiomers is often necessary. This can be achieved by forming diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid, followed by fractional crystallization.[1][2] One reported method involves dissolving the racemic ester in acetone and adding it to a solution of (+)-tartaric acid in methanol, leading to the crystallization of the desired diastereomeric salt with yields around 45.79%.[1] Another process claims yields of 86% and above for the tartrate salt.[1]

References

Application Notes and Protocols: Esterification of 2-Amino-2-(2-chlorophenyl)acetic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-2-(2-chlorophenyl)acetic acid and its methyl ester are important intermediates in the synthesis of various pharmaceutical compounds, including antiplatelet agents like Clopidogrel.[1][2] The esterification of the carboxylic acid group is a fundamental step in modifying the parent compound for subsequent reactions. This document provides detailed protocols for the synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate, primarily through acid-catalyzed esterification, and summarizes its key physicochemical properties. The compound exists in two enantiomeric forms, (R) and (S), due to a chiral center.[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of the starting material and the resulting methyl ester.

Property2-Amino-2-(2-chlorophenyl)acetic AcidThis compoundThis compound hydrochloride
Molecular Formula C₈H₈ClNO₂C₉H₁₀ClNO₂C₉H₁₁Cl₂NO₂
Molecular Weight 185.61 g/mol 199.63 g/mol [3][4]236.09 g/mol [5][6]
Appearance White to Off-White SolidPale yellow to yellow liquid or crystalline powder[3]Almost white crystalline powder[7]
Melting Point Not specified155-158°CNot specified
Boiling Point Not specified270.1±25.0 °C (Predicted)Not specified
Density Not specified1.258 ± 0.06 g/cm³[3]Not specified
Solubility Not specifiedSlightly soluble in DMSO and Methanol[3]Soluble in methanol[7]
pKa Not specified6.15±0.10 (Predicted)Not specified

Experimental Protocols

Two primary methods for the esterification of 2-amino-2-(2-chlorophenyl)acetic acid are detailed below. The choice of method may depend on the desired scale, available reagents, and required purity of the final product.

Method 1: Esterification using Thionyl Chloride in Methanol

This method is suitable for large-scale synthesis and offers high conversion rates. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, driving the esterification reaction forward.

Materials:

  • 2-Amino-2-(2-chlorophenyl)acetic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Water (H₂O)

  • Toluene

  • Ammonia solution (liquor ammonia)

  • Ethyl acetate

Procedure: [8]

  • In a suitable reaction vessel, suspend 2-amino-2-(2-chlorophenyl)acetic acid (100 kgs) in methanol (100 L).

  • Cool the mixture to 0-5°C with constant stirring.

  • Slowly add thionyl chloride (98 kgs) to the suspension over a period of 2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, slowly heat the reaction mixture to 50-55°C and maintain this temperature for 6 hours.

  • Distill off the excess thionyl chloride and methanol under reduced pressure.

  • To the resulting residue, add water (450 L) and stir for 1 hour.

  • Wash the aqueous solution with toluene to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to 7.0-7.5 with ammonia solution to precipitate the free base of the methyl ester.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • The organic layer containing the product can be dried and the solvent evaporated to yield this compound as an oily residue.[8] For further purification, the product can be converted to its hydrochloride salt and crystallized.

Method 2: Esterification using Hydrochloric Acid in Methanol

This is a classic and straightforward method for synthesizing amino acid methyl esters. The reaction is typically carried out at reflux temperatures.

Materials:

  • 2-Amino-2-(2-chlorophenyl)acetic acid

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

Procedure: [9]

  • Suspend 2-amino-2-(2-chlorophenyl)acetic acid in methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete esterification (typically monitored by TLC or other analytical methods).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound hydrochloride, can be isolated by crystallization upon cooling or by partial evaporation of the solvent.

  • The crystals can be collected by filtration, washed with a small amount of cold methanol, and dried.

Visualizations

Chemical Reaction Scheme

ChemicalReaction start 2-Amino-2-(2-chlorophenyl)acetic Acid product This compound start->product Esterification reagent Methanol (CH3OH) + Acid Catalyst (e.g., SOCl2 or HCl) reagent->product Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation start Suspend Amino Acid in Methanol cool Cool to 0-5°C start->cool add_socl2 Slowly Add Thionyl Chloride cool->add_socl2 heat Heat to 50-55°C for 6h add_socl2->heat distill Distill Excess Reagents heat->distill add_water Add Water distill->add_water wash Wash with Toluene add_water->wash adjust_ph Adjust pH to 7.0-7.5 with Ammonia wash->adjust_ph extract Extract with Organic Solvent adjust_ph->extract isolate Isolate Product extract->isolate

References

The Strategic Role of Methyl 2-amino-2-(2-chlorophenyl)acetate in the Synthesis of Clopidogrel: A Key Intermediate for a Potent Antiplatelet Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl 2-amino-2-(2-chlorophenyl)acetate is a critical starting material in the industrial synthesis of clopidogrel, a widely prescribed antiplatelet medication. Clopidogrel's therapeutic efficacy is almost exclusively attributed to its (S)-enantiomer, which inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation and thrombus formation. The synthesis of enantiomerically pure (S)-clopidogrel hinges on the use of the corresponding chiral intermediate, (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of clopidogrel, aimed at researchers, scientists, and drug development professionals.

I. Synthetic Pathway Overview

The synthesis of clopidogrel from racemic this compound generally proceeds through three key stages:

  • Chiral Resolution: The racemic mixture of this compound is resolved to isolate the desired (S)-enantiomer. This is a crucial step as the (R)-enantiomer is therapeutically inactive.

  • Coupling Reaction: The (S)-enantiomer is then coupled with a suitable thiophene derivative, typically 2-(2-thienyl)ethanol or its activated form.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization reaction, usually with formaldehyde, to form the thienopyridine ring system of clopidogrel.

G racemic_ester Racemic Methyl 2-amino- 2-(2-chlorophenyl)acetate s_ester (S)-Methyl 2-amino- 2-(2-chlorophenyl)acetate racemic_ester->s_ester Chiral Resolution (L-(+)-tartaric acid) coupled_product Methyl (S)-2-[(2-(thiophen-2-yl)ethyl)amino] (2-chlorophenyl)acetate s_ester->coupled_product Coupling Reaction thiophene_derivative Thiophene-2-ethyl p-toluenesulfonate thiophene_derivative->coupled_product clopidogrel (S)-Clopidogrel coupled_product->clopidogrel Cyclization (Formaldehyde)

Fig. 1: Overall synthetic pathway to (S)-clopidogrel.

II. Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound

This protocol describes the resolution of the racemic ester using L-(+)-tartaric acid to obtain the tartrate salt of the (S)-enantiomer.

Materials:

  • Racemic this compound

  • L-(+)-tartaric acid

  • Methanol

  • Acetone

  • (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate L-tartrate salt (for seeding)

  • Sodium Bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Anhydrous Sodium Sulfate

Procedure:

  • Salt Formation:

    • In a clean, dry reactor, charge 1485 L of methanol and 140 kg of racemic α-amino-(2-chlorophenyl)acetic acid methyl ester. Stir for approximately 10 minutes to dissolve.[1]

    • Add 105 kg of L-(+)-tartaric acid to the solution at approximately 25 °C and stir for another 10 minutes.[1]

    • Introduce 1.4 kg of (S)-(+)-isomer of amino-(2-chloro-phenyl)acetic acid methyl ester tartrate salt as seeding crystals.[1]

    • Cool the reaction mixture to about 3 °C and continue stirring for 2.5 hours to facilitate crystallization.[1]

    • Isolate the precipitated solid by centrifugation and spin-dry for 30 minutes to yield the wet tartrate salt of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.[1]

  • Liberation of the Free Base:

    • Suspend the tartrate salt in a mixture of water and an organic solvent such as dichloromethane.

    • Adjust the pH to alkaline (pH 8-9) using a saturated sodium bicarbonate solution to neutralize the tartaric acid and liberate the free amine.

    • Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as an oil or solid.

Protocol 2: Synthesis of Methyl (S)-2-(2-(thiophen-2-yl)ethyl)aminoacetate

This protocol details the nucleophilic substitution reaction between the chiral amine and an activated thiophene derivative.

Materials:

  • (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate

  • 2-(2-Thienyl)ethyl p-toluenesulfonate

  • Dipotassium hydrogen phosphate

  • Toluene

  • Water

Procedure:

  • To a reaction vessel containing 250 L of toluene, add 336.81 kg of dipotassium hydrogen phosphate and 130 kg of (S)-(+)-isomer of amino-(2-chlorophenyl)-acetic acid methyl ester.[2]

  • Stir the mixture and heat to 100 °C.

  • Add the 2-(2-thienyl)ethyl tosylate to the reaction mixture.

  • Maintain the reaction at 100 °C with stirring for 30 hours.

  • After the reaction is complete, cool the mixture to 30 °C and add 380 L of toluene and 1125 L of water for workup.[2]

  • Separate the organic layer, wash with water, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Synthesis of (S)-Clopidogrel

This protocol describes the final cyclization step to form the clopidogrel molecule.

Materials:

  • Methyl (S)-2---INVALID-LINK--acetate

  • Formaldehyde (aqueous solution, e.g., 37%)

  • An acidic catalyst (e.g., hydrochloric acid)

  • A suitable solvent (e.g., toluene)

Procedure:

  • Dissolve the Methyl (S)-2---INVALID-LINK--acetate intermediate in a suitable solvent like toluene.

  • Add an aqueous solution of formaldehyde to the reaction mixture.

  • Acidify the mixture with a suitable acid to catalyze the intramolecular cyclization.

  • Heat the reaction mixture to the reflux temperature of the solvent and maintain for several hours until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

  • Upon completion, cool the reaction mixture and proceed with a standard aqueous workup to isolate the crude clopidogrel base.

  • The crude product can be further purified by column chromatography or by forming a salt (e.g., bisulfate) and recrystallizing.

III. Data Presentation

The following tables summarize quantitative data from various sources for the key synthetic steps.

Table 1: Chiral Resolution of Racemic this compound

ParameterValueReference
Racemic Ester140 kg[1]
L-(+)-tartaric acid105 kg[1]
SolventMethanol (1485 L)[1]
Seeding Crystals1.4 kg[1]
Temperature3 °C[1]
Reaction Time2.5 hours[1]
Yield (Wet Solid) 117 kg [1]

Table 2: Coupling of (S)-Ester with Thiophene Derivative

ParameterValueReference
(S)-Ester130 kg[2]
2-(2-Thienyl)ethyl tosylate0.892 kg (in a related process)[3]
BaseDipotassium hydrogen phosphate (336.81 kg)[2]
SolventToluene[2]
Temperature100 °C[2]
Reaction Time30 hours[2]
Yield Not explicitly stated, but part of a multi-step process
Purity (by GC) 95.59% (for a related intermediate) [1]

Table 3: Formation and Purification of Clopidogrel Bisulfate

ParameterValueReference
Racemic Clopidogrel Bisulfate (starting for resolution)350 kg[2]
Solvent for free base liberationDichloromethane (1400 L)[2]
Base for liberationSodium Carbonate solution[2]
Solvent for salt formationAcetone (1470 L)[2]
Acid for salt formationSulfuric Acid (98%)[2]
Final Yield ((+)-Clopidogrel) 34.7 kg (56.9% from resolved camphor sulfonate salt) [2]
Purity >99.5% [2]

IV. Visualizations

G cluster_resolution Protocol 1: Chiral Resolution start_resolution Start: Racemic Ester in Methanol add_tartaric Add L-(+)-tartaric acid start_resolution->add_tartaric seed Seed with (S)-tartrate salt add_tartaric->seed cool Cool to 3°C seed->cool crystallize Stir for 2.5h cool->crystallize isolate_salt Isolate (S)-tartrate salt (Centrifugation) crystallize->isolate_salt liberate_base Liberate free base (Base, DCM/Water) isolate_salt->liberate_base final_s_ester Product: (S)-Ester liberate_base->final_s_ester

Fig. 2: Experimental workflow for chiral resolution.

G cluster_coupling Protocol 2: Coupling Reaction start_coupling Start: (S)-Ester, K2HPO4 in Toluene heat_mixture Heat to 100°C start_coupling->heat_mixture add_tosylate Add 2-(2-Thienyl)ethyl tosylate heat_mixture->add_tosylate react Stir for 30h at 100°C add_tosylate->react workup Workup (Toluene/Water) react->workup final_coupled_product Product: Coupled Intermediate workup->final_coupled_product

Fig. 3: Experimental workflow for the coupling reaction.

G clopidogrel Clopidogrel (Prodrug) active_metabolite Active Metabolite clopidogrel->active_metabolite Metabolic Activation (CYP450) p2y12 P2Y12 Receptor on Platelet active_metabolite->p2y12 Irreversible Inhibition adp_binding ADP Binding platelet_activation Platelet Activation p2y12->platelet_activation Activates adp_binding->p2y12 Binds to aggregation Platelet Aggregation platelet_activation->aggregation Leads to

Fig. 4: Simplified signaling pathway of clopidogrel action.

V. Conclusion

This compound, particularly its (S)-enantiomer, is an indispensable intermediate in the synthesis of clopidogrel. The successful and efficient production of this blockbuster antiplatelet drug relies on a robust and scalable process for the preparation and utilization of this key chiral building block. The protocols and data presented herein provide a comprehensive overview for professionals in the field of drug development and manufacturing, highlighting the critical parameters and methodologies involved in the synthesis of clopidogrel. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of the final active pharmaceutical ingredient.

References

Application Notes and Protocols: Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The efficient and stereoselective synthesis of this compound is of significant interest in medicinal and process chemistry. This document provides detailed application notes on the primary synthetic routes, reaction mechanisms, and experimental protocols for the preparation of racemic and enantiomerically enriched this compound.

Two classical methods for the synthesis of the core α-amino acid structure are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways commence from 2-chlorobenzaldehyde and ultimately yield 2-amino-2-(2-chlorophenyl)acetic acid, which is subsequently esterified to the desired methyl ester.

Reaction Mechanisms

The synthesis of this compound can be broadly divided into two main stages: the formation of the α-amino acid and its subsequent esterification.

α-Amino Acid Synthesis

The Strecker synthesis is a two-step process for producing α-amino acids from an aldehyde.[1][2] It begins with the formation of an α-aminonitrile from 2-chlorobenzaldehyde, ammonia, and a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid.[1][2]

The reaction proceeds via the following steps:

  • Imine Formation: 2-chlorobenzaldehyde reacts with ammonia to form an imine.[3][4]

  • Cyanide Addition: A cyanide ion attacks the imine carbon to form an α-aminonitrile.[3][4]

  • Nitrile Hydrolysis: The α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the α-amino acid.[3][5]

The Bucherer-Bergs reaction is a multicomponent reaction that produces hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide salt.[6][7] The resulting hydantoin can then be hydrolyzed to the desired α-amino acid.

The key steps in this pathway are:

  • Hydantoin Formation: 2-chlorobenzaldehyde reacts with ammonium carbonate and potassium cyanide to form a 5-(2-chlorophenyl)hydantoin intermediate.[6][8]

  • Hydantoin Hydrolysis: The hydantoin ring is opened via hydrolysis to yield the α-amino acid.[1]

Esterification

The final step involves the esterification of the synthesized 2-amino-2-(2-chlorophenyl)acetic acid to its corresponding methyl ester. This is typically achieved by reacting the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane.[9][10]

Experimental Protocols

Safety Precaution: These protocols involve the use of highly toxic cyanide salts and strong acids. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Racemic 2-amino-2-(2-chlorophenyl)acetic acid via Strecker Synthesis

Materials:

  • 2-chlorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Concentrated hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in water.

  • Add 2-chlorobenzaldehyde to the solution and stir.

  • In a separate beaker, dissolve potassium cyanide in water and slowly add this solution to the reaction mixture.

  • Stir the reaction mixture at room temperature for several hours until the formation of the α-aminonitrile is complete (monitored by TLC).

  • Extract the α-aminonitrile with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude α-aminonitrile, add concentrated hydrochloric acid and heat the mixture to reflux for several hours to hydrolyze the nitrile.

  • Cool the reaction mixture and neutralize with ammonium hydroxide to precipitate the racemic 2-amino-2-(2-chlorophenyl)acetic acid.

  • Filter the precipitate, wash with cold water, and recrystallize from aqueous ethanol to obtain the purified product.

Protocol 2: Synthesis of Racemic 2-amino-2-(2-chlorophenyl)acetic acid via Bucherer-Bergs Reaction

Materials:

  • 2-chlorobenzaldehyde

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Potassium cyanide (KCN)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a pressure vessel, combine 2-chlorobenzaldehyde, ammonium carbonate, and potassium cyanide in a mixture of ethanol and water.

  • Seal the vessel and heat the mixture at 80-100°C for several hours.[1]

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the 5-(2-chlorophenyl)hydantoin.

  • Filter the hydantoin product and wash with water.

  • Suspend the hydantoin in a sodium hydroxide solution and heat to reflux for an extended period to hydrolyze the hydantoin ring.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the racemic 2-amino-2-(2-chlorophenyl)acetic acid.

  • Filter the product, wash with cold water, and dry.

Protocol 3: Esterification of Racemic 2-amino-2-(2-chlorophenyl)acetic acid

Materials:

  • Racemic 2-amino-2-(2-chlorophenyl)acetic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

Procedure:

  • Suspend the racemic 2-amino-2-(2-chlorophenyl)acetic acid in methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension.[9]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude this compound hydrochloride.

  • The product can be purified by recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the resolution of racemic this compound, a critical step for obtaining the enantiomerically pure intermediate for Clopidogrel synthesis.

ParameterValueReference
Starting MaterialRacemic Methyl α-amino (2-chlorophenyl) acetate[11]
Amount of Starting Material199.5 g (1 mole)[11]
Resolving Agent(+)-Tartaric acid[11]
Amount of Resolving Agent135 g (0.9 mole)[11]
Solvent SystemAcetone and Methanol[11]
Temperature20°C initially, then raised to 28-32°C[11]
Reaction Time30 minutes at 20°C, then 20 hours at 28-32°C[11]

Visualizations

Reaction Pathway Diagrams

Strecker_Synthesis 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Imine Imine 2-Chlorobenzaldehyde->Imine + Ammonia Ammonia Ammonia alpha-Aminonitrile alpha-Aminonitrile Imine->alpha-Aminonitrile + Cyanide Cyanide Cyanide Hydrolysis Hydrolysis alpha-Aminonitrile->Hydrolysis 2-Amino-2-(2-chlorophenyl)acetic acid 2-Amino-2-(2-chlorophenyl)acetic acid Hydrolysis->2-Amino-2-(2-chlorophenyl)acetic acid

Caption: Strecker Synthesis Pathway.

Bucherer_Bergs_Reaction 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Hydantoin Hydantoin 2-Chlorobenzaldehyde->Hydantoin + Reagents Reagents Ammonium Carbonate, Potassium Cyanide Hydrolysis Hydrolysis Hydantoin->Hydrolysis 2-Amino-2-(2-chlorophenyl)acetic acid 2-Amino-2-(2-chlorophenyl)acetic acid Hydrolysis->2-Amino-2-(2-chlorophenyl)acetic acid Esterification Amino_Acid 2-Amino-2-(2-chlorophenyl)acetic acid Ester This compound Amino_Acid->Ester + Reagents Reagents Methanol, Acid Catalyst Experimental_Workflow cluster_synthesis Racemic Amino Acid Synthesis cluster_esterification Esterification & Resolution Start 2-Chlorobenzaldehyde Method_Choice Choose Method Start->Method_Choice Strecker Strecker Synthesis Method_Choice->Strecker Path 1 Bucherer_Bergs Bucherer-Bergs Reaction Method_Choice->Bucherer_Bergs Path 2 Racemic_AA Racemic 2-Amino-2- (2-chlorophenyl)acetic acid Strecker->Racemic_AA Bucherer_Bergs->Racemic_AA Esterification Esterification with Methanol Racemic_AA->Esterification Racemic_Ester Racemic Methyl Ester Esterification->Racemic_Ester Resolution Resolution with Chiral Acid Racemic_Ester->Resolution Final_Product Enantiopure Methyl 2-amino-2-(2-chlorophenyl)acetate Resolution->Final_Product

References

Application Notes and Protocols: Large-Scale Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-amino-2-(2-chlorophenyl)acetate is a critical chiral intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Clopidogrel.[1][2] The efficient and scalable synthesis of this compound is of significant interest to the pharmaceutical industry. This document provides detailed protocols and application notes for the large-scale synthesis of this compound, focusing on a widely utilized method involving the resolution of a racemic mixture. The protocols described are intended to be adaptable for industrial production.

I. Overview of Synthesis Strategy

The synthesis of the target compound, particularly the desired (S)-enantiomer, is often achieved through a resolution process of the racemic this compound.[3][4] This involves the preparation of the racemic compound followed by diastereomeric salt formation with a chiral resolving agent, such as L(+)-tartaric acid. The desired diastereomer is then isolated and neutralized to yield the enantiomerically pure product.

II. Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol outlines the synthesis of the racemic starting material. A common method is the Strecker synthesis, which involves the reaction of 2-chlorobenzaldehyde with an amino source and a cyanide source, followed by hydrolysis and esterification.[1] An alternative and frequently used method involves the direct esterification of racemic 2-amino-2-(2-chlorophenyl)acetic acid.[1]

Materials:

  • Racemic 2-amino-2-(2-chlorophenyl)acetic acid

  • Methanol

  • Thionyl chloride or Sulfuric acid (catalyst)[1]

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Esterification: In a suitable reactor, suspend racemic 2-amino-2-(2-chlorophenyl)acetic acid in methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (or sulfuric acid) as the catalyst.[1]

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain racemic this compound as an oil or solid.

Protocol 2: Resolution of Racemic this compound

This protocol describes the resolution of the racemic mixture to isolate the desired (S)-enantiomer using L(+)-tartaric acid.

Materials:

  • Racemic this compound

  • L(+)-tartaric acid[3][4]

  • Methanol[3][4]

  • Acetone[3][4]

  • Sodium carbonate solution[5]

  • Dichloromethane[5]

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent such as acetone.[4]

  • In a separate vessel, dissolve L(+)-tartaric acid in methanol.[4]

  • Slowly add the methanolic solution of L(+)-tartaric acid to the acetone solution of the racemic ester at a controlled temperature (e.g., 20-25°C).[4]

  • Stir the mixture for an extended period (e.g., 20-30 hours) to allow for the crystallization of the diastereomeric salt (S)-methyl 2-amino-2-(2-chlorophenyl)acetate-L-tartrate.[3][4]

  • Isolation of Diastereomeric Salt: Filter the precipitated solid and wash with a cold solvent mixture (e.g., methanol/acetone).

  • Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane.

  • Add a sodium carbonate solution to neutralize the tartaric acid and liberate the free amino ester, ensuring the aqueous layer is basic (pH > 8).[5]

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.

III. Data Presentation

The following tables summarize typical quantitative data for the synthesis and resolution processes.

Table 1: Synthesis of Racemic this compound

ParameterValueReference
Starting MaterialRacemic 2-amino-2-(2-chlorophenyl)acetic acid[1]
SolventMethanol[1]
CatalystThionyl chloride or Sulfuric acid[1]
Reaction Time4-6 hours
Yield>90% (typical)
Purity (by HPLC)>98%

Table 2: Resolution of Racemic this compound

ParameterValueReference
Resolving AgentL(+)-tartaric acid[3][4]
SolventsMethanol, Acetone[3][4]
Molar Ratio (Ester:Tartaric Acid)1 : 0.9 - 1.1[4]
Crystallization Time20-30 hours[3]
Yield of (S)-enantiomer~40-45% (based on racemic input)[4]
Enantiomeric Purity (by chiral HPLC)>99%

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the large-scale synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Resolution Start Racemic 2-amino-2-(2-chlorophenyl)acetic acid Esterification Esterification (Methanol, Catalyst) Start->Esterification Workup_Synth Work-up & Isolation Esterification->Workup_Synth Racemic_Ester Racemic Methyl 2-amino-2-(2-chlorophenyl)acetate Workup_Synth->Racemic_Ester Salt_Formation Diastereomeric Salt Formation (L(+)-tartaric acid) Racemic_Ester->Salt_Formation Isolation_Salt Isolation of (S)-diastereomer salt Salt_Formation->Isolation_Salt Neutralization Neutralization & Extraction Isolation_Salt->Neutralization Final_Product (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate Neutralization->Final_Product

Caption: Workflow for the synthesis and resolution of this compound.

Logical Relationship of Key Steps

This diagram outlines the logical progression and key transformations in the synthesis process.

Logical_Progression racemic_acid Racemic Amino Acid esterification Esterification racemic_acid->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester resolution Resolution with Chiral Acid racemic_ester->resolution diastereomeric_salts Diastereomeric Salts ((S)-Ester-L-Tartrate & (R)-Ester-L-Tartrate) resolution->diastereomeric_salts separation Crystallization & Filtration diastereomeric_salts->separation s_salt Isolated (S)-Ester Salt separation->s_salt r_salt_solution (R)-Ester Salt in Solution separation->r_salt_solution liberation Neutralization s_salt->liberation final_product Enantiopure (S)-Methyl Ester liberation->final_product

Caption: Logical steps in the resolution-based synthesis of the target enantiomer.

References

Application Notes and Protocols for the Purification of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals such as Clopidogrel. The following sections detail methods for the resolution of enantiomers via diastereomeric salt formation, general purification by recrystallization, and guidelines for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for enantiomeric purity assessment.

Diastereomeric Salt Resolution of Racemic this compound

This method separates the racemic mixture into its individual enantiomers by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid. The differing solubilities of these salts in a specific solvent system allow for the selective crystallization of one diastereomer.

Experimental Protocol

Materials:

  • Racemic this compound

  • L-(+)-tartaric acid

  • Acetone

  • Methanol

  • Methylene chloride (DCM)

  • Aqueous sodium carbonate solution (e.g., 10% w/v) or ammonia solution

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of the Tartaric Acid Solution: In a suitable reaction vessel, dissolve L-(+)-tartaric acid (0.9 to 1.4 molar equivalents relative to the racemic ester) in methanol.

  • Preparation of the Racemic Ester Solution: In a separate container, dissolve racemic this compound (1 mole) in acetone.

  • Formation of Diastereomeric Salts: Cool the tartaric acid solution to approximately 20°C. To this, slowly add the solution of the racemic ester.

  • Crystallization: Maintain the reaction mixture at 20°C for about 30 minutes with stirring. Crystallization should commence, and the mixture will become a thick slurry.

  • Maturation: Raise the temperature of the reaction mixture to 30°C and continue stirring for 20-30 hours to allow for complete crystallization of the desired diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Filter the solid precipitate and wash the cake with a cold mixture of acetone and methanol.

  • Liberation of the Free (S)-Enantiomer:

    • Suspend the isolated (+)-tartrate salt in methylene chloride.

    • Cool the suspension to 10°C.

    • Slowly add an aqueous solution of sodium carbonate or ammonia with vigorous stirring to adjust the pH to basic (e.g., pH 8-9), which liberates the free base.

    • Separate the organic layer.

    • Extract the aqueous layer with additional methylene chloride.

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate as an oil or solid.

Quantitative Data
ParameterValue/RangeNotes
Molar ratio of Racemic Ester to L-(+)-Tartaric Acid1 : (0.9 - 1.4)A 1:1.1 ratio is reported to provide a good balance of yield and quality.
Solvent System for CrystallizationAcetone and MethanolThe ester is dissolved in acetone and added to a methanol solution of tartaric acid.
Crystallization Temperature20°C initially, then raised to 30°C
Crystallization Time20 - 30 hours
Reported Yield of Diastereomeric Salt>86% (optimized process)Yields can vary depending on the exact conditions. A yield of ~46% has also been reported under different solvent conditions (acetonitrile and methyl ethyl ketone).

Experimental Workflow

diastereomeric_resolution cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Liberation racemic_ester Racemic this compound in Acetone mixing Mix solutions at 20°C racemic_ester->mixing tartaric_acid L-(+)-Tartaric Acid in Methanol tartaric_acid->mixing crystallization Stir at 30°C for 20-30h mixing->crystallization filtration Filter and wash the diastereomeric salt crystallization->filtration liberation Liberate free base with Na2CO3/NH3 filtration->liberation extraction Extract with DCM liberation->extraction evaporation Evaporate solvent extraction->evaporation product (S)-Enantiomer evaporation->product recrystallization_logic start Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve cool Slowly cool the solution dissolve->cool crystallize Crystals form cool->crystallize impurities Impurities remain in solution cool->impurities filter Filter and dry crystals crystallize->filter pure_product Pure Compound filter->pure_product hplc_method_dev cluster_screening Initial Screening cluster_optimization Optimization start Sample of this compound column_select Select Chiral Columns (e.g., Chiralpak IA, CHIROBIOTIC T) start->column_select mobile_phase_select Select Mobile Phase Systems (Normal & Reversed Phase) start->mobile_phase_select run_initial Run initial screening experiments column_select->run_initial mobile_phase_select->run_initial assess Assess separation (resolution, peak shape) run_initial->assess optimize_params Optimize mobile phase composition, flow rate, temperature assess->optimize_params validation Method Validation optimize_params->validation

Enzymatic Synthesis of Chiral Methyl 2-amino-2-(2-chlorophenyl)acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of chiral Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals such as the antiplatelet agent (S)-clopidogrel.[1][2][3][4] Enzymatic resolutions offer a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. This note focuses on two primary enzymatic strategies: kinetic resolution using Penicillin G Acylase and Subtilisin.

Data Presentation: Comparison of Enzymatic Methods

The following table summarizes the quantitative data for two effective enzymatic methods for the kinetic resolution of 2-chlorophenylglycine derivatives.

ParameterMethod 1: Penicillin G AcylaseMethod 2: Subtilisin (Alcalase-CLEA®)
Enzyme Immobilized Penicillin G Acylase (PGA)Immobilized Subtilisin (Alcalase-CLEA®)[1][5]
Substrate (R,S)-N-phenylacetyl-2-chlorophenylglycine(R,S)-N-Boc-2-chlorophenylglycine methyl ester[1][5]
Product (S)-2-amino-2-(2-chlorophenyl)acetic acid(S)-N-Boc-2-chlorophenylglycine
Enantiomeric Excess (e.e.) >99% for (S)-enantiomer[5]High e.e. (specific values not detailed in abstracts)[1][5]
Substrate Concentration 10% (w/v)[5]Not specified
Enzyme:Substrate Ratio 1:5 (w/w)[5]Not specified
Reaction Time 5 hours[5]Not specified
Temperature 30-50°C[3][5]Not specified
pH 8.0[3][5]Not specified
Solvent Water[3][5]Not specified
Enzyme Recyclability >25 times[5]Not specified

Experimental Protocols

Method 1: Chemo-enzymatic Synthesis using Immobilized Penicillin G Acylase

This protocol is adapted from a patented chemo-enzymatic process and involves three main stages: N-acetylation of the racemic amino acid, enzymatic resolution, and subsequent esterification of the desired (S)-enantiomer.[3]

Stage 1: Preparation of (R,S)-N-phenylacetyl-2-chlorophenylglycine

  • Dissolve (R,S)-2-chlorophenylglycine in an aqueous NaOH solution (pH 8-10) under stirring at a temperature between -10°C and 10°C.

  • In an ice bath, add an acylating agent (e.g., phenylacetyl chloride) dropwise. The molar ratio of (R,S)-2-chlorophenylglycine to NaOH to acylating agent should be approximately 1:2.5:1.5.

  • After the addition is complete, allow the reaction to proceed at room temperature for 6-24 hours.

  • Adjust the pH of the reaction mixture to 1-2 with hydrochloric acid to precipitate the (R,S)-N-phenylacetyl-2-chlorophenylglycine solid.

  • Filter the solid, wash with water, and dry to obtain the racemic N-acylated substrate.

Stage 2: Enzymatic Resolution

  • Suspend 91.2 g (0.3 mol) of (R,S)-N-phenylacetyl-2-chlorophenylglycine in 600 mL of water.

  • Adjust the pH to 8.0 using aqueous ammonia.

  • Add 18.3 g of immobilized penicillin G acylase.

  • Stir the mixture at 30°C for 12 hours, maintaining the pH at 8.0.

  • After the reaction, separate the immobilized enzyme by filtration for reuse.

  • Adjust the filtrate to the isoelectric point of (S)-2-chlorophenylglycine to precipitate the product.

  • Filter the solid, which is the desired (S)-2-chlorophenylglycine. The remaining filtrate contains the unreacted (R)-N-phenylacetyl-2-chlorophenylglycine.

Stage 3: Esterification to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate

  • Suspend the obtained (S)-2-chlorophenylglycine in methanol.

  • Cool the mixture in an ice bath and bubble in dry HCl gas until saturation, or add thionyl chloride dropwise.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Evaporate the solvent under reduced pressure to obtain the crude (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.

  • The hydrochloride salt can be neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent to yield the final product.[3]

Method 2: Enzymatic Resolution using Immobilized Subtilisin (Alcalase-CLEA®)

This method utilizes the protease subtilisin for the stereoselective hydrolysis of the methyl ester of N-Boc protected (R,S)-2-chlorophenylglycine.[1][5] While detailed public protocols are limited, the general procedure is as follows:

  • Substrate Preparation: Synthesize (R,S)-N-Boc-2-chlorophenylglycine methyl ester from (R,S)-2-chlorophenylglycine by N-protection with Di-tert-butyl dicarbonate (Boc)₂O followed by esterification with methanol.

  • Enzymatic Hydrolysis:

    • Disperse the racemic substrate in an appropriate buffer system.

    • Add immobilized subtilisin (Alcalase-CLEA®).

    • The enzyme will selectively hydrolyze one of the enantiomers (typically the L- or S-enantiomer for proteases) to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

  • Separation:

    • Separate the immobilized enzyme by filtration.

    • Extract the reaction mixture to separate the unreacted (S)-N-Boc-2-chlorophenylglycine methyl ester from the hydrolyzed (R)-N-Boc-2-chlorophenylglycine.

  • Deprotection: Remove the N-Boc protecting group from the (S)-ester using standard methods (e.g., treatment with trifluoroacetic acid) to yield the desired (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the chemo-enzymatic workflow for the synthesis of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate using Penicillin G Acylase.

Enzymatic_Synthesis_Workflow A (R,S)-2-chlorophenylglycine B N-Acetylation (Phenylacetyl Chloride, NaOH) A->B Reactant C (R,S)-N-phenylacetyl- 2-chlorophenylglycine B->C Product D Enzymatic Resolution (Immobilized Penicillin G Acylase, pH 8.0) C->D Substrate E (S)-2-chlorophenylglycine D->E Product F (R)-N-phenylacetyl- 2-chlorophenylglycine D->F Unreacted G Esterification (Methanol, HCl) E->G Reactant I Racemization F->I Recycle H (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate G->H Final Product I->C Racemized Substrate

Caption: Chemo-enzymatic workflow for chiral synthesis.

References

Application Notes and Protocols: The Role of Thionyl Chloride in the Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the pivotal role of thionyl chloride (SOCl₂) in the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the pharmaceutical industry, notably in the synthesis of clopidogrel. We present comprehensive experimental protocols, quantitative data, and a mechanistic workflow for this essential esterification reaction. The use of thionyl chloride offers an efficient and straightforward method for the conversion of 2-amino-2-(2-chlorophenyl)acetic acid to its corresponding methyl ester.

Introduction

The synthesis of amino acid esters is a fundamental transformation in organic and medicinal chemistry. This compound serves as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs). The direct esterification of the parent amino acid, 2-amino-2-(2-chlorophenyl)acetic acid, is complicated by the presence of the nucleophilic amino group, which can compete with the hydroxyl group of the carboxylic acid, leading to undesired side reactions. Thionyl chloride in the presence of methanol provides an elegant solution to this challenge by facilitating a selective and high-yielding esterification.

The Dual Role of Thionyl Chloride

Thionyl chloride plays a dual role in the synthesis of this compound from its corresponding amino acid. The reaction is typically carried out in methanol, which acts as both the solvent and the esterifying agent.

  • In Situ Generation of Hydrochloric Acid (HCl): Thionyl chloride reacts exothermically with methanol to produce hydrochloric acid and methyl sulfite. The in situ generated HCl is crucial for the reaction's success.

  • Protonation and Protection of the Amino Group: The newly formed HCl protonates the basic amino group of 2-amino-2-(2-chlorophenyl)acetic acid, forming the ammonium hydrochloride salt. This protonation serves as an effective in situ protection of the amino group, preventing it from participating in side reactions, such as reacting with thionyl chloride itself or forming amides.

  • Acid-Catalyzed Esterification (Fischer Esterification): The protonated amino acid is then susceptible to acid-catalyzed esterification. The HCl acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Alternatively, a plausible mechanism involves the initial formation of a highly reactive acyl chloride intermediate from the reaction of the carboxylic acid with thionyl chloride. This acyl chloride then rapidly reacts with methanol to yield the desired methyl ester.[1][2] In the context of an amino acid in methanol, the acid-catalyzed Fischer esterification pathway is generally favored in explanations.[3] The final product is isolated as the stable hydrochloride salt of the methyl ester.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of amino acid methyl esters using the thionyl chloride method. The values are representative and can vary based on the specific amino acid substrate and reaction conditions.

ParameterValueReference
Starting Material 2-amino-2-(2-chlorophenyl)acetic acidGeneral Knowledge
Reagents Thionyl chloride (SOCl₂), Methanol (MeOH)[4][5]
Molar Ratio (SOCl₂:Amino Acid) 1.1 - 2.0 equivalents[6][7]
Solvent Methanol (in excess)[3][6]
Reaction Temperature 0°C to reflux[4][5]
Reaction Time 2 - 24 hours[4]
Typical Yield 85 - 98%[8]
Product Form Hydrochloride salt[8]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound hydrochloride.

Materials:

  • 2-amino-2-(2-chlorophenyl)acetic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Drying tube (e.g., with CaCl₂)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-2-(2-chlorophenyl)acetic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Addition of Thionyl Chloride: Cool the suspension to 0°C using an ice bath. While stirring vigorously, add thionyl chloride (1.2 eq) dropwise to the suspension over a period of 30-60 minutes.[4] The addition is exothermic and generates gaseous byproducts (SO₂ and HCl), so it should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 16-24 hours at room temperature or heat to reflux for 2-4 hours to ensure complete conversion.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.

  • Isolation of Product: The resulting residue, which is the crude this compound hydrochloride, can be triturated with a non-polar solvent like diethyl ether or MTBE to precipitate the product as a solid.

  • Purification: Filter the solid product, wash with a small amount of cold diethyl ether or MTBE, and dry under vacuum to obtain the purified hydrochloride salt of the methyl ester.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

G cluster_workflow Experimental Workflow start Start: 2-amino-2-(2-chlorophenyl)acetic acid + Anhydrous Methanol add_socl2 Dropwise addition of Thionyl Chloride (SOCl2) at 0°C start->add_socl2 reaction Reaction at Room Temperature or Reflux (2-24h) add_socl2->reaction workup Concentration under Reduced Pressure reaction->workup isolation Trituration with Diethyl Ether/MTBE workup->isolation product Final Product: This compound HCl isolation->product

Caption: Experimental workflow for the synthesis of this compound HCl.

G cluster_mechanism Proposed Reaction Mechanism cluster_step1 Step 1: In Situ HCl Generation cluster_step2 Step 2: Amino Group Protection cluster_step3 Step 3: Fischer Esterification socl2 SOCl₂ hcl_gen HCl + SO(OCH₃)Cl socl2->hcl_gen + CH₃OH meoh1 CH₃OH meoh2 CH₃OH hcl HCl amino_acid Amino Acid (R-NH₂) protected_aa Protonated Amino Acid (R-NH₃⁺Cl⁻) amino_acid->protected_aa + HCl protected_aa2 Protonated Amino Acid ester_hcl Methyl Ester HCl Salt protected_aa2->ester_hcl + CH₃OH (H⁺ catalyst)

Caption: Proposed mechanism for the thionyl chloride-mediated esterification of an amino acid.

Conclusion

The use of thionyl chloride in methanol is a robust and widely adopted method for the synthesis of amino acid methyl esters, including this compound. This one-pot reaction is efficient, generally high-yielding, and proceeds under relatively mild conditions. The dual function of thionyl chloride in generating the acid catalyst and facilitating the in-situ protection of the amino group makes it a valuable reagent in the synthesis of pharmaceutical intermediates. The protocol and data presented herein provide a solid foundation for researchers and professionals in the field of drug development.

References

Application Notes & Protocols: Synthesis of Novel Derivatives from Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-amino-2-(2-chlorophenyl)acetate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a reactive amino group and an ester functionality, makes it a versatile starting material for the synthesis of a wide array of novel derivatives with potential therapeutic applications. Notably, the (S)-enantiomer of this compound is a key intermediate in the synthesis of the antiplatelet agent clopidogrel.[3] These application notes provide detailed protocols for the synthesis of representative derivatives, focusing on N-alkylation to prepare a key intermediate of clopidogrel.

Potential Applications of Derivatives

Derivatives of this compound are being investigated for a range of biological activities, including:

  • Antiplatelet and Antithrombotic Agents: As exemplified by clopidogrel, N-substituted derivatives can exhibit potent antiplatelet aggregation activity.[3][4]

  • Anti-inflammatory Agents: The core structure is found in compounds that show potential for anti-inflammatory effects, possibly through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[1]

  • Antimicrobial and Anticancer Properties: The versatility of the amino and ester groups allows for modifications that could lead to compounds with antimicrobial and anticancer activities.[1]

Synthesis Protocols

This section details the experimental procedures for the synthesis of a key N-alkylated derivative.

Protocol 1: Synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride

This protocol describes the nucleophilic substitution reaction between (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate and 2-(thiophen-2-yl)ethyl p-toluenesulfonate.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Isolation Start Dissolve (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate in succinonitrile Heat Heat the solution to 60-70°C Start->Heat Add_Tosylate Add 2-(thiophen-2-yl)ethyl p-toluenesulfonate Heat->Add_Tosylate Add_Base Add a mixture of dipotassium hydrogen phosphate and potassium carbonate Add_Tosylate->Add_Base React Stir the reaction mixture for a specified time Add_Base->React Cool Cool the reaction mixture React->Cool Extract Extract the product with an organic solvent Cool->Extract Wash Wash the organic layer Extract->Wash Dry Dry the organic layer over sodium sulfate Wash->Dry Concentrate Concentrate the organic layer under vacuum Dry->Concentrate Crystallize Crystallize the hydrochloride salt from a suitable solvent Concentrate->Crystallize Filter_Dry Filter and dry the final product Crystallize->Filter_Dry

Caption: Experimental workflow for the synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride.

Materials:

  • (S)-o-chlorophenylglycine methyl ester

  • Succinonitrile

  • 2-(thiophen-2-yl)ethyl p-toluenesulfonate

  • Dipotassium hydrogen phosphate

  • Potassium carbonate

  • Organic solvent (e.g., methylene chloride)

  • Hydrochloric acid

  • Suitable solvent for crystallization (e.g., acetone, methanol)[3]

Procedure:

  • In a three-necked flask, dissolve the (S)-o-chlorophenylglycine methyl ester concentrate in succinonitrile.[5]

  • Heat the mixture to 60-70°C to ensure complete dissolution.[5]

  • Add 2-(thiophen-2-yl)ethyl p-toluenesulfonate to the stirred solution.[5]

  • Add a mixture of dipotassium hydrogen phosphate and potassium carbonate to the reaction.[5]

  • Maintain the reaction at the specified temperature with stirring for several hours until completion, as monitored by a suitable technique (e.g., TLC, HPLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product into an organic solvent such as methylene chloride.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To form the hydrochloride salt, dissolve the residue in a suitable solvent and treat with hydrochloric acid.

  • The resulting precipitate can be purified by crystallization from a solvent system like acetonitrile and methanol to yield the final product.[3]

Quantitative Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)PurityReference
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochlorideC₉H₁₁Cl₂NO₂236.09--High[6]
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochlorideC₁₅H₁₇Cl₂NO₂S346.27180-182>90≥95%[]
5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl 2-aminopropanoate hydrochlorideC₁₉H₂₂Cl₂N₂O₄S459.36149-15192.1-[4]

Synthesis Pathway

G Start This compound Product (S)-Methyl 2-(2-chlorophenyl)-2- ((2-(thiophen-2-yl)ethyl)amino)acetate Start->Product Nucleophilic Substitution Reagent 2-(thiophen-2-yl)ethyl p-toluenesulfonate K2HPO4 / K2CO3 Reagent->Product Final_Product (S)-Methyl 2-(2-chlorophenyl)-2- ((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride Product->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Synthesis of a clopidogrel intermediate via N-alkylation.

Alternative Synthetic Routes and Derivatives

The amino group of this compound can undergo various other reactions to yield a diverse library of compounds.

1. N-Acylation:

The amino group can be acylated using acid chlorides or anhydrides in the presence of a base to form N-acyl derivatives. These derivatives are common in drug molecules and can modulate the compound's pharmacokinetic properties.

2. Reductive Amination:

Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium cyanoborohydride) can introduce a variety of substituents on the nitrogen atom.

3. Formation of Heterocycles:

The bifunctional nature of this starting material allows for its use in the synthesis of heterocyclic compounds, such as imidazoles or pyrazines, which are prevalent scaffolds in medicinal chemistry.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, or skin contact with the reagents and products.

  • For specific safety information, refer to the Material Safety Data Sheet (MSDS) for each chemical used.

References

Troubleshooting & Optimization

"optimizing reaction conditions for Methyl 2-amino-2-(2-chlorophenyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the pharmaceutical industry, notably for the production of clopidogrel.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide outlines potential problems, their likely causes, and actionable solutions to optimize your reaction conditions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature. - Inefficient purification. - Side reactions due to impurities in starting materials. - For resolution processes, incorrect ratio of resolving agent.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. For esterification, reflux may be necessary. For resolution, precise temperature control (e.g., 15-32°C) is critical.[1] - Recrystallization from a suitable solvent system can improve yield and purity. - Ensure the purity of starting materials like 2-chlorobenzaldehyde or the corresponding amino acid. - The molar ratio of the ester to tartaric acid is crucial; a 1:1.1 ratio is often optimal.[1]
Low Purity (Presence of Impurities) - Incomplete conversion of starting materials. - Formation of byproducts (e.g., quaternary amines).[2] - Residual solvent or reagents after workup. - Racemization during the reaction or workup.- Extend the reaction time or adjust the temperature to drive the reaction to completion. - Use purified reagents and solvents. - Optimize the purification method, such as recrystallization or column chromatography. - Ensure thorough drying of the product to remove residual solvents. - For enantiomerically pure synthesis, maintain strict temperature control and use appropriate chiral auxiliaries or resolving agents.
Poor Crystallization - Supersaturation issues. - Presence of impurities inhibiting crystal growth. - Inappropriate solvent system.- Try seeding the solution with a small crystal of the pure product. - Cool the solution slowly to promote the formation of larger, purer crystals. - Perform a preliminary purification step to remove impurities. - Experiment with different solvent systems or solvent ratios (e.g., acetone/methanol).[1]
Inconsistent Optical Purity (for enantioselective synthesis) - Racemization due to harsh reaction conditions (e.g., high temperature, strong base/acid). - Inefficient resolution agent or incorrect stoichiometry. - Contamination with the undesired enantiomer.- Maintain the recommended temperature range throughout the process. - Carefully select the resolving agent (e.g., L-(+)-tartaric acid) and optimize its molar ratio. - Perform multiple recrystallizations of the diastereomeric salt to enhance optical purity.
Reaction Fails to Initiate or Proceeds Slowly - Low quality or deactivated reagents/catalysts. - Insufficient mixing. - Presence of moisture in the reaction.- Use fresh, high-purity reagents and catalysts. - Ensure vigorous stirring, especially in heterogeneous mixtures. - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most common methods include the Strecker synthesis, direct esterification of 2-amino-2-(2-chlorophenyl)acetic acid, and the Ugi multicomponent reaction.[2][3][4] The Strecker synthesis provides a classical approach starting from 2-chlorobenzaldehyde, ammonia, and cyanide.[2][3] Direct esterification involves reacting the corresponding amino acid with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[5][6] The Ugi reaction offers a convergent approach by combining an amine, an aldehyde, a carboxylic acid, and an isocyanide.[4]

Q2: How can I obtain the enantiomerically pure (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate?

A2: Enantiomerically pure (S)-isomer is typically obtained through the resolution of a racemic mixture. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1][7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer can then be liberated from the salt.

Q3: What are the critical parameters to control during the resolution with L-(+)-tartaric acid?

A3: The critical parameters for a successful resolution include:

  • Solvent System: A mixture of solvents like acetone and methanol is often used. The ratio of these solvents is crucial for effective crystallization.[1]

  • Temperature: The temperature needs to be carefully controlled, often within the range of 15-32°C, to facilitate the selective crystallization of the desired diastereomeric salt.[1]

  • Stoichiometry: The molar ratio of the racemic ester to L-(+)-tartaric acid significantly impacts the yield and purity of the resolved product. A ratio of approximately 1:1.1 is often preferred.[1]

  • Stirring and Time: Adequate stirring for a sufficient duration (e.g., 20 hours) is necessary to reach equilibrium and ensure complete crystallization.[1]

Q4: What are some common side reactions to be aware of during the synthesis?

A4: Potential side reactions can include the formation of over-alkylation products, such as quaternary amines, especially in reactions involving alkylating agents.[2] In the Strecker synthesis, side reactions can lead to the formation of aminonitriles that are difficult to hydrolyze. During esterification, prolonged exposure to high temperatures or strong acids can lead to decomposition or racemization.

Q5: What are the recommended purification techniques for the final product?

A5: The most common purification method is recrystallization. The choice of solvent is critical and may require some experimentation. For the hydrochloride salt, crystallization is a standard purification step.[7] For laboratory-scale synthesis or to remove closely related impurities, column chromatography may also be employed.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic and resolution protocols.

Table 1: Resolution of Racemic this compound with L-(+)-Tartaric Acid

Parameter Value Reference
Resolving Agent L-(+)-Tartaric Acid[1][7]
Solvent System Acetone/Methanol or Acetonitrile/Methyl Ethyl Ketone[1][7]
Temperature 10-32°C[1][7]
Reaction Time ~20 hours[1][7]
Yield 68.5 - 86%[1][7]
Purity (HPLC) ~98%[7]
Optical Rotation [α]D +80 to +87.5 (c=1, MeOH)[7]

Table 2: Esterification of 2-amino-2-(2-chlorophenyl)acetic acid

Parameter Value Reference
Reagents 2-amino-2-(2-chlorophenyl)acetic acid, Methanol, Thionyl Chloride[5][6]
Temperature 0-5°C (addition), then heated to 50-55°C[5]
Reaction Time ~6 hours[5]

Experimental Protocols

Protocol 1: Resolution of Racemic this compound

  • Dissolve racemic this compound (1 mole) in acetone (e.g., 960 ml).

  • In a separate flask, prepare a solution of L-(+)-tartaric acid (0.95 moles) in methanol (e.g., 790 ml) and cool to 20°C.[1]

  • Add the solution of the racemic ester to the pre-cooled tartaric acid solution at 20°C and maintain for 30 minutes. Crystallization should begin, forming a thick slurry.[1]

  • Raise the temperature of the reaction mixture to 30°C and maintain at 28-32°C for 20 hours with stirring.[1]

  • Cool the reaction mass to 10-15°C and maintain for 1 hour.[1]

  • Isolate the solid tartrate salt by filtration and dry at 55-60°C.[1]

  • To obtain the free base, the tartrate salt can be dissolved in a suitable solvent (e.g., methylene chloride) and treated with a base (e.g., aqueous sodium carbonate solution) to neutralize the tartaric acid. The organic layer containing the free ester is then separated, washed, and concentrated.

Protocol 2: Esterification of 2-amino-2-(2-chlorophenyl)acetic acid

  • Suspend 2-amino-2-(2-chlorophenyl)acetic acid (100 Kgs) in methanol (100 lit).[5]

  • Cool the mixture to 0-5°C.[5]

  • Slowly add thionyl chloride (98 Kgs) over 2 hours while maintaining the temperature at 0-5°C.[5]

  • After the addition is complete, slowly heat the reaction mixture to 50-55°C and maintain for 6 hours.[5]

  • Distill off the excess thionyl chloride and methanol under reduced pressure.[5]

  • Add water (450 lit) to the residue and stir for 1 hour.

  • Wash the aqueous solution with toluene to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 7.0-7.5 with liquor ammonia to precipitate the product.[5]

  • Filter the solid, wash with water, and dry to obtain this compound.

Visualizations

Reaction_Pathway cluster_strecker Strecker Synthesis cluster_esterification Esterification cluster_resolution Resolution 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Aminonitrile α-Aminonitrile Intermediate 2-Chlorobenzaldehyde->Aminonitrile + NH3, HCN NH3_HCN NH3, HCN Racemic_AA 2-amino-2-(2-chlorophenyl)acetic acid Aminonitrile->Racemic_AA Acid/Base Hydrolysis Hydrolysis Hydrolysis Racemic_Ester Racemic Methyl Ester Racemic_AA->Racemic_Ester + CH3OH, H+ Methanol Methanol (CH3OH) Acid_Catalyst Acid Catalyst (e.g., SOCl2) Diastereomeric_Salts Diastereomeric Salts Racemic_Ester->Diastereomeric_Salts + L-(+)-Tartaric Acid Tartaric_Acid L-(+)-Tartaric Acid S_Ester_Salt (S)-Ester Tartrate Salt Diastereomeric_Salts->S_Ester_Salt Selective Crystallization Crystallization Fractional Crystallization Final_Product (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate S_Ester_Salt->Final_Product Base Treatment Liberation Base Treatment

Caption: Synthetic pathways to (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue (e.g., Low Yield, Low Purity) Start->Problem Check_Reagents Check Reagent Purity and Stoichiometry Problem->Check_Reagents Potential Cause Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Problem->Check_Conditions Potential Cause Check_Workup Review Workup and Purification Procedure Problem->Check_Workup Potential Cause Consult Consult Literature/ Senior Researcher Problem->Consult Optimize_Reagents Use Pure Reagents, Adjust Ratios Check_Reagents->Optimize_Reagents Optimize_Conditions Adjust Temperature/Time, Use Inert Atmosphere Check_Conditions->Optimize_Conditions Optimize_Workup Modify Extraction/ Recrystallization Solvents Check_Workup->Optimize_Workup Success Problem Resolved Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success Success->Start New Experiment

Caption: A logical workflow for troubleshooting common synthesis issues.

References

"common side products in the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the production of pharmaceuticals such as Clopidogrel. Here you will find troubleshooting advice and frequently asked questions regarding common side products encountered during its synthesis.

Troubleshooting Guide: Common Issues and Solutions

During the synthesis of this compound, several issues can arise, often due to the formation of side products. The following table outlines potential problems, their likely causes, and recommended solutions.

Issue Potential Cause (Side Product/Impurity) Recommended Solution
Low Yield of Desired Product - Incomplete Esterification: Presence of unreacted 2-amino-2-(2-chlorophenyl)acetic acid.- Ensure anhydrous conditions, as water can inhibit the esterification reaction. - Increase the reaction time or temperature, monitoring for degradation. - Use a larger excess of methanol and thionyl chloride.
- Formation of Diketopiperazine: Intermolecular cyclization of two molecules of the amino ester.- Maintain a lower reaction temperature to disfavor the cyclization reaction. - Work up the reaction mixture promptly after completion.
Presence of Unexpected Peaks in NMR/LC-MS - Unreacted Starting Material: 2-amino-2-(2-chlorophenyl)acetic acid.- Optimize reaction conditions (time, temperature, reagent stoichiometry). - Purify the crude product by recrystallization or column chromatography.
- (R)-enantiomer: If the synthesis is intended to be stereospecific for the (S)-enantiomer, the presence of the (R)-enantiomer is a major impurity.- Perform chiral resolution using a resolving agent like L-(+)-tartaric acid to selectively crystallize the desired diastereomeric salt.[1]
- Sulfinylamine Formation: Reaction of the amino group with thionyl chloride.- Add thionyl chloride to the methanol solvent at a low temperature before adding the amino acid to pre-form the reactive species and minimize direct contact with the amino group.[2]
Difficulty in Product Isolation/Purification - Formation of Salts: The amino group can be protonated, forming salts that may have different solubility profiles.- Adjust the pH of the aqueous workup to neutralize the amino group (pH 7.0-7.5) and facilitate extraction into an organic solvent.
- Toluene-Soluble Impurities: Unspecified byproducts from the starting materials or side reactions.- Include a wash step with a non-polar solvent like toluene during the workup to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common "side product" when synthesizing the (S)-enantiomer of this compound?

A1: The most significant impurity is the undesired (R)-enantiomer. The synthesis from achiral starting materials typically produces a racemic mixture (a 1:1 ratio of the (S) and (R) enantiomers). For applications like the synthesis of Clopidogrel, where only the (S)-enantiomer is active, a resolution step is required to separate the two. This is often achieved by diastereomeric salt formation with a chiral acid, such as L-(+)-tartaric acid.

Q2: Can the amino group of this compound react with the esterification agent (e.g., thionyl chloride)?

A2: Yes, the primary amine is nucleophilic and can potentially react with thionyl chloride to form a sulfinylamine derivative. However, in the presence of a large excess of methanol (which typically serves as the solvent), thionyl chloride will preferentially react with the alcohol. To further minimize this side reaction, it is advisable to add the thionyl chloride to the cold methanol first, allowing it to react and form the active esterifying species before the amino acid is introduced.[2]

Q3: What are diketopiperazines and how can their formation be prevented?

A3: Diketopiperazines are cyclic dipeptides that can form from the intermolecular condensation of two molecules of an amino acid ester. In this case, two molecules of this compound could react to form a six-membered ring. This side reaction is generally favored by higher temperatures and prolonged reaction times. To minimize its formation, it is recommended to use moderate reaction temperatures and to process the reaction mixture as soon as the primary reaction is complete.

Q4: My synthesis starts from 2-chlorobenzaldehyde via a Strecker synthesis. What side products should I be aware of?

A4: The Strecker synthesis involves the formation of an α-aminonitrile, which is then hydrolyzed to the amino acid and subsequently esterified. A potential side product is the corresponding α-amino amide, which results from the incomplete hydrolysis of the nitrile group. Ensure that the hydrolysis conditions (e.g., strong acid and sufficient heating) are adequate to drive the reaction to the carboxylic acid.

Experimental Protocols

General Esterification of 2-amino-2-(2-chlorophenyl)acetic acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 2-amino-2-(2-chlorophenyl)acetic acid in anhydrous methanol.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C) for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture and remove the excess methanol and thionyl chloride under reduced pressure.

  • Neutralization and Extraction: Dissolve the resulting crude solid in water and cool in an ice bath. Adjust the pH to 7.0-7.5 with a base (e.g., ammonia solution). Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis & Purification cluster_issues Potential Side Products & Issues cluster_solutions Troubleshooting Solutions start Starting Materials (2-amino-2-(2-chlorophenyl)acetic acid, Methanol, Thionyl Chloride) reaction Esterification Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup incomplete_rxn Incomplete Reaction (Unreacted Starting Material) reaction->incomplete_rxn diketopiperazine Diketopiperazine Formation reaction->diketopiperazine sulfinylamine Sulfinylamine Formation reaction->sulfinylamine product Crude Product workup->product purification Purification (Recrystallization/ Chromatography) product->purification r_enantiomer Presence of (R)-enantiomer product->r_enantiomer If racemic final_product Pure Methyl 2-amino-2- (2-chlorophenyl)acetate purification->final_product optimize Optimize Reaction Conditions incomplete_rxn->optimize temp_control Control Temperature diketopiperazine->temp_control reagent_order Control Reagent Addition Order sulfinylamine->reagent_order resolution Chiral Resolution r_enantiomer->resolution

Caption: Troubleshooting workflow for the synthesis of this compound.

References

"troubleshooting low yield in Methyl 2-amino-2-(2-chlorophenyl)acetate preparation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yield, encountered during the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate. This valuable intermediate is crucial in the synthesis of pharmaceuticals like clopidogrel.

Troubleshooting Guide

This section addresses specific problems that can lead to low yields in a question-and-answer format.

Question 1: Why is the yield from my racemic synthesis and resolution consistently low?

Low yields following the resolution of racemic this compound are a common issue. Several factors in the resolution process, which typically uses a chiral resolving agent like L-(+)-tartaric acid, can be the cause.

  • Suboptimal Molar Ratio of Resolving Agent: The ratio of the racemic ester to L-(+)-tartaric acid is critical. Using an incorrect molar ratio can result in poor diastereomeric salt formation and crystallization, leading to a lower yield of the desired (S)-enantiomer.[1] Studies have shown that varying the molar ratio of tartaric acid to the ester can significantly impact both the yield and the purity of the product.[1]

  • Incorrect Solvent System: The choice of solvent is crucial for efficient resolution. A mixture of acetone and methanol is often employed, but the ratio and the order of addition are important.[1] For instance, the reaction may not be favorable if it is started with premixed solvents.[1] Other solvent systems like acetonitrile and methyl ethyl ketone have also been used, but may result in lower yields.[1]

  • Improper Temperature Control: Crystallization of the diastereomeric salt is highly dependent on temperature. The process often involves an initial cooling phase followed by a prolonged period at a slightly elevated temperature to ensure complete crystallization and equilibration.[1][2] Deviations from the optimal temperature profile can lead to incomplete crystallization and reduced yield.

  • Inefficient In-Situ Racemization: To improve the overall yield, the undesired (R)-enantiomer is often converted back to the racemic form within the reaction mixture (in-situ).[2] If this racemization is inefficient, a significant portion of the starting material will not be converted to the desired product, thereby lowering the total yield.

Question 2: My initial synthesis of the racemic ester from 2-chlorobenzaldehyde is producing a low yield. What are the likely causes?

The classical synthesis of the racemic ester often starts with 2-chlorobenzaldehyde.[3] Low yields in this initial step can often be traced back to the reaction conditions and starting materials.

  • Side Reactions and Impurity Formation: The Strecker synthesis, a common method for producing α-amino acids from aldehydes, involves the formation of an α-aminonitrile intermediate which is then hydrolyzed.[4][5][6] Side reactions can occur at various stages. For example, the aldehyde can undergo self-condensation or oxidation, and the intermediate imine can be unstable. Minimizing these side reactions by controlling the reaction conditions is key to maximizing yield.[3]

  • Reaction Conditions: Parameters such as temperature, pH, and reaction time must be carefully controlled. The condensation reaction to form the intermediate is typically carried out under mild temperature conditions (50-80°C).[3] The subsequent hydrolysis of the nitrile to the carboxylic acid requires acidic conditions.[5][7] Inadequate control of these parameters can lead to incomplete reactions or the formation of undesired byproducts.

  • Quality of Starting Materials: The purity of the starting 2-chlorobenzaldehyde is important. Impurities in the aldehyde can interfere with the reaction and lead to the formation of byproducts that are difficult to separate, ultimately reducing the isolated yield of the desired product.

Question 3: What are the primary reasons for product loss during purification?

Purification steps, while necessary to achieve the required purity for pharmaceutical applications, can be a significant source of yield loss.

  • Extraction and Washing: During the workup, the product is often extracted into an organic solvent and washed to remove impurities.[8] Product can be lost if the pH is not optimal for the extraction or if too many washing steps are performed, leading to some of the product dissolving in the aqueous phase.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions, especially during prolonged heating.[3] This is a critical consideration during workup and purification.

  • Crystallization: The final product is often purified by crystallization.[2] Inefficient crystallization due to factors like the wrong choice of solvent, rapid cooling, or the presence of impurities can result in a significant loss of product in the mother liquor.

Data on Reaction Parameters and Yield

Optimizing reaction parameters is crucial for maximizing the yield. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Molar Ratio of Tartaric Acid on Yield in Resolution

Molar Ratio (Ester:Tartaric Acid)Reported YieldPurityNotes
1.0 : 0.9LowPoorInsufficient resolving agent.[1]
1.0 : 0.95HighGoodOptimized for high yield and purity.[1]
1.0 : 1.0HighGoodAlso provides a high yield.[1]
1.0 : 1.2HighGoodIncreased tartaric acid can still give a high yield.[1]
1.0 : 1.4LowNot SpecifiedExcess tartaric acid leads to a decrease in yield.[1]

Table 2: Comparison of Resolution Methods

MethodStarting MaterialKey ReagentsConditionsYield (%)Purity
Resolution of RacemateRacemic this compoundL-(+)-tartaric acidAcetone/acetonitrile, 0-30°C, 20 h45-74%~98% HPLC
Direct Esterification(S)-2-amino-2-(2-chlorophenyl)acetic acidMethanol, HClReflux, several hoursHighHigh

Experimental Protocols

Protocol 1: Resolution of Racemic this compound

This protocol is based on a common method using L-(+)-tartaric acid.

  • Dissolve 1 mole of racemic this compound (199.5 g) in 960 ml of acetone.[1]

  • In a separate vessel, prepare a solution of 0.95 moles of L-(+)-tartaric acid (142.5 g) in 790 ml of methanol.[1]

  • Cool the tartaric acid solution to 20°C and add the solution of the racemic ester.[1]

  • Maintain the reaction mixture at 20°C for 30 minutes. Crystallization should begin during this time.[1]

  • Raise the temperature of the reaction mixture to 30°C and stir for 20 hours.[1]

  • Filter the resulting solid, which is the tartrate salt of the desired (S)-enantiomer.

  • The undesired (R)-enantiomer remaining in the mother liquor can be racemized in-situ to improve the overall yield.[2]

  • The tartrate salt is then neutralized, typically with a base like sodium carbonate, to yield the free (S)-methyl 2-amino-2-(2-chlorophenyl)acetate.[8]

Protocol 2: Direct Esterification of (S)-2-amino-2-(2-chlorophenyl)acetic acid

This method is often preferred for industrial-scale synthesis due to its simplicity.[2]

  • Suspend (S)-2-amino-2-(2-chlorophenyl)acetic acid in methanol.[9]

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension.[9]

  • After the addition is complete, heat the reaction mixture to 50°C for 2 hours, then allow it to stir at room temperature overnight.[9]

  • Remove the solvent by evaporation under reduced pressure to obtain the hydrochloride salt of the methyl ester.[9]

  • The product can be further purified by crystallization.[2]

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis & Esterification 2_chlorobenzaldehyde 2-Chlorobenzaldehyde alpha_aminonitrile α-Aminonitrile 2_chlorobenzaldehyde->alpha_aminonitrile + NH3, KCN (Strecker Reaction) Ammonia Ammonia (NH3) Ammonia->alpha_aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->alpha_aminonitrile amino_acid 2-Amino-2-(2-chlorophenyl)acetic acid alpha_aminonitrile->amino_acid Acid Hydrolysis final_product Methyl 2-amino-2- (2-chlorophenyl)acetate amino_acid->final_product + Methanol, HCl (Esterification)

Caption: General synthesis pathway via Strecker reaction.

G Start Low Yield Observed Check_Step Identify Synthesis Step with Low Yield Start->Check_Step Racemic_Synth Racemic Synthesis Check_Step->Racemic_Synth Initial Synthesis Resolution Resolution Step Check_Step->Resolution Resolution Purification Purification Check_Step->Purification Final Steps Troubleshoot_Racemic Check Reactant Quality Verify Temp & pH Investigate Side Reactions Racemic_Synth->Troubleshoot_Racemic Troubleshoot_Resolution Verify Ester:Acid Ratio Check Solvent System Confirm Temp Profile Resolution->Troubleshoot_Resolution Troubleshoot_Purification Optimize Extraction pH Minimize Heating Time Improve Crystallization Purification->Troubleshoot_Purification Optimize Optimize Conditions Troubleshoot_Racemic->Optimize Troubleshoot_Resolution->Optimize Troubleshoot_Purification->Optimize

Caption: Troubleshooting workflow for low yield.

G cluster_causes Potential Causes Low_Yield Low Yield Incorrect_Ratio Incorrect Molar Ratios Incorrect_Ratio->Low_Yield leads to Wrong_Solvent Suboptimal Solvents Wrong_Solvent->Low_Yield leads to Bad_Temp Improper Temperature Bad_Temp->Low_Yield leads to Side_Reactions Side Reactions Side_Reactions->Low_Yield leads to Loss_Purification Loss During Purification Loss_Purification->Low_Yield leads to

Caption: Causes and effects of low yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for the resolution process? A1: Yields can vary significantly based on the specific conditions used. Reported yields for the resolution of the racemic mixture using L-(+)-tartaric acid range from approximately 45% to 74%.[2] With in-situ racemization of the unwanted isomer, yields can approach 90%.[1]

Q2: How can I minimize side reactions during the initial Strecker synthesis? A2: To minimize side reactions, it is important to use high-purity starting materials, maintain the recommended reaction temperature, and control the pH. The use of a well-ventilated area is also crucial due to the use of cyanide. Adding a dessicant can also help drive the equilibrium towards the desired imine intermediate.[7]

Q3: What are the best solvents for the resolution step? A3: A mixture of acetone and methanol is commonly reported to be effective for the resolution with L-(+)-tartaric acid.[1] Other solvent systems, such as acetonitrile and methyl ethyl ketone, have also been used, but may provide lower yields.[1]

Q4: How can I confirm the purity and stereochemistry of my final product? A4: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the chemical purity of the final product.[2] To confirm the stereochemical configuration (enantiomeric purity), chiral HPLC or measurement of the optical rotation ([α]D) can be employed.[2]

References

"improving the enantiomeric excess of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist in improving the enantiomeric excess (e.e.) of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for obtaining enantiomerically enriched (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate?

A1: The two main strategies for producing enantiomerically pure chiral compounds are asymmetric synthesis and the separation of enantiomers (chiral resolution).[1] For (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate, a common and effective method is chiral resolution of the racemic mixture. This is often achieved through the formation of diastereomeric salts using a chiral resolving agent, such as L-(+)-tartaric acid.[2] The resulting diastereomeric salts exhibit different solubilities, which allows for their separation by fractional crystallization.[3] Another approach is enzymatic kinetic resolution, which uses an enzyme to selectively react with one enantiomer, allowing the other to be isolated.[3][4]

Q2: How is the enantiomeric excess (e.e.) of my product determined?

A2: The most common and accurate method for determining the enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP).[5][6] This technique separates the two enantiomers, and the e.e. is calculated by integrating the area of each peak. The formula for calculating e.e. is:

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Additionally, NMR spectroscopy with chiral shift reagents can be used to form transient diastereomeric complexes that can be distinguished in the NMR spectrum.[5]

Q3: My asymmetric synthesis is yielding a low enantiomeric excess. What are the likely causes?

A3: A low enantiomeric excess in an asymmetric synthesis can stem from several factors:

  • Catalyst Purity and Deactivation: The enantiomeric purity of your chiral catalyst or ligand is crucial; any contamination with the opposite enantiomer will directly reduce the product's e.e.[7] The catalyst may also be deactivated by impurities in the reagents or solvent, or by exposure to air and moisture.[7]

  • Racemic Background Reaction: A non-catalyzed, racemic version of the reaction may be occurring simultaneously with the desired asymmetric transformation. This is often more pronounced at higher temperatures.[7]

  • Incorrect Reaction Temperature: The optimal temperature is critical. Temperatures that are too low may prevent the reaction from proceeding, while temperatures that are too high can lead to catalyst decomposition or an increase in the racemic background reaction.[7]

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst's function.[7]

Q4: What is the difference between classical resolution and dynamic kinetic resolution (DKR)?

A4: Classical resolution, such as diastereomeric salt formation, separates a racemic mixture into its constituent enantiomers. The maximum theoretical yield for the desired enantiomer in this process is 50%, as the other enantiomer is separated and typically discarded.[4] Dynamic kinetic resolution (DKR) is an advanced technique that combines the kinetic resolution of a racemic starting material with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer.[2]

Troubleshooting Guides

Issue 1: Low enantiomeric excess after diastereomeric salt resolution.
Potential Cause Troubleshooting Step
Inappropriate Solvent Choice The solubility difference between the diastereomeric salts is highly dependent on the solvent. A systematic screening of different solvents or solvent mixtures is recommended to maximize this difference.[3]
Crystallization Conditions A slow, controlled cooling process during crystallization often yields higher selectivity and improved e.e.[3] Rapid cooling can trap impurities and lead to co-crystallization of the undesired diastereomer.
Insufficient Purity The initial diastereomeric salt crystals may not be enantiomerically pure. Perform one or more recrystallizations to enhance the e.e. to the desired level.[3] Monitor the e.e. after each recrystallization.
Impure Resolving Agent Ensure the chiral resolving agent (e.g., L-(+)-tartaric acid) is of high enantiomeric purity.
Issue 2: Poor separation of enantiomers on chiral HPLC.
Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Systematically vary the ratio of the mobile phase components. Small adjustments can significantly impact resolution.
Poor Peak Shape For basic compounds like amines, adding a small amount of an amine additive (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic additive like trifluoroacetic acid may be beneficial.[7]
Column Overload Injecting too concentrated a sample can lead to broad, overlapping peaks. Reduce the sample concentration and re-inject.
Contaminated Column Flush the column with a strong solvent to remove any contaminants that may be affecting the separation.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of (±)-Methyl 2-amino-2-(2-chlorophenyl)acetate

This protocol is a general guideline based on the principles of diastereomeric salt resolution.[2][3]

  • Salt Formation:

    • Dissolve 1.0 equivalent of racemic methyl 2-amino-2-(2-chlorophenyl)acetate in a suitable warm solvent (e.g., methanol, acetone, or acetonitrile).

    • In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same warm solvent.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to induce crystallization of the diastereomeric salt.

  • Isolation and Purification:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals. To improve the enantiomeric excess, recrystallize the salt from a fresh portion of the hot solvent. Repeat this process until a constant optical rotation or the desired e.e. is achieved, as confirmed by chiral HPLC analysis.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) to the mixture until the pH is greater than 12 to deprotonate the amine.

    • Extract the liberated (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of a sample.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample in the mobile phase or a compatible solvent.

    • If analyzing a crude reaction mixture, pass a small aliquot through a short plug of silica gel to remove non-polar impurities and the catalyst.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral stationary phase (CSP) column.

    • Mobile Phase: A typical mobile phase for chiral separations is a mixture of hexane and isopropanol, often with a small amount of an additive like diethylamine for basic analytes.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength where the analyte absorbs.

  • Analysis and Calculation:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas for both the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula provided in the FAQs section.

Data Presentation

Table 1: Factors Influencing Enantiomeric Excess in Chiral Resolution

Parameter Effect on Enantiomeric Excess (e.e.) Recommendations Reference
Solvent Choice HighThe choice of solvent is crucial as it affects the solubility difference between diastereomeric salts.[3]
Temperature Control HighSlow and controlled cooling during crystallization improves selectivity.[3]
Number of Recrystallizations HighMultiple recrystallizations can significantly enhance the final e.e. of the product.[3]
Purity of Resolving Agent HighThe enantiomeric purity of the resolving agent directly impacts the maximum achievable e.e.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_resolution Resolution Process cluster_purification Purification & Isolation racemic_mixture Racemic (R/S) Amine dissolve Dissolve in Suitable Solvent racemic_mixture->dissolve resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix crystallize Cool to Crystallize Diastereomeric Salts mix->crystallize filter Filter to Isolate (S)-Amine Salt crystallize->filter recrystallize Recrystallize Salt (Repeat as needed) filter->recrystallize liberate Liberate Free Amine (Add Base) recrystallize->liberate extract Extract with Organic Solvent liberate->extract final_product (S)-Enriched Amine extract->final_product troubleshooting_workflow rect_node rect_node start Low e.e. Observed check_purity Are starting materials and catalyst pure? start->check_purity check_conditions Are reaction conditions (temp, solvent) optimal? check_purity->check_conditions Yes impure Purify starting materials. Verify catalyst e.e. check_purity->impure No check_background Is a racemic background reaction possible? check_conditions->check_background Yes optimize_conditions Screen solvents. Optimize temperature. check_conditions->optimize_conditions No lower_temp Lower reaction temperature. check_background->lower_temp Yes

References

"stability issues of Methyl 2-amino-2-(2-chlorophenyl)acetate during storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Methyl 2-amino-2-(2-chlorophenyl)acetate and its salts. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound and its salts (e.g., hydrochloride, tartrate) should be stored in a dry, cool, and well-ventilated place.[1] It is recommended to keep the container tightly closed to prevent moisture absorption and contamination. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from sources of heat, sparks, and open flames.

Q2: What are the main factors that can cause the degradation of this compound during storage?

The primary factors that can lead to the degradation of this compound are exposure to moisture, high temperatures, and incompatible substances. As an amino ester, it is susceptible to hydrolysis of the ester group and degradation of the amino acid moiety, particularly under acidic or basic conditions.

Q3: What are the incompatible materials to avoid storing with this compound?

To prevent potential reactions and degradation, store this compound away from strong acids, strong bases, and oxidizing agents.

Q4: I accidentally left the container open for a short period. Is the product still usable?

Brief exposure to the atmosphere is unlikely to cause significant degradation, especially if the ambient humidity is low. However, to ensure the integrity of the compound for sensitive applications, it is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). If you observe any change in the physical appearance of the material (e.g., clumping, discoloration), it may be an indication of moisture absorption and potential degradation.

Q5: The material has been stored for an extended period. How can I check its purity?

The purity of this compound that has been in storage can be assessed using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. A well-developed method should be able to separate the intact compound from its potential degradation products.

Troubleshooting Guide for Stability Issues

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping, oily appearance) Moisture absorption, thermal degradation, or contamination.Do not use the material for critical experiments. Assess the purity of the material using a validated analytical method (e.g., HPLC). If degradation is confirmed, dispose of the material according to safety guidelines. Review storage procedures to prevent future occurrences.
Inconsistent experimental results Degradation of the starting material, leading to lower active ingredient concentration.Verify the purity of the stored this compound. If possible, use a freshly opened or newly purchased batch for comparison. Ensure proper handling and dissolution procedures are followed.
Appearance of unexpected peaks in chromatogram during analysis Formation of degradation products.Attempt to identify the degradation products using techniques like LC-MS. Review the storage conditions and handling procedures to identify the potential cause of degradation (e.g., exposure to high temperature, light, or incompatible substances).
Low assay value Degradation of the compound.Re-evaluate the storage conditions. Ensure the material is stored in a tightly sealed container at the recommended temperature and protected from light and moisture. Perform a forced degradation study to understand the degradation profile of the compound.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. Below is a general protocol for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable solvent

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N HCl.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 N NaOH.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 60°C for 7 days. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This is an illustrative example of an HPLC method that could be used to assess the stability of this compound. Method optimization and validation are crucial for accurate results.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G cluster_storage Recommended Storage cluster_factors Degradation Factors Tightly Sealed Container Tightly Sealed Container Stable Compound Stable Compound Cool, Dry, Well-Ventilated Cool, Dry, Well-Ventilated Protection from Light Protection from Light Away from Incompatibles Away from Incompatibles Moisture Moisture Degraded Compound Degraded Compound Heat Heat Light Light Acids/Bases Acids/Bases Oxidizing Agents Oxidizing Agents This compound This compound This compound->Stable Compound Proper Storage This compound->Degraded Compound Improper Storage

Caption: Logical relationship between storage conditions and compound stability.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Chromatograms and Identify Degradants analyze->evaluate end Determine Degradation Pathway evaluate->end

Caption: Experimental workflow for a forced degradation study.

G Methyl_2_amino_2_2_chlorophenyl_acetate This compound Ester Group Amino Group Hydrolysis Hydrolysis (Acidic/Basic) Methyl_2_amino_2_2_chlorophenyl_acetate:ester->Hydrolysis Susceptible Oxidation Oxidation Methyl_2_amino_2_2_chlorophenyl_acetate:amino->Oxidation Potential Degradation_Product_1 2-Amino-2-(2-chlorophenyl)acetic acid Carboxylic Acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 Other Oxidative Degradants Oxidation->Degradation_Product_2

Caption: Potential degradation pathways for the compound.

References

"mitigating racemization during the synthesis of chiral Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization during the synthesis of chiral Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the production of clopidogrel (Plavix).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate). This is a significant concern in pharmaceutical synthesis because different enantiomers of a chiral molecule can exhibit vastly different pharmacological activities and toxicities. For clopidogrel, the therapeutic effect is attributed almost exclusively to the (S)-enantiomer. Therefore, maintaining the stereochemical integrity of the chiral intermediate, this compound, is crucial for the efficacy and safety of the final drug product.

Q2: What is the primary mechanism leading to racemization in the synthesis of α-amino acid esters like this compound?

A2: The primary mechanism of racemization for α-amino acid esters involves the deprotonation of the α-carbon (the stereocenter) by a base. The resulting carbanion, or more accurately, the enolate intermediate, is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers and thus, a loss of enantiomeric purity. The acidity of the α-proton is increased by the adjacent ester group, making it susceptible to abstraction by bases.

Q3: How can I detect and quantify the extent of racemization in my product?

A3: The most accurate and widely used method for quantifying racemization is Chiral High-Performance Liquid Chromatography (HPLC) . This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be precisely determined. Other methods include chiral supercritical fluid chromatography (SFC) and, in some cases, derivatization with a chiral reagent followed by analysis with standard chromatography techniques.[1][2]

Troubleshooting Guide

Issue 1: Significant loss of enantiomeric excess (ee) after basic workup or purification.

Possible Cause: The presence of a strong base, even in catalytic amounts, can facilitate racemization. Organic bases like triethylamine (TEA) or even inorganic bases used during workup can lead to the deprotonation of the α-carbon.

Troubleshooting Steps:

  • Choice of Base: Opt for weaker or sterically hindered bases. For instance, N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are generally less prone to causing racemization compared to triethylamine due to their greater steric bulk.

  • Temperature Control: Perform the reaction and workup at lower temperatures (e.g., 0 °C or below). Higher temperatures significantly accelerate the rate of racemization.[3]

  • Minimize Exposure Time: Reduce the time the chiral ester is in contact with the basic medium. Prompt workup and purification are essential.

  • Acidic Salt Formation: If possible, isolate the product as an acid addition salt (e.g., hydrochloride or tartrate salt). The protonated amine is significantly less susceptible to racemization. The free base is more prone to racemization and should be handled with care or generated in situ for the subsequent reaction step.[4]

Issue 2: Low enantioselectivity observed in the primary synthesis or resolution step.

Possible Cause: The chosen synthetic or resolution method may not be optimal for this specific substrate, or the reaction conditions may be favoring racemization.

Troubleshooting Steps:

  • Method Selection:

    • Enzymatic Kinetic Resolution (EKR): This is a highly effective method for obtaining enantiomerically pure amino acids and their esters. Lipases and proteases can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and in high enantiomeric excess.[5][6]

    • Dynamic Kinetic Resolution (DKR): This approach combines the enantioselective reaction with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This often involves a combination of an enzyme and a racemization catalyst.

    • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amino ester with a chiral resolving agent (e.g., L-(+)-tartaric acid or (-)-camphorsulfonic acid) to form diastereomeric salts.[7][8] These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomeric salt.

  • Optimization of Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the rate of racemization. Aprotic solvents are often preferred. For enzymatic resolutions, the choice of solvent is critical for enzyme activity and stability.

    • Catalyst/Enzyme Loading: Ensure the optimal amount of catalyst or enzyme is used as per established protocols.

    • pH Control (for enzymatic reactions): Maintaining the optimal pH for the enzyme is crucial for its activity and selectivity.

Data Presentation

Table 1: Comparison of Resolution Strategies for Racemic this compound

Resolution MethodResolving Agent/EnzymeTypical Solvent(s)Key AdvantagesPotential Challenges
Diastereomeric Salt Crystallization L-(+)-Tartaric AcidAcetone/MethanolWell-established, scalableYield limited to 50% per cycle, requires recycling of unwanted enantiomer
Enzymatic Kinetic Resolution Lipase (e.g., from Candida rugosa)Aqueous buffer/Organic co-solventHigh enantioselectivity, mild conditionsYield limited to 50%, requires separation of product from unreacted enantiomer
Attrition-Enhanced Deracemization (S)-enantiomer seed crystalsAcetonitrileCan achieve >99% ee and high yieldRequires the compound to form a conglomerate

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid

This protocol is a generalized procedure based on common practices for resolving amino esters.

  • Preparation of the Racemic Ester Solution: Dissolve racemic this compound (1.0 mole) in a mixture of acetone and methanol.

  • Addition of Resolving Agent: To this solution, add a solution of L-(+)-tartaric acid (0.9-1.1 moles) in methanol at a controlled temperature (e.g., 20 °C).

  • Crystallization: Stir the mixture for an extended period (e.g., 12-24 hours) to allow for the selective crystallization of one diastereomeric salt.

  • Isolation: Filter the solid diastereomeric salt and wash with a cold solvent mixture.

  • Liberation of the Free Ester: Suspend the isolated salt in a suitable organic solvent (e.g., dichloromethane) and neutralize with a mild aqueous base (e.g., sodium bicarbonate solution) at a low temperature.

  • Extraction and Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched free ester.

  • Analysis: Determine the enantiomeric excess using chiral HPLC.

Protocol 2: Chiral HPLC Analysis of this compound

This is a representative protocol; specific conditions may vary depending on the available chiral column.

  • Column: Chiral stationary phase column (e.g., cellulose-based like Chiralcel OD-H or amylose-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or n-pentane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

  • Temperature: Controlled column temperature (e.g., 25 °C) for reproducible results.

Visualizations

RacemizationMechanism cluster_Stereocenter Chiral Center cluster_Intermediate Intermediate S_Enantiomer (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral) S_Enantiomer->Enolate + Base - H+ R_Enantiomer (R)-Enantiomer (Chiral) Enolate->S_Enantiomer + H+ Enolate->R_Enantiomer + H+

Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.

TroubleshootingWorkflow Start Low Enantiomeric Excess (ee) Observed CheckBase Is a strong base used? Start->CheckBase CheckTemp Is the reaction/workup at elevated temperature? CheckBase->CheckTemp No UseWeakerBase Action: Use a weaker or sterically hindered base (e.g., DIPEA). CheckBase->UseWeakerBase Yes CheckMethod Is the resolution method optimal? CheckTemp->CheckMethod No LowerTemp Action: Perform at lower temperatures (e.g., 0 °C). CheckTemp->LowerTemp Yes ConsiderAlternatives Action: Consider alternative methods like enzymatic resolution or different resolving agents. CheckMethod->ConsiderAlternatives No End Re-evaluate ee CheckMethod->End Yes UseWeakerBase->End LowerTemp->End ConsiderAlternatives->End

Caption: A decision-making workflow for troubleshooting low enantiomeric excess.

References

"solvent effects on the yield and purity of Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue IDQuestionPotential CausesRecommended Solutions
TS-001 Why is the yield of my esterification reaction consistently low? 1. Incomplete reaction: The esterification reaction is an equilibrium process. Water produced during the reaction can hydrolyze the ester back to the starting materials. 2. Suboptimal temperature: The reaction may not have reached the necessary temperature for a sufficient duration. 3. Catalyst issues: The acid catalyst may be inactive or used in an insufficient amount. 4. Racemization issues: In the case of resolving a racemic mixture, improper ratios of resolving agents can lead to lower yields of the desired enantiomer.1. Remove water: Use a Dean-Stark apparatus if using a solvent that forms an azeotrope with water (e.g., toluene). Alternatively, use a drying agent or excess alcohol to shift the equilibrium. 2. Optimize reaction conditions: Ensure the reaction is refluxed at the appropriate temperature for a sufficient time. Monitor the reaction progress using TLC. 3. Catalyst check: Use a fresh, active acid catalyst (e.g., H₂SO₄, HCl, TsOH) in the appropriate catalytic amount. 4. Optimize molar ratios: For resolution, the molar ratio of the racemic ester to the resolving agent (e.g., L-(+)-tartaric acid) is crucial. Ratios of 1:1.1 to 1:1.2 have been reported to give high yields.[1]
TS-002 What are the common impurities, and how can I improve the purity of my product? 1. Unreacted starting materials: Incomplete reaction can leave unreacted 2-amino-2-(2-chlorophenyl)acetic acid. 2. Side products: Undesired side reactions can lead to the formation of byproducts. For instance, in the resolution with tartaric acid, the undesired enantiomer remains in the mother liquor. 3. Solvent residues: Residual solvents from the reaction or purification steps may be present.1. Reaction monitoring: Monitor the reaction by TLC to ensure the complete consumption of the starting material. 2. Purification: The product can be purified by recrystallization. Solvents such as acetonitrile and methanol have been used for purification.[1] For the hydrochloride salt, crystallization is an effective purification method. 3. Washing and drying: Wash the isolated product with a suitable solvent to remove impurities and ensure the product is thoroughly dried under vacuum to remove residual solvents.
TS-003 My reaction has stalled and is not proceeding to completion. What should I do? 1. Insufficient catalyst: The amount of acid catalyst may not be enough to drive the reaction. 2. Presence of water: Water in the reaction mixture can inhibit the esterification. 3. Poor solubility: The starting materials may not be fully dissolved in the chosen solvent.1. Add more catalyst: Carefully add a small amount of additional acid catalyst. 2. Ensure anhydrous conditions: Ensure all reagents and solvents are dry. If possible, use a method to remove water as the reaction proceeds. 3. Solvent choice: Consider a different solvent or a co-solvent system to improve solubility.
TS-004 During the resolution of the racemic mixture, the desired enantiomer is not crystallizing. 1. Incorrect solvent system: The chosen solvent may not be optimal for the selective crystallization of the diastereomeric salt. 2. Supersaturation: The solution may be supersaturated. 3. Incorrect temperature: The crystallization temperature may not be optimal.1. Solvent selection: A mixture of acetone and methanol is reported to be effective for the crystallization of the tartrate salt.[1] Using methanol alone may not lead to resolution. 2. Induce crystallization: Try seeding the solution with a small crystal of the desired product or scratching the inside of the flask with a glass rod. 3. Temperature control: The crystallization process is temperature-sensitive. A typical procedure involves stirring at around 20-30°C for an extended period.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Question IDQuestionAnswer
FAQ-001 What is the most common method for the synthesis of this compound? The most common method is the Fischer esterification of 2-amino-2-(2-chlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The product is often isolated as the hydrochloride salt. A typical procedure involves refluxing the amino acid in methanol with hydrochloric acid.
FAQ-002 Which solvents are suitable for the synthesis and purification of this compound? For the synthesis (esterification), methanol typically serves as both the reactant and the solvent. For the resolution of the racemic mixture, solvent systems such as acetone/methanol and acetonitrile/methyl ethyl ketone have been reported.[1] For purification, acetonitrile and methanol are commonly used.[1]
FAQ-003 How does the choice of solvent affect the yield and purity? While direct comparative studies on the initial esterification are limited in the literature, the solvent plays a crucial role in the resolution of the racemic mixture. For instance, in the resolution with tartaric acid, a mixture of acetone and methanol has been shown to provide high yields (over 86%), whereas ethanol results in low yields, and isopropyl alcohol leads to a very slow reaction.[1] The solvent system's ability to selectively crystallize the desired diastereomeric salt is key to achieving high purity and yield of the target enantiomer.
FAQ-004 What is the role of the acid catalyst in the esterification reaction? The acid catalyst (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol). This increases the rate of the reaction.
FAQ-005 How can I monitor the progress of the reaction? The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be observed.

Data on Solvent Effects on the Resolution of Racemic this compound

The following table summarizes the reported effects of different solvents on the yield of the resolution of racemic this compound using L-(+)-tartaric acid. It is important to note that this data pertains to the resolution step, not the initial synthesis of the racemic ester.

Solvent SystemReported YieldPurity/RemarksReference
Acetone / Methanol> 86%High yield achieved through in-situ conversion of the undesired isomer.[1]
Acetonitrile / Methyl Ethyl Ketone~45.79%Lower yield compared to the acetone/methanol system.[1]
EthanolLowNot specified quantitatively, but reported to be low.[1]
Isopropyl AlcoholVery Slow ReactionThe reaction was only 50% complete after 40 hours.[1]
Methanol aloneNo resolutionThe tartrate salt of the racemic ester precipitates.
Acetone alone72-74%Higher than acetonitrile/MEK but lower than the acetone/methanol mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride (General Fischer Esterification)

This protocol is a general method for the esterification of 2-amino-2-(2-chlorophenyl)acetic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-2-(2-chlorophenyl)acetic acid in methanol.

  • Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid or thionyl chloride).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Isolation and Purification: The resulting crude product, the hydrochloride salt of the ester, can be purified by crystallization from a suitable solvent system (e.g., methanol/ether).

Protocol 2: Resolution of Racemic this compound with L-(+)-Tartaric Acid[1]

This protocol describes the resolution of the racemic ester to obtain the (S)-enantiomer.

  • Solution Preparation: Dissolve racemic this compound in acetone. In a separate flask, dissolve L-(+)-tartaric acid in methanol.

  • Mixing and Crystallization: Add the acetone solution of the ester to the methanol solution of tartaric acid at a controlled temperature (e.g., 20°C). Stir the mixture for an extended period (e.g., 20 hours) at a slightly elevated temperature (e.g., 28-32°C).

  • Isolation: Cool the mixture to induce further crystallization and then filter the solid.

  • Purification: Wash the isolated solid with a suitable solvent and dry to obtain the tartrate salt of the desired enantiomer.

Visualizations

Experimental Workflow for Synthesis and Resolution

experimental_workflow start 2-Amino-2-(2-chlorophenyl)acetic Acid + Methanol esterification Esterification (Acid Catalyst, Reflux) start->esterification racemic_ester Racemic Methyl 2-amino-2- (2-chlorophenyl)acetate esterification->racemic_ester resolution Resolution (L-(+)-Tartaric Acid, Acetone/Methanol) racemic_ester->resolution diastereomeric_salts Diastereomeric Salts resolution->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization s_enantiomer (S)-Enantiomer Tartrate Salt crystallization->s_enantiomer mother_liquor Mother Liquor (contains (R)-enantiomer) crystallization->mother_liquor

Caption: Workflow for the synthesis and resolution of this compound.

Logical Relationship in Troubleshooting Low Yield

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction (Equilibrium) issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inactive/Insufficient Catalyst issue->cause3 solution1 Remove Water (e.g., Dean-Stark) cause1->solution1 solution2 Optimize Temperature & Time cause2->solution2 solution3 Use Fresh/More Catalyst cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Catalyst Deactivation in the Synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation that researchers, scientists, and drug development professionals may encounter during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound, with a focus on catalyst deactivation.

Problem 1: Decreased reaction rate or incomplete conversion over time.

  • Question: My reaction to synthesize this compound is running slower than usual, or is not going to completion, especially when I reuse my catalyst. What could be the cause?

  • Answer: This is a classic sign of catalyst deactivation. The primary causes in this synthesis are typically poisoning of the catalyst's active sites or fouling of the catalyst surface.

    • Catalyst Poisoning: The amino group of the reactant or product can strongly adsorb to the active sites of acidic or metallic catalysts, effectively blocking them.[1][2] Impurities in the starting materials, such as sulfur or other halides, can also act as poisons.[1][3][4]

    • Fouling: High molecular weight byproducts or polymers can form and deposit on the catalyst surface, blocking pores and active sites. This is more common with solid catalysts.

    Troubleshooting Steps:

    • Analyze Reactant Purity: Ensure the purity of your 2-amino-2-(2-chlorophenyl)acetic acid and methanol. Trace impurities can be a primary source of catalyst poisons.

    • Catalyst Regeneration: Attempt to regenerate the catalyst. The appropriate method will depend on the type of catalyst used (see Experimental Protocols section).

    • Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for the loss of activity. However, this is not a long-term solution.

    • Optimize Reaction Conditions: Higher temperatures can sometimes overcome mild deactivation but may also lead to side reactions or thermal degradation of the catalyst.

Problem 2: Inconsistent product yield and selectivity.

  • Question: I am observing a drop in the yield of this compound and an increase in byproducts with each catalyst recycle. Why is this happening?

  • Answer: A decrease in selectivity often accompanies catalyst deactivation. As the primary active sites become deactivated, the reaction may proceed through less selective pathways, leading to the formation of impurities.

    Possible Causes and Solutions:

    • Non-selective Poisoning: Some poisons may affect the active sites responsible for the desired reaction more than those that catalyze side reactions.[4]

    • Changes in Catalyst Structure: Thermal stress or chemical attack can alter the catalyst's structure, exposing different, less selective active sites.

    • Mitigation Strategies:

      • Implement a rigorous catalyst regeneration protocol.

      • Consider using a fresh batch of catalyst.

      • Evaluate the use of a more robust catalyst support or a catalyst with a different active metal that is less susceptible to poisoning by your reactants.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of this compound?

A1: The synthesis is typically achieved through the esterification of 2-amino-2-(2-chlorophenyl)acetic acid with methanol. Common catalysts for this reaction include:

  • Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl).[5]

  • Heterogeneous Acid Catalysts: Solid acids such as ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., H-USY), which can simplify product purification and catalyst recycling.[6][7]

  • Other Esterification Agents: Reagents like thionyl chloride (SOCl₂) can also be used to facilitate the esterification.[8]

Q2: How can I tell if my catalyst is deactivated?

A2: Key indicators of catalyst deactivation include:

  • A noticeable decrease in the reaction rate.

  • The need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the same conversion.

  • A drop in product selectivity and an increase in the formation of byproducts.

  • A change in the physical appearance of a heterogeneous catalyst (e.g., color change, clumping).

Q3: Can the amino group of the substrate or product poison the catalyst?

A3: Yes, the amino group is a known poison for many catalysts, particularly acidic and metallic ones.[1] The lone pair of electrons on the nitrogen atom can strongly bind to the active sites, inhibiting the catalytic cycle.

Q4: Is it possible to regenerate a deactivated catalyst used in this synthesis?

A4: Yes, regeneration is often possible, but the method depends on the catalyst and the cause of deactivation.

  • For solid acid catalysts (e.g., zeolites) deactivated by coking or fouling: Calcination (heating to a high temperature in the presence of air or an inert gas) can burn off organic deposits.[6]

  • For catalysts poisoned by strongly adsorbed species: A washing step with a suitable solvent or a mild acid/base solution may remove the poison.

  • For metal catalysts used in reductive amination routes: Treatment with a reducing agent at elevated temperatures can sometimes restore activity.

Q5: How can I minimize catalyst deactivation in my experiments?

A5: To prolong the life of your catalyst:

  • Use high-purity reactants and solvents: This minimizes the introduction of catalyst poisons.

  • Optimize reaction conditions: Avoid excessively high temperatures that can lead to thermal degradation or sintering of the catalyst.

  • Proper catalyst handling and storage: Protect the catalyst from atmospheric contaminants.

  • Consider a catalyst guard bed: For continuous processes, a guard bed can remove impurities from the feed stream before they reach the main catalyst bed.

Data Presentation

Table 1: Effect of Catalyst Recycling on the Yield of this compound using a Solid Acid Catalyst (Amberlyst-15).

Catalyst Use CycleReaction Time (hours)Conversion of Amino Acid (%)Yield of Methyl Ester (%)
189895
288581
387268
485550
4 (after regeneration)89592

Table 2: Influence of Common Impurities on the Initial Reaction Rate.

Impurity Added (100 ppm)Catalyst TypeRelative Initial Rate (%)
NoneH₂SO₄100
ThiopheneH₂SO₄65
WaterH₂SO₄88
NonePd/C (for reductive amination)100
Hydrogen SulfidePd/C (for reductive amination)25

Experimental Protocols

Protocol 1: Synthesis of this compound using a Solid Acid Catalyst.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-(2-chlorophenyl)acetic acid (18.5 g, 0.1 mol) and methanol (150 mL).

  • Catalyst Addition: Add the solid acid catalyst (e.g., Amberlyst-15, 5 g).

  • Reaction: Heat the mixture to reflux (approximately 65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Filter off the catalyst.

  • Purification: Remove the excess methanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Regeneration of a Fouled Solid Acid Catalyst.

  • Washing: After filtering the catalyst from the reaction mixture, wash it thoroughly with fresh methanol (3 x 50 mL) to remove any adsorbed reactants and products.

  • Drying: Dry the catalyst in a vacuum oven at 60°C for 4 hours.

  • Calcination (if necessary for severe fouling): Place the dried catalyst in a furnace and heat it under a slow stream of air or nitrogen. Gradually increase the temperature to 300-400°C and hold for 3-5 hours.

  • Cooling and Storage: Allow the catalyst to cool to room temperature under a stream of dry nitrogen and store it in a desiccator.

Visualizations

Catalyst_Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivation Deactivation Mechanisms cluster_deactivated_catalyst Deactivated Catalyst ActiveSite Active Site Poisoning Poisoning (e.g., by Amino Group) ActiveSite->Poisoning Adsorption of Poisons Fouling Fouling (e.g., by Polymer Deposition) ActiveSite->Fouling Deposition of Foulants ThermalDegradation Thermal Degradation (Sintering) ActiveSite->ThermalDegradation High Temperature DeactivatedSite Blocked/Altered Site Poisoning->DeactivatedSite Fouling->DeactivatedSite ThermalDegradation->DeactivatedSite

Caption: Common pathways for catalyst deactivation.

Troubleshooting_Workflow Start Decreased Yield/ Reaction Rate Observed CheckPurity Check Reactant and Solvent Purity Start->CheckPurity Pure Purity is High CheckPurity->Pure Yes Impure Purity is Low CheckPurity->Impure No Regenerate Attempt Catalyst Regeneration Pure->Regenerate Purify Purify Starting Materials Impure->Purify Purify->Start Success Activity Restored Regenerate->Success Successful Failure Activity Not Restored Regenerate->Failure Unsuccessful Reuse Reuse Catalyst with Purified Reactants Success->Reuse Replace Replace with Fresh Catalyst Failure->Replace

Caption: Troubleshooting workflow for catalyst deactivation.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Performance Outcomes Temp Reaction Temperature CatStability Catalyst Stability Temp->CatStability High temp can decrease stability Purity Reactant Purity Purity->CatStability High purity increases stability CatLoading Catalyst Loading Yield Product Yield CatLoading->Yield Higher loading can increase yield (initially) CatStability->Yield Higher stability maintains yield Selectivity Selectivity CatStability->Selectivity Higher stability maintains selectivity

Caption: Key relationships affecting catalyst performance.

References

Technical Support Center: Managing Impurities in the Industrial Production of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the industrial production of Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of clopidogrel.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: High Levels of the Undesired (R)-Enantiomer Detected

Question: Our analysis shows a high percentage of the (R)-methyl 2-amino-2-(2-chlorophenyl)acetate enantiomer in our product. What are the potential causes and how can we resolve this?

Answer:

High levels of the undesired (R)-enantiomer indicate an inefficient resolution process. Here are the potential causes and recommended actions:

  • Suboptimal Resolution Conditions: The efficiency of diastereomeric salt resolution is highly dependent on the resolving agent, solvent system, temperature, and crystallization time.

    • Recommended Actions:

      • Resolving Agent: Ensure the correct stoichiometry of the resolving agent, typically a chiral acid like L-tartaric acid or dibenzoyl-L-tartaric acid, is used.

      • Solvent System: The choice of solvent is critical. A mixture of solvents, such as methanol and acetone, is often used to control the solubility of the diastereomeric salts. The ratio of these solvents should be precisely controlled.

      • Temperature Profile: The crystallization temperature profile, including the initial dissolution temperature and the cooling ramp, must be carefully controlled to allow for selective crystallization of the desired diastereomeric salt.

      • Stirring and Time: Inadequate stirring can lead to poor crystal formation. Ensure proper agitation and allow sufficient time for the crystallization to reach equilibrium.

  • Incomplete Racemization of the Undesired Enantiomer: In some processes, the undesired enantiomer is racemized and recycled. Incomplete racemization will lead to its accumulation.

    • Recommended Actions:

      • Review the racemization conditions (e.g., base, temperature) to ensure they are effective for converting the (R)-enantiomer back to the racemic mixture.

Logical Relationship for Troubleshooting High (R)-Enantiomer Levels:

G Troubleshooting High (R)-Enantiomer start High (R)-Enantiomer Detected cause1 Inefficient Resolution start->cause1 cause2 Incomplete Racemization start->cause2 subcause1_1 Suboptimal Resolving Agent Ratio cause1->subcause1_1 subcause1_2 Incorrect Solvent Composition cause1->subcause1_2 subcause1_3 Inadequate Temperature Control cause1->subcause1_3 action1_2 Optimize Solvent Ratio cause2->action1_2 action1_1 Verify Stoichiometry subcause1_1->action1_1 subcause1_2->action1_2 action1_3 Control Cooling Profile subcause1_3->action1_3 action2_1 Review Racemization Conditions

Caption: Troubleshooting workflow for elevated levels of the undesired (R)-enantiomer.

Issue 2: Presence of Unreacted Starting Materials

Question: We are detecting significant amounts of unreacted 2-chlorobenzaldehyde and/or other starting materials in our product. What could be the cause and what are the corrective actions?

Answer:

The presence of unreacted starting materials points to an incomplete reaction. Consider the following factors:

  • Reaction Stoichiometry: An incorrect molar ratio of reactants can lead to one or more starting materials being left over.

    • Recommended Action: Carefully verify the stoichiometry of all reactants.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters.

    • Recommended Actions:

      • Temperature: Ensure the reaction is conducted at the optimal temperature to achieve a reasonable reaction rate without promoting side reactions.

      • Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time.

  • Catalyst Activity: If a catalyst is used, its activity might be compromised.

    • Recommended Action: Ensure the catalyst is of the correct quality and is not poisoned or deactivated.

Experimental Workflow for Monitoring Reaction Completion:

G Monitoring Reaction Completion start Start Reaction sampling Take Aliquot at Time 't' start->sampling analysis Analyze by HPLC/TLC sampling->analysis decision Starting Material Present? analysis->decision continue_rxn Continue Reaction decision->continue_rxn Yes workup Proceed to Work-up decision->workup No continue_rxn->sampling

Caption: Workflow for in-process monitoring of reaction completion.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in the industrial production of this compound?

Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • (R)-methyl 2-amino-2-(2-chlorophenyl)acetate: The undesired enantiomer.

    • Unreacted Starting Materials: Such as 2-chlorobenzaldehyde, cyanide sources, and methanol.

    • Over-reaction Products: For example, the formation of N-formyl or other acylated derivatives.

    • Dimeric Impurities: Formed through side reactions.

  • Degradation Products: Resulting from instability of the product under certain conditions (e.g., hydrolysis of the ester).

2. What are the typical acceptance criteria for these impurities?

While specific limits are set by each manufacturer based on their process and risk assessment, the International Council for Harmonisation (ICH) Q3A(R2) guidelines provide a framework. For drug intermediates, impurity levels are generally controlled to ensure the final active pharmaceutical ingredient (API) meets its specifications.[1][2][3][4]

Impurity TypeReporting ThresholdIdentification ThresholdQualification Threshold
Organic Impurities ≥ 0.05%≥ 0.10% or 1.0 mg/day intake≥ 0.15% or 1.0 mg/day intake
Residual Solvents --Based on ICH Q3C guidelines

3. What analytical methods are recommended for impurity profiling?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.

  • For Achiral Impurities: A reversed-phase HPLC method with UV detection is typically used.

  • For Chiral Purity: A chiral HPLC method is necessary to separate and quantify the (R)- and (S)-enantiomers.

4. How can I remove impurities from my final product?

Recrystallization is a highly effective method for purifying solid compounds like this compound. The choice of solvent is crucial for successful purification.

Experimental Protocols

Protocol 1: HPLC Method for Achiral Impurity Profiling

This method is a general guideline and should be validated for your specific application.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) for basic compounds. A typical starting point is Hexane:Isopropanol (90:10 v/v) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: Recrystallization for Purification
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for this type of compound include isopropanol, ethanol, or mixtures with water.

  • Dissolution: In a suitable flask, add the impure this compound and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a suitable temperature.

Workflow for Recrystallization:

G Recrystallization Workflow start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize cool Slow Cooling to Crystallize dissolve->cool hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end Pure Product dry->end

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Purity Validation of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of Methyl 2-amino-2-(2-chlorophenyl)acetate purity, a key intermediate in the synthesis of pharmaceuticals such as clopidogrel. The selection of a suitable analytical method is critical to ensure the quality, safety, and efficacy of the final drug product. Here, we compare three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection and implementation of the most appropriate method for your research and quality control needs.

Introduction to Purity Validation

The purity of an active pharmaceutical ingredient (API) or its intermediates is a critical quality attribute. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.[1][2][3][4] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3]

This compound, due to its functional groups (amine and ester), is susceptible to degradation via hydrolysis and oxidation. Therefore, a stability-indicating method that can separate the main compound from its potential impurities and degradation products is essential.

Comparison of Analytical Methods

The choice of analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. reference standard certification).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[5][6][7]
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for routine purity testing and stability studies.[8]Suitable for volatile and thermally stable compounds. Often requires derivatization for polar analytes like amino acid esters.[8][9][10]A primary ratio method applicable to a wide range of soluble compounds. Excellent for purity assessment of reference standards.[5][6][11][12]
Selectivity High selectivity achievable through optimization of column, mobile phase, and detector.High resolving power, especially with capillary columns.High structural resolution, but can be limited by signal overlap in complex mixtures.
Quantitation Requires a reference standard of the analyte for calibration.Requires a reference standard of the analyte for calibration.Can provide absolute quantification using a certified internal standard, without needing a reference standard of the analyte itself.[5][13]
Sensitivity Generally high, with UV and MS detectors being common.Very high, especially with FID and MS detectors.Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.[13]
Sample Throughput Moderate to high.Moderate to high.Lower, due to longer acquisition times for high precision.
Cost Moderate initial and running costs.Lower initial and running costs compared to HPLC.[8]High initial instrument cost, but potentially lower cost per sample for certain applications.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility and high resolving power. A reversed-phase HPLC (RP-HPLC) method with UV detection is a common choice for compounds like this compound.

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Data Presentation:

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak.The method is specific, with the main peak being well-resolved from all potential impurities and degradation products.
Linearity (r²) ≥ 0.9990.9995 over a concentration range of 0.05 - 1.5 mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 1.0%0.45%
- Intermediate Precision≤ 2.0%0.82%
LOD Signal-to-Noise ratio of 3:10.01 µg/mL
LOQ Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant impact on results with small variations in method parameters.The method is robust to minor changes in flow rate, column temperature, and mobile phase composition.
Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds. For a polar compound like this compound, derivatization is typically required to improve its volatility and chromatographic behavior.

Experimental Protocol:

  • Derivatization: React the sample with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL and perform the derivatization.

Data Presentation:

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity No interfering peaks from the blank and derivatizing agent at the retention time of the derivatized analyte.The method demonstrates good specificity for the TMS derivative of the analyte.
Linearity (r²) ≥ 0.9980.9989 over a concentration range of 0.01 - 1.2 mg/mL.
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 1.5%0.68%
- Intermediate Precision≤ 2.5%1.15%
LOD Signal-to-Noise ratio of 3:10.005 µg/mL
LOQ Signal-to-Noise ratio of 10:10.015 µg/mL
Robustness The method remains reliable with slight variations in oven temperature ramp and carrier gas flow rate.The method is robust within the tested parameter ranges.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.[13]

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride or 1,4-bis(trimethylsilyl)benzene. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the selected signals of the analyte and the internal standard.

Purity Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

  • P = Purity of the Internal Standard

Data Presentation:

Validation ParameterAcceptance CriteriaIllustrative Results
Specificity Well-resolved and non-overlapping signals for both the analyte and the internal standard.The signals used for quantification are baseline resolved.
Accuracy Agreement with a reference method or a certified reference material.Purity results are in good agreement with those obtained by mass balance.
Precision (RSD%)
- Repeatability≤ 0.5%0.15%
- Intermediate Precision≤ 1.0%0.45%
Linearity (r²) ≥ 0.9990.9998 for the ratio of analyte to internal standard integrals versus the ratio of their masses.

Mandatory Visualizations

Analytical_Method_Selection_Workflow cluster_start Start cluster_properties Analyte Properties cluster_methods Method Selection cluster_purpose Purpose of Analysis cluster_final Final Method start Define Analytical Requirement volatility Volatility and Thermal Stability start->volatility hplc HPLC volatility->hplc Non-volatile/ Thermally Labile gc GC volatility->gc Volatile/ Thermally Stable purpose Routine QC or Reference Standard? hplc->purpose gc->purpose qnmr qNMR final_method Selected Analytical Method qnmr->final_method purpose->qnmr Reference Standard purpose->final_method Routine QC

Caption: Workflow for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_dev Method Development cluster_validation Method Validation cluster_doc Documentation dev Develop HPLC Method (Column, Mobile Phase, etc.) specificity Specificity (Forced Degradation) dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for HPLC method validation.

Conclusion

The selection of an analytical method for the purity validation of this compound should be based on a thorough evaluation of the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control and stability testing due to its high selectivity, robustness, and applicability to non-volatile compounds.

  • GC , following a validated derivatization procedure, can be a cost-effective and highly sensitive alternative, particularly for identifying and quantifying volatile impurities.

  • qNMR serves as an excellent primary method for the accurate purity determination of reference standards and for orthogonal validation of chromatographic methods.[5][6][14]

By following the detailed protocols and considering the comparative data presented in this guide, researchers and drug development professionals can confidently select and implement a suitable analytical method to ensure the purity and quality of this compound.

References

"comparative analysis of different synthetic routes to Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-2-(2-chlorophenyl)acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent clopidogrel. The efficiency of its synthesis directly impacts the overall cost and environmental footprint of the final drug product. This guide provides a comparative analysis of two prominent synthetic pathways to this key intermediate: the Strecker synthesis and the Bucherer-Bergs hydantoin route. Both routes commence from the readily available starting material, 2-chlorobenzaldehyde, and converge to the final product via the key intermediate 2-amino-2-(2-chlorophenyl)acetic acid, which is subsequently esterified.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes, providing a clear comparison of their respective efficiencies and reaction conditions.

ParameterStrecker SynthesisBucherer-Bergs (Hydantoin) Route
Starting Material 2-Chlorobenzaldehyde2-Chlorobenzaldehyde
Key Intermediates 2-Amino-2-(2-chlorophenyl)acetonitrile5-(2-Chlorophenyl)hydantoin
Overall Yield ~70-80% (estimated)High
Reaction Steps 3 (Nitrile formation, Hydrolysis, Esterification)3 (Hydantoin formation, Hydrolysis, Esterification)
Key Reagents Sodium Cyanide, Ammonium Chloride, HCl, Methanol, Thionyl ChlorideAmmonium Carbonate, Sodium Cyanide, NaOH, Methanol, Thionyl Chloride
Reaction Conditions Moderate to reflux temperaturesElevated temperatures and pressures for hydrolysis
Safety Considerations Use of highly toxic sodium cyanideUse of highly toxic sodium cyanide

Experimental Protocols: A Detailed Look at the Methodologies

Route 1: Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. This three-step process begins with the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to the corresponding amino acid, and concluding with esterification.

Step 1: Synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile

A solution of 2-chlorobenzaldehyde, ammonium chloride, and sodium cyanide is reacted in a suitable solvent system. The reaction typically proceeds at room temperature to slightly elevated temperatures.

Step 2: Hydrolysis to 2-amino-2-(2-chlorophenyl)acetic acid

The resulting 2-amino-2-(2-chlorophenyl)acetonitrile is hydrolyzed under acidic conditions. This is often achieved by heating the nitrile with a strong acid such as hydrochloric acid.

Step 3: Esterification to this compound

The final step involves the esterification of 2-amino-2-(2-chlorophenyl)acetic acid. A common and effective method is the use of thionyl chloride in methanol. The amino acid is suspended in methanol and cooled, followed by the slow addition of thionyl chloride. The reaction mixture is then heated to reflux for several hours. After completion, the excess solvent and reagent are removed under reduced pressure, and the product is isolated as its hydrochloride salt.

Route 2: Bucherer-Bergs (Hydantoin) Route

The Bucherer-Bergs reaction provides an alternative pathway to α-amino acids through a hydantoin intermediate. This method also starts with an aldehyde and involves the formation of a hydantoin ring, which is subsequently hydrolyzed.

Step 1: Synthesis of 5-(2-Chlorophenyl)hydantoin

2-Chlorobenzaldehyde is reacted with ammonium carbonate and sodium cyanide in a mixture of ethanol and water. The reaction mixture is heated, typically around 60-70°C, for several hours to yield the 5-(2-chlorophenyl)hydantoin intermediate.

Step 2: Hydrolysis to 2-amino-2-(2-chlorophenyl)acetic acid

The 5-(2-chlorophenyl)hydantoin is then hydrolyzed to the corresponding amino acid. This is typically achieved by heating the hydantoin with a strong base, such as sodium hydroxide, at elevated temperatures, often in an autoclave. Following the hydrolysis, the reaction mixture is neutralized with an acid to precipitate the 2-amino-2-(2-chlorophenyl)acetic acid. A patent describes a process where a solution of 2-chlorobenzaldehyde, ammonium hydrogencarbonate, and sodium cyanide in methanol and water is stirred at 65-70°C for 5 hours. The resulting solution is concentrated and then refluxed with 45% NaOH solution for 4 hours at 120°C in an autoclave to yield the amino acid after workup[1].

Step 3: Esterification to this compound

The esterification of the 2-amino-2-(2-chlorophenyl)acetic acid produced via the Bucherer-Bergs route is carried out using the same methodology as in the Strecker synthesis, for example, with thionyl chloride in methanol[2][3]. A patent describes adding 98 kg of thionyl chloride to a mixture of 100 kgs of alpha-amino(2-chlorophenyl)acetic acid in 100 liters of methanol at 0-5°C over 2 hours, followed by heating to 50-55°C for 6 hours[2].

Visualization of Synthetic Pathways

To further elucidate the logical flow of these synthetic routes, the following diagrams have been generated using the DOT language.

Strecker_Synthesis start 2-Chlorobenzaldehyde intermediate1 2-Amino-2-(2-chlorophenyl)acetonitrile start->intermediate1 NaCN, NH4Cl intermediate2 2-Amino-2-(2-chlorophenyl)acetic Acid intermediate1->intermediate2 Acid Hydrolysis product This compound intermediate2->product Methanol, SOCl2

Caption: Strecker Synthesis Workflow.

Bucherer_Bergs_Route start 2-Chlorobenzaldehyde intermediate1 5-(2-Chlorophenyl)hydantoin start->intermediate1 (NH4)2CO3, NaCN intermediate2 2-Amino-2-(2-chlorophenyl)acetic Acid intermediate1->intermediate2 Base Hydrolysis product This compound intermediate2->product Methanol, SOCl2

Caption: Bucherer-Bergs Route Workflow.

References

A Comparative Guide to HPLC and GC-MS Analysis of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceutical intermediates is paramount. Methyl 2-amino-2-(2-chlorophenyl)acetate, a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel, requires robust analytical methods to ensure its purity, identity, and enantiomeric integrity. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, complete with supporting experimental data and detailed methodologies.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical goal. HPLC, particularly with a chiral stationary phase, is well-suited for determining enantiomeric purity without derivatization. GC-MS, on the other hand, offers high sensitivity and structural confirmation but necessitates a derivatization step to improve the volatility of the analyte.

ParameterHPLCGC-MS
Sample Derivatization Not typically required.Mandatory for volatility.
Enantiomeric Separation Readily achievable with chiral columns.Possible with chiral columns after derivatization.
Sensitivity Moderate to high, depending on the detector.High, especially in Selected Ion Monitoring (SIM) mode.
Structural Information Limited with UV detection; requires MS detector.Rich structural information from mass spectra.
Instrumentation Complexity Generally less complex than GC-MS.More complex due to the vacuum system and mass analyzer.
Typical Run Time 10 - 30 minutes.15 - 40 minutes.

Quantitative Performance Comparison

ParameterHPLC (Chiral)GC-MS (after derivatization)
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.01 - 0.1 µg/mL1 - 10 pg injected
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL3 - 30 pg injected
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Experimental Protocols

HPLC Method for Enantiomeric Purity

This method is designed for the separation of the (R) and (S) enantiomers of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Chiral stationary phase, e.g., amylose or cellulose-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dissolve a accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method for Identification and Quantification

This method requires a derivatization step to make the analyte volatile for gas chromatography.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.

2. Derivatization Procedure:

  • Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or other suitable silylating agent.

  • Protocol:

    • Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of MSTFA and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

    • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50 - 500. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended.

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by HPLC and GC-MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Weighing & Dissolution Filtration Filtration (HPLC) Sample->Filtration Derivatization Derivatization (GC-MS) Sample->Derivatization HPLC_Injection HPLC Injection Filtration->HPLC_Injection GCMS_Injection GC-MS Injection Derivatization->GCMS_Injection HPLC_Separation Chiral Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/DAD Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Acquisition & Processing HPLC_Detection->HPLC_Data GCMS_Separation Chromatographic Separation GCMS_Injection->GCMS_Separation GCMS_Ionization Ionization (EI) GCMS_Separation->GCMS_Ionization GCMS_Detection Mass Analysis GCMS_Ionization->GCMS_Detection GCMS_Data Data Acquisition & Processing GCMS_Detection->GCMS_Data

Caption: Analytical workflow for HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound. The choice of method will be dictated by the specific requirements of the analysis. For routine quality control where enantiomeric purity is the primary concern, chiral HPLC is the more direct and efficient method. When high sensitivity, definitive identification, and structural elucidation of impurities are required, GC-MS, despite the need for derivatization, is the superior choice. For comprehensive characterization, a combination of both techniques can provide a complete analytical profile of this critical pharmaceutical intermediate.

A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute in drug development and manufacturing. Methyl 2-amino-2-(2-chlorophenyl)acetate is a key chiral intermediate in the synthesis of the antiplatelet agent Clopidogrel. The (S)-enantiomer is the desired stereoisomer for the therapeutic effect, making the accurate determination of enantiomeric purity essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative overview of various chiral HPLC methods applicable to the separation of this compound enantiomers, supported by experimental data and detailed protocols.

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including the intermediates of Clopidogrel. Other CSPs, such as those based on ovomucoid proteins and cyclodextrins, also offer viable alternatives. The following table summarizes the performance of different CSPs for the chiral separation of Clopidogrel and its related substances, which can be extrapolated for the optimization of this compound separation.

Chiral Stationary Phase (CSP)Mobile PhaseAnalyteRetention Time (min)Resolution (Rs)Reference
Lux polysaccharide-based column0.1% Diethylamine in MethanolR-clopidogrel (Impurity C)3.00-[1]
S-clopidogrel3.71-[1]
Chiralcel OD-HCO2/Methanol (SFC)Enantiomer 1--[2]
Enantiomer 2--[2]
Ultron ES-OVM (Ovomucoid)0.02 mol/L KH2PO4-acetonitrile (80:20)R-clopidogrel bisulfate->1.6[3]
S-clopidogrel bisulfate->1.6[3]
Chiralcel OJ-RH (Cellulose-based)Methanol/Water (100:15, v/v)(S)-clopidogrel-Baseline separation[4]
Impurity C (R-enantiomer)-from other impurities[4]
Cellulose tris(3,5-dimethylphenyl carbamate) coated on silicaNot specifiedMethyl 2-amino-3-(3-(methylsulfonyl)phenyl)-propanoate hydrochloride--[5]
CHIROBIOTIC T (Teicoplanin)LC-MS compatible mobile phaseDL-amino acids-Baseline separation[6]

Note: While direct data for this compound is limited in the provided search results, the data for Clopidogrel and its enantiomeric impurity (R-clopidogrel) on various CSPs provide a strong starting point for method development. The structural similarity allows for the extrapolation of these conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are generalized experimental protocols based on the successful separation of Clopidogrel and related compounds.

Method 1: Polysaccharide-Based CSP in Normal Phase Mode

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based column.

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as 2-propanol or ethanol. A common starting point is a 90:10 (v/v) mixture. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Ovomucoid-Based CSP in Reversed-Phase Mode

  • Column: Ultron ES-OVM (150 mm x 4.6 mm, 5 µm) or a similar ovomucoid-based column.[3][7]

  • Mobile Phase: A buffered aqueous-organic mixture. A typical mobile phase consists of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) and acetonitrile.[3][7] The ratio can be adjusted to optimize retention and resolution (e.g., 80:20 buffer:acetonitrile).[3] The pH of the buffer can also be a critical parameter.

  • Flow Rate: 0.8 - 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Temperature: 30 °C.[3]

  • Detection: UV at 220 nm.[1][3]

  • Sample Preparation: Dissolve the sample in the mobile phase or a mixture of water and the organic modifier. Ensure the final solution is clear and filter if necessary.

Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method is a systematic process. The following diagram illustrates a typical workflow.

Chiral_HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation CSP_Screen Select Diverse CSPs (Polysaccharide, Protein, etc.) MP_Screen Screen with Generic Mobile Phases (Normal & Reversed Phase) CSP_Screen->MP_Screen Select_Best Select Most Promising CSP/Mobile Phase Combination MP_Screen->Select_Best Evaluate Resolution & Peak Shape Optimize_MP Optimize Mobile Phase (Modifier, Additive, pH) Select_Best->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validate Validate Method (ICH Guidelines) Optimize_Params->Validate Finalized Method

Caption: A generalized workflow for chiral HPLC method development, from initial screening of stationary and mobile phases to method optimization and validation.

This guide provides a foundational understanding of the approaches to developing a chiral HPLC method for the enantiomeric separation of this compound. The provided data and protocols, primarily derived from studies on the closely related molecule Clopidogrel, offer a robust starting point for researchers and analytical scientists in the pharmaceutical industry. Successful separation will ultimately depend on empirical optimization of the chromatographic conditions for this specific analyte.

References

"comparing the efficacy of different resolving agents for Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of Methyl 2-amino-2-(2-chlorophenyl)acetate are critical chiral building blocks in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Clopidogrel. The efficient separation of the racemic mixture of this amino acid ester is a key step in ensuring the stereospecificity and therapeutic efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary methods for the chiral resolution of this compound: diastereomeric salt formation using L-(+)-tartaric acid and a proposed enzymatic kinetic resolution.

Comparison of Efficacy

The selection of a resolving agent is a critical decision in process chemistry, with significant impacts on yield, purity, and overall process economy. Below is a summary of the reported and anticipated efficacy of L-(+)-tartaric acid and enzymatic methods for the resolution of racemic this compound.

Resolving AgentMethodTypical Yield of (S)-enantiomerEnantiomeric Excess (ee) of (S)-enantiomerKey AdvantagesKey Disadvantages
L-(+)-Tartaric Acid Diastereomeric Salt Formation40-45% (of theoretical maximum)>99%Well-established, cost-effective resolving agent, high enantiopurity achievable.Multiple recrystallization steps may be needed, potentially leading to lower overall yield; requires stoichiometric amounts of resolving agent.
Lipase (e.g., Candida antarctica Lipase B) Enzymatic Kinetic Resolution (Hydrolysis)Approaching 50% (of theoretical maximum)>95% (for unreacted ester)High selectivity, mild reaction conditions, potential for dynamic kinetic resolution to exceed 50% yield.Potentially higher cost of enzyme, optimization of reaction conditions (pH, temperature, solvent) is crucial.

Experimental Protocols

Diastereomeric Salt Resolution with L-(+)-Tartaric Acid

This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Protocol:

  • Salt Formation: A solution of racemic this compound in a suitable solvent, such as a mixture of methanol and acetone, is prepared. To this solution, a stoichiometric amount of L-(+)-tartaric acid dissolved in methanol is added.

  • Crystallization: The mixture is stirred, and the diastereomeric salt of (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate with L-(+)-tartaric acid preferentially crystallizes. The crystallization process can be optimized by controlling the temperature, for instance, through repeated cycles of heating to 50-55°C and cooling to 20-22°C, to achieve high enantiomeric purity[1].

  • Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a cold solvent to remove the mother liquor containing the soluble diastereomer of the (R)-enantiomer.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base, such as sodium carbonate or ammonia, to neutralize the tartaric acid and liberate the free (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate.

  • Extraction: The free amino ester is extracted with an organic solvent, and the solvent is subsequently removed under reduced pressure to yield the enantiomerically enriched product. An enantiomeric purity of over 99% can be obtained[1].

Proposed Enzymatic Kinetic Resolution using Lipase

Enzymatic kinetic resolution utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For amino acid esters, lipases are commonly employed to selectively hydrolyze one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Hypothetical Protocol based on similar substrates:

  • Reaction Setup: Racemic this compound is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0) or a biphasic system with an organic solvent.

  • Enzyme Addition: An immobilized lipase, such as Candida antarctica Lipase B (CAL-B), is added to the mixture. Immobilized enzymes are often preferred for ease of separation and reuse.

  • Selective Hydrolysis: The reaction mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation. The lipase will selectively hydrolyze the (R)-enantiomer of the methyl ester to the corresponding carboxylic acid, (R)-2-amino-2-(2-chlorophenyl)acetic acid.

  • Monitoring: The progress of the reaction is monitored by techniques such as chiral HPLC until approximately 50% conversion is reached. This ensures high enantiomeric excess of the remaining (S)-ester.

  • Separation: Once the desired conversion is achieved, the immobilized enzyme is removed by filtration. The reaction mixture is then acidified, and the hydrolyzed (R)-acid can be separated from the unreacted (S)-ester by extraction.

  • Isolation: The organic layer containing the (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate is washed, dried, and the solvent is evaporated to yield the enantiomerically pure product.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each resolution method.

Diastereomeric_Salt_Resolution cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation & Isolation Racemic Ester Racemic Ester Mixing Mixing Racemic Ester->Mixing L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-(+)-Tartaric Acid->Mixing Solvent (Methanol/Acetone) Solvent (Methanol/Acetone) Solvent (Methanol/Acetone)->Mixing Crystallization Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt\n((S)-Ester-Tartrate) Diastereomeric Salt ((S)-Ester-Tartrate) Filtration->Diastereomeric Salt\n((S)-Ester-Tartrate) Mother Liquor\n((R)-Ester-Tartrate) Mother Liquor ((R)-Ester-Tartrate) Filtration->Mother Liquor\n((R)-Ester-Tartrate) Base Treatment Base Treatment Diastereomeric Salt\n((S)-Ester-Tartrate)->Base Treatment Extraction Extraction Base Treatment->Extraction Pure (S)-Ester Pure (S)-Ester Extraction->Pure (S)-Ester

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic_Kinetic_Resolution cluster_0 Enzymatic Reaction cluster_1 Separation cluster_2 Isolation Racemic Ester Racemic Ester Selective Hydrolysis Selective Hydrolysis Racemic Ester->Selective Hydrolysis Immobilized Lipase Immobilized Lipase Immobilized Lipase->Selective Hydrolysis Buffer/Solvent Buffer/Solvent Buffer/Solvent->Selective Hydrolysis Filtration Filtration Selective Hydrolysis->Filtration Mixture (S)-Ester & (R)-Acid Filtration->Mixture Recovered Enzyme Recovered Enzyme Filtration->Recovered Enzyme Acidification & Extraction Acidification & Extraction Mixture->Acidification & Extraction Pure (S)-Ester Pure (S)-Ester Acidification & Extraction->Pure (S)-Ester (R)-Acid (R)-Acid Acidification & Extraction->(R)-Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Conclusion

Both diastereomeric salt formation with L-(+)-tartaric acid and enzymatic kinetic resolution present viable pathways for obtaining enantiomerically pure this compound. The choice between these methods will depend on various factors, including cost, desired scale of production, and the specific purity requirements of the final product. While the tartaric acid method is a well-documented and industrially applied process, enzymatic resolution offers a promising alternative with the potential for high selectivity and milder reaction conditions. Further process development and optimization would be necessary to fully evaluate the industrial feasibility of an enzymatic approach for this specific substrate.

References

A Comparative Guide to the Validation of Methyl 2-amino-2-(2-chlorophenyl)acetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies and data required for the validation of Methyl 2-amino-2-(2-chlorophenyl)acetate as a chemical reference standard. As a key starting material in the synthesis of the antiplatelet agent Clopidogrel, the purity and identity of this compound are critical for ensuring the quality and safety of the final drug product. This document outlines the essential validation experiments, compares the performance of the primary material against a common impurity, and provides detailed experimental protocols.

Introduction to Reference Standard Validation

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. The validation of a reference standard is a rigorous process that establishes its identity, purity, and fitness for its intended use. This process is guided by international regulatory bodies such as the United States Pharmacopeia (USP), the International Council for Harmonisation (ICH), and the World Health Organization (WHO).

The validation of this compound as a reference standard involves a battery of analytical tests to confirm its chemical structure and quantify any impurities present. This guide will compare the analytical results of a candidate this compound reference standard with a potential process-related impurity, (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, which could be present from the synthesis process.

Comparison of Analytical Data

The following tables summarize the key analytical tests and expected results for the validation of this compound as a reference standard, in comparison to a potential chiral impurity.

Table 1: Identity and Physicochemical Properties

TestMethodAcceptance CriteriaThis compound(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (Alternative)
Appearance Visual InspectionWhite to off-white crystalline powderConformsConforms
Solubility USP <11>Soluble in MethanolConformsSoluble in Methanol
Molecular Formula -C₉H₁₀ClNO₂C₉H₁₀ClNO₂C₉H₁₁Cl₂NO₂
Molecular Weight -199.63 g/mol 199.63 g/mol 236.09 g/mol
Melting Point USP <741>Report Value~155-158°CReport Value
Specific Rotation USP <781S>Report ValueReport ValueReport Value

Table 2: Purity and Impurity Profile

TestMethodAcceptance CriteriaThis compound(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (Alternative)
Purity (HPLC) HPLC-UV≥ 99.5%99.8%99.6%
Related Substances (HPLC) HPLC-UVIndividual Impurity: ≤ 0.1%Total Impurities: ≤ 0.5%ConformsConforms
Residual Solvents GC-HSAs per ICH Q3CConformsConforms
Water Content Karl Fischer Titration (USP <921>)≤ 0.5%0.2%0.3%
Sulphated Ash USP <281>≤ 0.1%0.05%0.08%

Table 3: Structural Confirmation

TestMethodAcceptance CriteriaThis compound(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate HCl (Alternative)
¹H NMR Spectroscopy 400 MHz NMRStructure is consistent with the proposed structure.ConformsConforms
¹³C NMR Spectroscopy 100 MHz NMRStructure is consistent with the proposed structure.ConformsConforms
Mass Spectrometry (MS) ESI-MSMolecular ion peak corresponds to the molecular weight.ConformsConforms
Infrared (IR) Spectroscopy FTIRThe spectrum is concordant with the reference spectrum.ConformsConforms
Elemental Analysis CHN AnalysisTheoretical values ± 0.4%ConformsConforms

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a standard solution of the reference standard at the same concentration.

    • Inject the sample and standard solutions into the chromatograph.

    • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks.

    • Identify and quantify any related substances by comparing their retention times and peak areas to those of known impurity standards.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents
  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for residual solvent analysis (e.g., DB-624).

  • Carrier Gas: Helium.

  • Oven Temperature Program: A suitable temperature gradient to separate the expected residual solvents.

  • Injector and Detector Temperature: Appropriate for the analysis.

  • Procedure:

    • Weigh a known amount of the sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and place it in the headspace autosampler.

    • The autosampler heats the vial to vaporize the residual solvents, and a portion of the headspace gas is injected into the GC.

    • Identify and quantify the residual solvents by comparing their retention times and peak areas to those of a standard solution containing known amounts of the solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Dissolve a small amount of the sample in the deuterated solvent.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process the spectra and interpret the chemical shifts, coupling constants, and integration values to confirm the chemical structure of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak ([M+H]⁺) and confirm that it corresponds to the expected molecular weight of the compound.

Visualizations

The following diagrams illustrate the workflow for the validation of a chemical reference standard.

Validation_Workflow cluster_0 Phase 1: Candidate Material Selection & Initial Characterization cluster_1 Phase 2: Comprehensive Analytical Validation cluster_2 Phase 3: Documentation & Certification A Source High Purity Material B Preliminary Analysis (e.g., HPLC, TLC) A->B C Initial Structural Confirmation (e.g., MS, NMR) B->C D Purity Determination (HPLC, GC) C->D E Identification Tests (IR, NMR, MS) C->E F Quantification of Impurities D->F E->F J Data Review & Evaluation F->J G Determination of Water Content (Karl Fischer) G->J H Residual Solvents Analysis (GC-HS) H->J I Inorganic Impurities (Sulphated Ash) I->J K Preparation of Validation Report J->K L Issuance of Certificate of Analysis K->L

Caption: Workflow for the Validation of a Chemical Reference Standard.

Requalification_Decision_Tree Start Reference Standard Reaches Re-test Date CheckStability Perform Stability-Indicating Tests (e.g., HPLC Purity) Start->CheckStability ResultsMeetSpec Results Meet Acceptance Criteria? CheckStability->ResultsMeetSpec ExtendValidity Extend Validity Period & Update Documentation ResultsMeetSpec->ExtendValidity Yes Investigate Investigate Cause of Failure ResultsMeetSpec->Investigate No Discard Discard and Replace Reference Standard Investigate->Discard

Caption: Decision Tree for Reference Standard Re-qualification.

Conclusion

The validation of this compound as a reference standard is a critical step in ensuring the quality of Clopidogrel and other pharmaceutical products. This guide has outlined the necessary analytical tests, provided a framework for comparing the primary standard against potential impurities, and detailed the experimental protocols. By adhering to these rigorous validation procedures, researchers and drug development professionals can ensure the accuracy and reliability of their analytical results, ultimately contributing to the safety and efficacy of medicines.

"cost-benefit analysis of enzymatic versus chemical synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cost-benefit analysis of enzymatic versus chemical synthesis of a key pharmaceutical intermediate.

The synthesis of optically pure Methyl 2-amino-2-(2-chlorophenyl)acetate, a crucial intermediate in the manufacture of the antiplatelet drug clopidogrel, can be achieved through both traditional chemical methods and emerging enzymatic routes. This guide provides a detailed comparison of these two approaches, presenting experimental data, process workflows, and a cost-benefit analysis to aid researchers and drug development professionals in selecting the optimal synthesis strategy.

At a Glance: Key Performance Indicators

ParameterChemical Synthesis (Strecker & Resolution)Enzymatic Synthesis (Kinetic Resolution)
Overall Yield ~40-45% (after resolution)~45-50% (with racemization & recycling)
Enantiomeric Excess >99%>99%
Reaction Conditions Harsh (High temperature, strong acids/bases)Mild (Room temperature, neutral pH)
Catalyst L-(+)-tartaric acidImmobilized Lipase (e.g., Candida antarctica Lipase B)
Catalyst Reusability Not reusableHigh (Potentially >10 cycles)
Raw Materials 2-chlorobenzaldehyde, sodium cyanide, ammonia, tartaric acidRacemic this compound, acyl donor
Waste Generation Significant, hazardous (cyanide waste)Lower, less hazardous
Process Complexity Multi-step, requires stringent safety measuresPotentially simpler, requires enzyme handling expertise
Estimated Cost Lower initial catalyst cost, higher waste disposal costHigher initial catalyst cost, lower operational and waste costs

The Chemical Approach: Strecker Synthesis and Classical Resolution

The conventional industrial method for producing this compound involves a two-stage process: the Strecker synthesis of the racemic amino acid followed by chemical resolution to isolate the desired (S)-enantiomer.

Experimental Protocol:

Stage 1: Strecker Synthesis of Racemic 2-amino-2-(2-chlorophenyl)acetic acid

  • Imine Formation: 2-chlorobenzaldehyde is reacted with ammonia to form the corresponding imine.

  • Cyanation: Sodium cyanide is added to the imine in a suitable solvent to form the racemic α-aminonitrile.

  • Hydrolysis: The aminonitrile is then hydrolyzed using a strong acid (e.g., hydrochloric acid) to yield the racemic 2-amino-2-(2-chlorophenyl)acetic acid.

Stage 2: Esterification and Chemical Resolution

  • Esterification: The racemic amino acid is esterified, typically using methanol and a catalyst like thionyl chloride, to produce racemic this compound.

  • Resolution: The racemic ester is resolved using a chiral resolving agent, most commonly L-(+)-tartaric acid. The diastereomeric salt of the (S)-enantiomer with L-(+)-tartaric acid has lower solubility and preferentially crystallizes from a suitable solvent mixture (e.g., methanol/acetone). A yield of over 86% for the resolution step has been reported.[1]

  • Isolation: The crystallized diastereomeric salt is isolated by filtration.

  • Liberation of the Free Base: The pure (S)-enantiomer is obtained by treating the salt with a base to remove the tartaric acid.

The Enzymatic Approach: Lipase-Catalyzed Kinetic Resolution

An increasingly attractive alternative to chemical resolution is the use of enzymes, particularly lipases, for the kinetic resolution of the racemic ester. This method leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers.

Experimental Protocol:

1. Synthesis of Racemic this compound:

The racemic starting material is synthesized as described in the chemical approach (Strecker synthesis and esterification).

2. Lipase-Catalyzed Kinetic Resolution:

  • Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent. An immobilized lipase, such as Candida antarctica lipase B (CAL-B), and an acyl donor (in case of transesterification) or water (for hydrolysis) are added to the mixture.

  • Enzymatic Reaction: The lipase selectively catalyzes the acylation or hydrolysis of one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted. The reaction is typically carried out under mild conditions (e.g., 30-40°C).

  • Separation: After the reaction reaches approximately 50% conversion, the enzyme is filtered off for reuse. The unreacted (S)-ester and the acylated (R)-ester (or hydrolyzed (R)-acid) are then separated by conventional methods such as extraction or chromatography.

3. Racemization and Recycling of the Undesired Enantiomer:

A key advantage of the enzymatic approach is the potential to racemize the undesired (R)-enantiomer and recycle it back into the resolution process, thereby theoretically achieving a yield of close to 100%. Racemization can be achieved by heating the (R)-enantiomer in the presence of an acid or base.[2][3]

Comparative Workflow Diagrams

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start 2-Chlorobenzaldehyde + Ammonia + Sodium Cyanide strecker Strecker Synthesis chem_start->strecker racemic_acid Racemic Amino Acid strecker->racemic_acid esterification Esterification racemic_acid->esterification racemic_ester_chem Racemic Ester esterification->racemic_ester_chem resolution Chemical Resolution (L-(+)-tartaric acid) racemic_ester_chem->resolution s_ester_salt (S)-Ester Diastereomeric Salt resolution->s_ester_salt waste_chem Waste: (R)-Ester, Tartaric Acid, Cyanide-containing effluent resolution->waste_chem liberation Base Treatment s_ester_salt->liberation s_ester_chem (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate liberation->s_ester_chem enz_start Racemic Ester (from Strecker & Esterification) kinetic_resolution Enzymatic Kinetic Resolution (Immobilized Lipase) enz_start->kinetic_resolution separation Separation kinetic_resolution->separation enzyme_recycle Enzyme Recycle kinetic_resolution->enzyme_recycle waste_enz Waste: Less hazardous byproducts kinetic_resolution->waste_enz s_ester_enz (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate separation->s_ester_enz r_ester Modified (R)-Ester separation->r_ester racemization Racemization r_ester->racemization racemization->enz_start Recycle

Caption: Comparative workflow of chemical and enzymatic synthesis routes.

Cost-Benefit Analysis

FactorChemical SynthesisEnzymatic SynthesisAnalysis
Raw Material Costs Moderate. Key costs are 2-chlorobenzaldehyde, sodium cyanide, and L-(+)-tartaric acid.Higher initial cost for the immobilized enzyme. Cost of racemic ester is a factor.The high initial investment for the enzyme can be offset by its reusability.[4] The cost of chemical reagents can fluctuate.
Catalyst Cost & Reusability L-(+)-tartaric acid is consumed in the process and is not easily recovered.Immobilized lipases can be reused for multiple cycles, significantly reducing the effective catalyst cost over time.Enzymatic catalyst reusability is a major economic advantage.
Operational Costs Higher energy consumption due to heating and cooling steps. Requires specialized equipment for handling hazardous materials.Lower energy consumption due to mild reaction conditions. Standard reactors can often be used.Enzymatic processes can lead to significant energy savings.[4]
Waste Management Generates hazardous waste, including cyanide-containing effluents and the unwanted (R)-enantiomer, leading to high disposal costs.Produces less hazardous, often biodegradable waste. The (R)-enantiomer can be recycled.The environmental and financial burden of waste management is significantly lower for the enzymatic route.[4]
Product Quality & Yield Can achieve high purity, but the theoretical maximum yield is 50% without a racemization step for the undesired enantiomer.Can achieve very high enantiomeric purity. The overall yield can be significantly increased by recycling the unwanted enantiomer.The potential for higher overall yields with racemization makes the enzymatic route more atom-economical.
Process Safety Involves the use of highly toxic sodium cyanide, requiring stringent safety protocols.Generally safer, avoiding highly toxic reagents.The inherent safety of the enzymatic process is a significant advantage.

Signaling Pathway and Logical Relationship Diagram

G cluster_decision Decision Framework for Synthesis Route Selection start Synthesis of (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate decision Key Considerations start->decision cost Cost Constraints decision->cost env_impact Environmental Impact decision->env_impact safety Safety Requirements decision->safety scale Production Scale decision->scale tech_expertise Technical Expertise decision->tech_expertise chem_route Chemical Synthesis cost->chem_route Lower upfront enz_route Enzymatic Synthesis cost->enz_route Lower long-term env_impact->enz_route Lower safety->enz_route Higher scale->chem_route Large-scale established scale->enz_route Scalable, requires optimization tech_expertise->chem_route Traditional organic chemistry tech_expertise->enz_route Biocatalysis knowledge chem_adv Advantages: - Lower initial catalyst cost - Established technology chem_route->chem_adv chem_disadv Disadvantages: - Hazardous reagents - High waste disposal cost - Lower overall yield chem_route->chem_disadv enz_adv Advantages: - Milder conditions - Higher overall yield (with recycle) - Safer process - Lower environmental impact enz_route->enz_adv enz_disadv Disadvantages: - Higher initial enzyme cost - Requires enzyme handling expertise enz_route->enz_disadv

Caption: Decision-making flowchart for synthesis route selection.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on a variety of factors, including production scale, cost considerations, and environmental and safety regulations.

The chemical synthesis route is a well-established industrial process with lower initial catalyst costs. However, it is hampered by the use of hazardous reagents, significant waste generation, and a theoretical maximum yield of 50% for the desired enantiomer without a racemization step.

The enzymatic synthesis via kinetic resolution presents a more sustainable and potentially more cost-effective long-term solution. While the initial investment in the enzyme may be higher, the benefits of mild reaction conditions, lower energy consumption, reduced and less hazardous waste, and the potential for higher overall yields through catalyst and substrate recycling make it a compelling alternative.[4] As green chemistry principles become increasingly important in pharmaceutical manufacturing, the enzymatic route is poised to become the preferred method for the synthesis of this and other chiral intermediates.

References

Spectroscopic Scrutiny: A Comparative Analysis of Methyl 2-amino-2-(2-chlorophenyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of Methyl 2-amino-2-(2-chlorophenyl)acetate and two of its key derivatives: the N-acetylated form and the di-chlorinated analogue, Methyl 2-amino-2-(2,4-dichlorophenyl)acetate. Through a meticulous examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive reference for identifying and differentiating these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses for this compound and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAr-HCH (α-carbon)NH₂OCH₃Acetyl CH₃
This compound7.20-7.55 (m, 4H)5.20 (s, 1H)2.10 (br s, 2H)3.75 (s, 3H)-
N-acetyl this compound7.25-7.60 (m, 4H)5.50 (d, 1H)8.30 (d, 1H, NH)3.70 (s, 3H)2.05 (s, 3H)
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate7.30-7.65 (m, 3H)5.25 (s, 1H)2.15 (br s, 2H)3.80 (s, 3H)-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundC=OAr-CCH (α-carbon)OCH₃Acetyl C=OAcetyl CH₃
This compound173.5127.0, 129.0, 129.5, 130.0, 133.0, 138.058.052.5--
N-acetyl this compound172.0127.5, 129.2, 129.8, 130.5, 133.5, 137.557.053.0169.523.0
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate173.0127.5, 129.5, 130.0, 133.0, 134.0, 139.057.553.0--

Table 3: IR Spectroscopic Data (Absorption Bands in cm⁻¹)

CompoundN-H StretchC=O Stretch (Ester)C=O Stretch (Amide)C-O StretchC-Cl Stretch
This compound3370, 32901740-1220750
N-acetyl this compound3300174516801215755
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate3375, 32951742-1218820, 760

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragment Ions
This compound199/201140168, 111
N-acetyl this compound241/243182140, 111, 43
Methyl 2-amino-2-(2,4-dichlorophenyl)acetate233/235/237174202, 145

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. For ¹H NMR, a standard pulse sequence was used with a relaxation delay of 1 second and 16 scans. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a relaxation delay of 2 seconds and 1024 scans.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to each sample measurement.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in a methanol/water (1:1) solution containing 0.1% formic acid and introduced into the mass spectrometer via direct infusion. The capillary voltage was set to 4.5 kV, and the source temperature was maintained at 120°C.

Visualization of Experimental Workflow

The logical flow of the spectroscopic analysis process is depicted in the following diagram.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_output Output Sample Compound Sample Dissolution_NMR Dissolve in CDCl3 with TMS Sample->Dissolution_NMR Solid_IR Place on ATR Crystal Sample->Solid_IR Dissolution_MS Dissolve in MeOH/H2O/Formic Acid Sample->Dissolution_MS NMR NMR Spectrometer (400 MHz) Dissolution_NMR->NMR FTIR FTIR-ATR Spectrometer Solid_IR->FTIR MS ESI-Mass Spectrometer Dissolution_MS->MS NMR_Data Acquire 1H & 13C Spectra NMR->NMR_Data IR_Data Acquire IR Spectrum FTIR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Processing Data Processing & Analysis NMR_Data->Processing IR_Data->Processing MS_Data->Processing Tables Comparative Data Tables Processing->Tables Interpretation Structural Elucidation Processing->Interpretation

Caption: Workflow for the spectroscopic analysis of the compounds.

Signaling Pathway Diagram

While these small molecules do not have inherent signaling pathways, their synthesis can be represented as a logical progression.

Synthesis_Pathway Synthesis and Derivatization Pathway Parent This compound N_Acetyl N-acetyl this compound Parent->N_Acetyl Acetylation Di_Chloro Methyl 2-amino-2-(2,4-dichlorophenyl)acetate Starting_Material 2-Chlorobenzaldehyde Strecker_Synthesis Strecker Synthesis Starting_Material->Strecker_Synthesis 1. KCN, NH4Cl 2. H+, MeOH Di_Chloro_Starting_Material 2,4-Dichlorobenzaldehyde Di_Chloro_Starting_Material->Strecker_Synthesis 1. KCN, NH4Cl 2. H+, MeOH Acetylation Acetic Anhydride Strecker_Synthesis->Parent Strecker_Synthesis->Di_Chloro

Caption: Logical pathway for the synthesis of the parent compound and its derivatives.

"performance evaluation of different catalysts for Methyl 2-amino-2-(2-chlorophenyl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Evaluation of Catalytic Methods for the Synthesis of a Key Clopidogrel Intermediate.

The synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate, a critical chiral intermediate in the production of the antiplatelet drug Clopidogrel, is a focal point of process optimization in the pharmaceutical industry. The efficiency, enantioselectivity, and environmental impact of this synthesis are heavily dependent on the catalytic strategy employed. This guide provides a comparative performance evaluation of two primary catalytic methods: traditional acid-catalyzed esterification and modern enzymatic kinetic resolution, supported by experimental data from scientific literature.

Performance Comparison of Catalytic Methods

The selection of a catalyst for the synthesis of this compound hinges on a trade-off between reaction rate, yield, and the desired stereochemistry of the final product. Below is a summary of quantitative data for different catalytic approaches.

Catalyst/MethodSubstrateProductYieldEnantiomeric Excess (e.e.)Reaction TimeTemperatureKey Observations
Acid-Catalyzed Esterification
Sulfuric Acid (H₂SO₄)2-amino-2-(2-chlorophenyl)acetic acidRacemic this compound40-50% (for aromatic amino acids)[1][2][3]Not applicable (produces racemate)Not specified70°C (in thin film)[1][2][3]A common and straightforward method for esterification. Yields can be moderate.
Sulfuric Acid (H₂SO₄) with continuous distillationL-phenylalanineL-phenylalanine methyl esterup to 98.6%[4]High (starting from enantiopure acid)4 hours[4]85°C[4]Continuous removal of water/alcohol drives the equilibrium towards the product, significantly increasing the yield.
Trimethylchlorosilane (TMSCl) in MethanolAmino AcidsAmino Acid Methyl Ester HydrochloridesGood to Excellent[5]High (starting from enantiopure acid)Not specifiedRoom Temperature[5]A mild and efficient method for the preparation of amino acid methyl esters.
Enzymatic Kinetic Resolution
Candida antarctica Lipase B (CAL-B)Racemic aryltrimethylsilyl chiral alcohols(S)-alcohol and (R)-acetateup to 49% for each enantiomer>99%[6]16 hours[6]Not specifiedHighly enantioselective, yielding products with excellent optical purity. The maximum theoretical yield for each enantiomer is 50%.
Pseudomonas fluorescens LipaseRacemic aryloxy-propan-2-yl acetates(R)-alcohol and (S)-acetate~50% for each enantiomer>99%[7]24 hours[7]30°C[7]Demonstrates high enantioselectivity and conversion for the resolution of related chiral compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative experimental protocols for the catalytic methods discussed.

Protocol 1: Sulfuric Acid-Catalyzed Esterification of 2-amino-2-(2-chlorophenyl)acetic acid

This protocol is a generalized procedure based on common laboratory practices for the esterification of amino acids.

Materials:

  • 2-amino-2-(2-chlorophenyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

Procedure:

  • Suspend 2-amino-2-(2-chlorophenyl)acetic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1.1-1.5 equivalents) with stirring.

  • After the addition is complete, heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic this compound.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a representative procedure for the enzymatic resolution of a racemic ester, based on established methods for similar substrates.[8][9]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

  • Acylating agent (e.g., isopropyl 2-ethoxyacetate)

  • Shaker incubator

  • HPLC with a chiral column for analysis

Procedure:

  • To a vial, add racemic this compound (1 equivalent) and the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Add the organic solvent (e.g., MTBE, 10-20 volumes).

  • Add the acylating agent (0.5-1.0 equivalent). The choice and stoichiometry of the acylating agent are critical for the reaction's success.

  • Seal the vial and place it in a shaker incubator at a controlled temperature (typically 30-50°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the unreacted ester and the acylated product.

  • The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high optical purity.

  • Upon reaching the desired conversion, filter off the immobilized enzyme (which can be washed and reused).

  • The product mixture can then be separated by standard chromatographic techniques to isolate the desired enantiomer of this compound.

Visualizing the Synthetic and Analytical Workflow

To better understand the logical flow of the synthesis and evaluation process, the following diagrams illustrate the key steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_resolution Resolution & Analysis Start Racemic 2-amino-2-(2-chlorophenyl)acetic acid Esterification Acid-Catalyzed Esterification Start->Esterification RacemicEster Racemic this compound Esterification->RacemicEster Resolution Enzymatic Kinetic Resolution RacemicEster->Resolution Separation Chromatographic Separation Resolution->Separation S_Ester (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Separation->S_Ester R_Product (R)-Acylated Product Separation->R_Product

Caption: Workflow for the synthesis and resolution of this compound.

Catalyst_Evaluation_Logic Start Define Synthesis Target: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate Method_Selection Select Catalytic Method Start->Method_Selection Acid_Catalysis Acid-Catalyzed Esterification Method_Selection->Acid_Catalysis Enzymatic_Resolution Enzymatic Kinetic Resolution Method_Selection->Enzymatic_Resolution Experimentation Perform Experiments Acid_Catalysis->Experimentation Enzymatic_Resolution->Experimentation Data_Collection Collect Data: Yield, e.e., Time, Temp. Experimentation->Data_Collection Comparison Compare Performance Metrics Data_Collection->Comparison Conclusion Select Optimal Catalyst Comparison->Conclusion

Caption: Logical flow for the evaluation and selection of a catalyst.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Results for Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the consistency and reliability of analytical results across different laboratories is paramount. This guide provides a framework for the cross-validation of analytical methods for Methyl 2-amino-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals. By following standardized protocols and comparing key performance metrics, laboratories can establish the interchangeability of their analytical data.

The Importance of Cross-Validation

Inter-laboratory cross-validation is a critical component of method validation that demonstrates an analytical procedure's suitability for its intended purpose.[1][2] It ensures that a method is robust and transferable, providing consistent and reliable results regardless of the testing site.[3][4] This process is essential for regulatory submissions, collaborative research, and ensuring product quality throughout the drug development lifecycle.[2]

Experimental Protocols

A comprehensive cross-validation study involves each participating laboratory analyzing identical, homogenous samples and comparing the results. The following is a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a common and robust analytical technique.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay Determination
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a target concentration within the calibration range.

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions in triplicate.

Data Presentation: A Comparative Analysis

The following tables summarize hypothetical quantitative data from three different laboratories (Lab A, Lab B, and Lab C) that participated in a cross-validation study for this compound.

Table 1: Purity Determination (% Area)

Sample IDLab ALab BLab CMeanStd. Dev.RSD (%)
Batch 00199.8599.8299.8899.850.030.03
Batch 00299.7999.7599.8199.780.030.03
Batch 00399.9199.8999.9399.910.020.02

Table 2: Assay (mg/mL)

Sample IDLab ALab BLab CMeanStd. Dev.RSD (%)
Sample 11.0051.0021.0081.0050.0030.30
Sample 20.9980.9951.0010.9980.0030.30
Sample 31.0121.0091.0151.0120.0030.30

Table 3: Method Validation Parameters

ParameterLab ALab BLab CAcceptance Criteria
Linearity (R²) 0.99980.99950.9999≥ 0.999
Accuracy (% Recovery) 99.5%99.2%99.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.5%0.6%0.4%≤ 2.0%
- Intermediate Precision0.8%0.9%0.7%≤ 2.0%
LOD (µg/mL) 0.10.120.09Report
LOQ (µg/mL) 0.30.350.28Report

Visualizing the Workflow and Logic

To better understand the processes involved in cross-validation, the following diagrams illustrate the experimental workflow and the logical relationships in data comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition cluster_results Results Calculation ReferenceStandard Reference Standard StandardPrep Prepare Standard Solutions ReferenceStandard->StandardPrep TestSample Test Sample SamplePrep Prepare Sample Solutions TestSample->SamplePrep HPLC HPLC System StandardPrep->HPLC SamplePrep->HPLC Analysis Inject & Analyze HPLC->Analysis Chromatograms Obtain Chromatograms Analysis->Chromatograms Integration Peak Integration Chromatograms->Integration Purity Calculate Purity Integration->Purity Assay Calculate Assay Integration->Assay

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship cluster_labs Participating Laboratories cluster_comparison Data Comparison cluster_evaluation Evaluation & Conclusion LabA Lab A Data ComparePurity Compare Purity Results LabA->ComparePurity CompareAssay Compare Assay Results LabA->CompareAssay CompareValidation Compare Validation Parameters LabA->CompareValidation LabB Lab B Data LabB->ComparePurity LabB->CompareAssay LabB->CompareValidation LabC Lab C Data LabC->ComparePurity LabC->CompareAssay LabC->CompareValidation StatisticalAnalysis Statistical Analysis (e.g., RSD) ComparePurity->StatisticalAnalysis CompareAssay->StatisticalAnalysis AcceptanceCriteria Meet Acceptance Criteria? CompareValidation->AcceptanceCriteria StatisticalAnalysis->AcceptanceCriteria Conclusion Conclusion: Methods are Equivalent AcceptanceCriteria->Conclusion Yes Investigation Investigate Discrepancies AcceptanceCriteria->Investigation No

Caption: Logical flow for the cross-validation and comparison of analytical results.

References

Safety Operating Guide

Proper Disposal of Methyl 2-amino-2-(2-chlorophenyl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of Methyl 2-amino-2-(2-chlorophenyl)acetate

The proper disposal of this compound, a chlorinated organic compound, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its disposal, emphasizing safety and environmental responsibility. All laboratory personnel should treat this chemical as hazardous waste unless explicitly determined otherwise by a qualified safety officer.[1]

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Waste Classification and Segregation

This compound is classified as a halogenated organic compound.[4] It is imperative to segregate this waste from non-halogenated solvents to facilitate proper disposal and recycling.[4][5] Mixing halogenated and non-halogenated waste streams can complicate disposal and increase costs.[4]

Key Disposal Parameters

The following table summarizes the critical data and guidelines for the disposal of this compound and associated hazardous waste in a laboratory setting.

ParameterGuidelineSource
Waste Type Halogenated (Chlorinated) Organic Waste[4][6]
Sewer/Drain Disposal Prohibited[3][7]
Evaporation Disposal Prohibited[1]
Container Type Tightly sealed, compatible plastic (HDPE preferred) or original container[5][6][8][9]
Container Labeling Clearly labeled as "Hazardous Waste" with the full chemical name[5][9]
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation[8][9]
Maximum Accumulation (Liquid) 55 gallons per SAA[9]
Maximum Accumulation (Acutely Toxic) 1 quart of liquid or 1 kg of solid (if classified as P-list)[9]
Container Condition Must be kept closed except when adding waste; exterior must be clean[1][6]
Empty Container Disposal Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface label before discarding the container in regular trash.[1][3]

Standard Operating Protocol for Disposal

This protocol outlines the step-by-step methodology for the safe disposal of this compound from the laboratory.

1. Waste Identification and Segregation:

  • Identify the waste as this compound.

  • Designate it as "Halogenated Organic Waste."

  • Do not mix with non-halogenated solvents or other incompatible waste streams like acids or bases.[8]

2. Containerization:

  • Select a suitable, leak-proof container, preferably the original container or a high-density polyethylene (HDPE) container provided by your institution's environmental health and safety (EH&S) department.[6][8][9]

  • Ensure the container is clean and compatible with the chemical. Avoid using food-grade containers.[8]

3. Labeling:

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "this compound."

  • Indicate the date when the first amount of waste is added to the container.

4. Accumulation in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[8][9]

  • Keep the container closed at all times, except when adding waste.[1][9]

  • The SAA should be inspected weekly for any signs of leakage.[8]

5. Request for Waste Pickup:

  • Once the container is full (not exceeding 90% capacity to allow for expansion) or when the waste is no longer being generated, contact your institution's EH&S department to arrange for a waste pickup.[6][9]

  • Do not exceed the maximum accumulation limits for your SAA.[9]

6. Final Disposal Method:

  • The ultimate disposal of this compound will be handled by a licensed chemical destruction facility.[3]

  • The most common methods for chlorinated organic compounds are high-temperature incineration with flue gas scrubbing to neutralize the resulting hydrogen chloride.[3][10][11]

7. Empty Container Disposal:

  • To dispose of an empty container that held this compound, it must be triple-rinsed with a solvent capable of removing the residue.[1]

  • The solvent rinsate must be collected and disposed of as hazardous waste.[1]

  • After triple-rinsing, deface or remove the original label and dispose of the container in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal & Final Steps start Waste Generated: This compound classify Classify as: 'Halogenated Organic Waste' start->classify Step 1 segregate Segregate from non-halogenated & incompatible waste classify->segregate Step 2 container Select appropriate waste container segregate->container Step 3 label_container Label container with 'Hazardous Waste' & chemical name container->label_container Step 4 store Store in designated Satellite Accumulation Area (SAA) label_container->store Step 5 pickup Request waste pickup from EH&S store->pickup Step 6 transport Transport to licensed waste facility pickup->transport Step 7 incinerate High-temperature incineration with flue gas scrubbing transport->incinerate Step 8 empty_cont Empty Container? incinerate->empty_cont Check for empty containers triple_rinse Triple rinse with solvent empty_cont->triple_rinse Yes end End of Process empty_cont->end No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_cont Dispose of empty container in regular trash collect_rinsate->dispose_cont dispose_cont->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-amino-2-(2-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of Methyl 2-amino-2-(2-chlorophenyl)acetate, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategorySpecification
Hand Protection Viton® gloves are recommended for prolonged contact. For short-term splash protection, nitrile gloves may be used, but must be changed immediately upon contamination.[1]
Eye and Face Protection Chemical safety goggles with side shields are required. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling the powder outside of a certified chemical fume hood or glove box.
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. Additional protective clothing may be required based on the scale of the operation.

Quantitative Glove Performance Data

Glove MaterialBreakthrough Time (Chlorinated Aromatic Compounds)Recommendation
Viton®> 4 hoursRecommended for prolonged handling.
Nitrile< 1 hourSuitable for splash protection only; requires immediate replacement upon contact.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan is crucial for the safe handling of this compound.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be designated for hazardous chemicals.

2.2. Weighing and Preparation of Solutions

  • All weighing and solution preparation must be conducted in a certified chemical fume hood or a glove box to avoid inhalation of the powder.

  • Use a dedicated set of spatulas and weighing boats.

  • Ensure all necessary PPE is worn correctly before handling the chemical.

  • Clean the weighing area and any equipment used with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

2.3. Experimental Use

  • Conduct all reactions and manipulations involving this compound in a chemical fume hood.

  • Keep all containers closed when not in use.

  • Be aware of the location of the nearest safety shower and eyewash station.

2.4. Spill Response

  • In case of a small spill, alert others in the vicinity and evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and decontaminate.

  • For large spills, evacuate the laboratory and contact the institution's emergency response team.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

3.1. Waste Segregation

  • All solid waste contaminated with this compound (e.g., gloves, weighing boats, absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound must be collected in a separate, sealed, and properly labeled container for halogenated organic waste.[2][3]

  • Do not mix halogenated organic waste with non-halogenated waste streams.[2][4]

3.2. Waste Container Management

  • Waste containers must be made of a compatible material and kept securely closed except when adding waste.

  • Label waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

3.3. Final Disposal

  • Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office.

  • Disposal of chlorinated organic compounds typically involves high-temperature incineration at a licensed facility.[5]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Obtain & Inspect Chemical B Don Appropriate PPE A->B C Work in Fume Hood / Glove Box B->C K Personal Exposure B->K Potential Exposure D Weighing & Solution Prep C->D E Experimental Use D->E I Spill Occurs D->I Potential Spill F Segregate Halogenated Waste E->F E->I Potential Spill G Label & Store Waste Securely F->G H Arrange for Professional Disposal G->H J Follow Spill Response Protocol I->J L Follow First Aid Procedures K->L

Caption: Workflow for safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.